4-Pyrimidinemethanethiol
Description
Properties
IUPAC Name |
pyrimidin-4-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMUDOZDCYPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389003 | |
| Record name | 4-Pyrimidinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119979-37-2 | |
| Record name | 4-Pyrimidinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Pyrimidine-4-thiol: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Pyrimidine-4-thiol
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine scaffolds hold a privileged position. As fundamental components of nucleic acids, they are recognized by a multitude of biological systems, making them ideal frameworks for therapeutic intervention. This guide focuses on a specific, highly reactive, and versatile derivative: Pyrimidine-4-thiol (CAS No: 133039-82-4) .
Initially, it is pertinent to address a potential ambiguity in nomenclature. The query for "4-Pyrimidinemethanethiol" did not yield a readily identifiable compound with a corresponding CAS number. However, the closely related isomer, pyrimidine-4-thiol, where the thiol group is directly attached to the C4 position of the pyrimidine ring, is a well-documented and researched chemical entity. It is this compound that will be the focus of this comprehensive technical guide, under the strong presumption that it is the molecule of interest for advanced research applications.
Pyrimidine-4-thiol is a sulfur-containing heterocycle that has garnered significant attention for its diverse biological activities. Its utility spans from oncology, where it has been investigated as a potent anticancer agent, to industrial applications as a tyrosinase inhibitor to prevent browning in fruits.[1] The presence of a reactive thiol group makes it a valuable precursor for the synthesis of a wide array of more complex molecules, further expanding its utility in medicinal chemistry and materials science.[1] This guide will provide an in-depth exploration of its chemical identity, safety and handling protocols, detailed synthesis methodologies, and a thorough examination of its current and potential applications in drug development.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of Pyrimidine-4-thiol is fundamental for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 133039-82-4 | [1] |
| Molecular Formula | C₄H₄N₂S | [1] |
| Molecular Weight | 112.15 g/mol | [1] |
| Appearance | (Typically) Off-white to yellow crystalline solid | General chemical knowledge |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General chemical knowledge |
Safety and Handling: A Self-Validating System of Precaution
GHS Hazard Statements (Anticipated):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[1]
-
Ventilation: All handling of solid Pyrimidine-4-thiol and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) in a freezer is recommended to prevent oxidation of the thiol group.[2]
-
Spill Management: In case of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a suitable container for disposal.[2] Do not allow the chemical to enter drains or waterways.[3]
-
Waste Disposal: Thiol-containing waste should be treated with an oxidizing agent, such as hydrogen peroxide or a bleach solution, to neutralize the reactive thiol group before disposal according to institutional and local regulations.[1]
First Aid Measures (Recommended):
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical advice.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Synthesis and Purification: A Practical Approach
The synthesis of pyrimidine-4-thiol can be achieved through several routes, often involving the introduction of the thiol functionality onto a pre-existing pyrimidine ring. A common and effective method is the conversion of a 4-halopyrimidine with a sulfur nucleophile.
Experimental Protocol: Synthesis of Pyrimidine-4-thiol from 4-Chloropyrimidine
This protocol describes a two-step process starting from the readily available 4-chloropyrimidine.
Step 1: Thioacetate Intermediate Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add potassium thioacetate (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the intermediate, S-(pyrimidin-4-yl) ethanethioate.
Step 2: Hydrolysis to Pyrimidine-4-thiol
-
Reaction Setup: Dissolve the crude thioacetate intermediate in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (2 equivalents), to the solution and stir at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting material is fully consumed.
-
Neutralization and Extraction: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH. The product, pyrimidine-4-thiol, may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Diagram: Synthesis Workflow
Caption: Apoptosis induction by Pyrimidine-4-thiol derivatives.
Enzyme Inhibition: A Promising Anti-Browning Agent
Beyond its applications in oncology, pyrimidine-4-thiol and its derivatives have shown significant promise as tyrosinase inhibitors. [1]Tyrosinase is a key enzyme responsible for the enzymatic browning of fruits and vegetables, a major concern in the food industry.
Mechanism of Action: Tyrosinase Inhibition
The inhibitory action of pyrimidine-thiols on tyrosinase is primarily due to their ability to chelate the copper ions present in the active site of the enzyme. [1]By binding to these copper ions, the compound effectively inactivates the enzyme, preventing the oxidation of phenolic compounds and the subsequent formation of melanin, the pigment responsible for browning.
Conclusion and Future Directions
Pyrimidine-4-thiol is a molecule of considerable interest for researchers in drug discovery and chemical biology. Its versatile reactivity, coupled with its demonstrated biological activities, positions it as a valuable building block for the development of novel therapeutics. The insights provided in this guide, from its fundamental chemical properties and safe handling procedures to its synthesis and mechanisms of action, are intended to empower scientists to explore the full potential of this promising scaffold. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, further solidifying the role of pyrimidine-thiols in the advancement of medicine and biotechnology.
References
Sources
Spectroscopic Characterization of 4-Pyrimidinemethanethiol: A Technical Guide for Researchers
An In-depth Guide to the Predicted Spectroscopic Signatures of a Novel Pyrimidine Derivative
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 4-pyrimidinemethanethiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By synthesizing information from foundational spectroscopic principles and available data for 4-methylpyrimidine and compounds featuring thiol groups, this guide offers a robust, expert-driven forecast of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and utilization of this compound in future research endeavors.
Introduction: The Rationale for Predictive Spectroscopic Analysis
The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, including established therapeutics and novel drug candidates.[1][2] The introduction of a methanethiol group at the 4-position of the pyrimidine ring is anticipated to confer unique chemical properties and biological activities, making this compound a compound of significant scientific interest. However, a thorough search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS), reveals a lack of publicly available experimental spectroscopic data for this specific molecule.[3][4][5]
In the absence of direct empirical data, a predictive analysis based on the known spectroscopic behavior of closely related structural analogs provides a scientifically rigorous and invaluable tool for researchers. This guide utilizes data from 4-methylpyrimidine and other relevant thiol-containing compounds to construct a detailed and well-supported prediction of the key spectroscopic features of this compound. This approach not only facilitates the initial identification of the compound in synthesis and screening efforts but also provides a foundational dataset for future spectroscopic studies.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The predicted ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the protons of the pyrimidine ring and the methylene and thiol groups of the methanethiol substituent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H2 (Pyrimidine Ring) | ~9.1 | Singlet (s) | 1H |
| H5 (Pyrimidine Ring) | ~7.3 | Doublet (d) | 1H |
| H6 (Pyrimidine Ring) | ~8.7 | Doublet (d) | 1H |
| -CH₂- | ~3.8 | Doublet (d) | 2H |
| -SH | ~1.8 (variable) | Triplet (t) | 1H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on data from analogous pyrimidine structures and general principles of NMR spectroscopy. The chemical shift of the thiol proton (-SH) is known to be highly variable and dependent on solvent, concentration, and temperature.[2]
Causality Behind Predicted Chemical Shifts
-
Pyrimidine Ring Protons (H2, H5, H6): The chemical shifts of the pyrimidine ring protons are influenced by the electronegativity of the two nitrogen atoms, which deshield the adjacent protons, causing them to resonate at a lower field. The predicted values are extrapolated from data for 4-methylpyrimidine and other substituted pyrimidines. The singlet nature of H2 is due to its lack of adjacent proton neighbors. H5 and H6 are expected to appear as doublets due to coupling with each other.
-
Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing pyrimidine ring, which will cause a downfield shift to approximately 3.8 ppm. The expected doublet multiplicity arises from coupling with the thiol proton.
-
Thiol Proton (-SH): The thiol proton typically resonates in the range of 1-4 ppm. Its chemical shift is highly sensitive to hydrogen bonding, solvent, and temperature. The predicted triplet multiplicity is due to coupling with the adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural verification.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
-
Data Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds between scans.
-
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C2 (Pyrimidine Ring) | ~158 |
| C4 (Pyrimidine Ring) | ~165 |
| C5 (Pyrimidine Ring) | ~120 |
| C6 (Pyrimidine Ring) | ~157 |
| -CH₂- | ~30 |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the analysis of 4-methylpyrimidine and the known effects of a methanethiol substituent. The carbon atoms of the pyrimidine ring are expected to resonate at a lower field due to the influence of the nitrogen atoms. The C4 carbon, being directly attached to the methanethiol group, will experience a different electronic environment compared to the unsubstituted pyrimidine, leading to its predicted chemical shift. The methylene carbon is expected to be in the typical aliphatic region, shifted slightly downfield by the adjacent sulfur atom and the pyrimidine ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The sample is prepared as described for ¹H NMR spectroscopy.
-
Data Acquisition:
-
Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic pyrimidine ring, the C-H bonds, and the S-H and C-S bonds of the methanethiol group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3050 | Aromatic C-H | Stretching |
| ~2920 | Aliphatic C-H (-CH₂-) | Stretching |
| ~2550 (weak) | S-H | Stretching |
| ~1600-1400 | C=C and C=N (Pyrimidine Ring) | Stretching |
| ~1450 | -CH₂- | Bending (Scissoring) |
| ~700-600 | C-S | Stretching |
Interpretation of Key IR Bands
-
S-H Stretch: The S-H stretching vibration is typically weak and appears around 2550 cm⁻¹. Its presence would be a key indicator of the thiol group.
-
Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.[1][6]
-
C-S Stretch: The C-S stretching vibration is expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder or pure solvent is recorded first.
-
The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectral Data
| m/z | Proposed Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 93 | [M - SH]⁺ |
| 79 | [C₄H₃N₂]⁺ (Pyrimidine Ring Fragment) |
Fragmentation Pathway and Rationale
Upon electron ionization (EI), this compound is expected to form a molecular ion [M]⁺ at m/z = 126. A primary fragmentation pathway would likely involve the loss of the sulfhydryl radical (•SH) to yield a stable pyrimidinemethyl cation at m/z = 93. Further fragmentation of the pyrimidine ring could lead to the formation of a characteristic fragment at m/z = 79.
Caption: Predicted Fragmentation of this compound
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for volatile compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.[7]
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a comprehensive, predictive overview of the spectroscopic characteristics of this compound. By leveraging data from structurally similar molecules, we have constructed a detailed and scientifically grounded forecast of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra. The included experimental protocols offer a standardized approach for the future acquisition of empirical data. It is our hope that this guide will serve as an essential tool for researchers, accelerating the identification, characterization, and ultimately, the application of this promising compound in various scientific disciplines.
References
-
Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]
-
Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]
-
Introduction to the Spectral Data Base (SDBS). AIST. Available at: [Link]
-
Spectral Databases. Wiley Science Solutions. Available at: [Link]
-
Pyrimidine, 4-methyl-. NIST WebBook. Available at: [Link]
-
Spectroscopic identification of 2,4-pyrimidinedithiol; an experimental matrix isolation and ab initio Hartree-Fock and density functional theory study. PubMed. Available at: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. Available at: [Link]
-
Calculated vs . experimental IR spectrum of pyrimidine in CS 2... ResearchGate. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Discovery and History of Pyrimidine Thiol Derivatives
Abstract
This technical guide provides a comprehensive exploration of pyrimidine thiol derivatives, from their foundational discoveries to their contemporary applications in medicinal chemistry. Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1][2] The introduction of a thiol (-SH) or thione (C=S) group to this ring system dramatically alters its physicochemical properties and biological activities, opening a vast field of chemical and therapeutic possibilities. This document traces the historical milestones that unveiled these compounds, details key synthetic methodologies, elucidates their diverse bioactivities, and offers insights into their future potential in drug development. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical context with practical, field-proven insights to provide an authoritative overview of this vital class of molecules.
A Historical Perspective: From Nucleic Acids to Thio-Derivatives
The story of pyrimidine thiol derivatives is intrinsically linked to the broader history of pyrimidine chemistry itself. The systematic study of pyrimidines began in 1884 when Emil Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[3] However, the parent compound, pyrimidine, was not prepared until 1900 by Gabriel and Colman.[3] The true biological significance of the pyrimidine ring was cemented with the discovery of its core role in the nucleobases cytosine, uracil, and thymine.[1]
The journey into thio-derivatives branched from this main path. A pivotal moment in the history of pyrimidine-related compounds was the isolation and synthesis of thiamine (Vitamin B1). Although its structure was not fully elucidated until 1936 by Robert R. Williams and J. K. Cline, its discovery highlighted the biological importance of modified pyrimidine rings.[4][5] Thiamine features a substituted pyrimidine ring linked to a thiazole ring, demonstrating nature's use of this versatile scaffold.[6][7]
The direct synthesis and study of simple pyrimidine thiols, such as 2-thiouracil and 2-thiocytosine, followed as chemists began to explore the functionalization of the pyrimidine core. These early investigations revealed that the introduction of a sulfur atom created compounds with unique tautomeric properties and a rich reaction chemistry, paving the way for their exploration as therapeutic agents.[8] The 19th-century origins of thiopyrimidine chemistry set the stage for the development of a class of compounds that are now integral to the synthesis of antitubercular, anti-inflammatory, and anticancer drugs.[8]
Core Synthetic Methodologies
The introduction of a thiol or thione group onto the pyrimidine ring is a cornerstone of synthesizing these derivatives. The chosen methodology often depends on the desired substitution pattern and the nature of the starting materials.
Cyclocondensation with Thiourea: The Principal Route
The most prevalent and versatile method for synthesizing 2-thiopyrimidine derivatives is the cyclocondensation reaction of a three-carbon precursor with thiourea.[9] This approach builds the heterocyclic ring itself, with the thiourea molecule providing the N-C(=S)-N backbone. A classic and widely used variant of this is the reaction of chalcones (1,3-diaryl-2-propene-1-ones) with thiourea in the presence of a base.[10]
Experimental Protocol: Synthesis of a 4,6-Diarylpyrimidine-2-thiol
This protocol describes a general, reliable method for synthesizing a pyrimidine-2-thiol derivative from a chalcone precursor, a foundational reaction in this field.[11][12]
Objective: To synthesize 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol via cyclocondensation.
Materials:
-
1-(2-Chlorophenyl)-3-(4-nitrophenyl)-2-propen-1-one (Chalcone)
-
Thiourea (CH₄N₂S)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in ethanol (50-100 mL).
-
Addition of Reagents: To this solution, add thiourea (1.2 equivalents) and potassium hydroxide (2 equivalents). The addition of a strong base is critical as it facilitates the deprotonation steps necessary for cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water (200 mL).
-
Acidification: Carefully acidify the mixture by adding glacial acetic acid dropwise with constant stirring until the pH is approximately 5-6. This step neutralizes the phenoxide intermediate, leading to the precipitation of the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with cold distilled water to remove any inorganic impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrimidine-2-thiol derivative.[10][11]
Causality and Insights:
-
The use of chalcone provides the C4-C5-C6 backbone of the pyrimidine ring.
-
Thiourea is the key building block that provides the N1, C2, and N3 atoms, with the C2 position already functionalized as a thiocarbonyl.
-
The basic medium (KOH) is essential for deprotonating the thiourea and the α-carbon of the chalcone, enabling the Michael addition and subsequent intramolecular cyclization and dehydration steps.
Workflow Diagram: Chalcone-Thiourea Cyclocondensation
The following diagram illustrates the generalized workflow for the synthesis of pyrimidine-2-thiol derivatives.
Caption: Generalized workflow for pyrimidine-2-thiol synthesis.
Thionation of Pyrimidinones
An alternative strategy involves the conversion of a pre-formed pyrimidine ring containing a carbonyl group (a pyrimidinone) into a thiopyrimidine. This is achieved using a thionating agent.
-
Lawesson's Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent (LR), is the most widely used reagent for this transformation.[13][14] It efficiently converts amides, lactams, and ketones into their corresponding thio-analogs.[15][16] The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or xylene.
-
Phosphorus Pentasulfide (P₄S₁₀): While effective, P₄S₁₀ is often less selective than Lawesson's reagent and can lead to more side products.[17]
Physicochemical Properties and Reactivity
The introduction of sulfur imparts unique characteristics to the pyrimidine ring, most notably the phenomenon of tautomerism.
Thiol-Thione Tautomerism
Pyrimidine thiols exist in a dynamic equilibrium between two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group within the ring, also known as a pyrimidinethione). In the solid state and in most solvents, the thione form is predominantly favored due to the greater stability of the C=S double bond within the pseudo-aromatic system. This equilibrium is crucial as it dictates the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor in biological systems.
Caption: Thiol-Thione tautomeric equilibrium in 2-thiopyrimidines.
The thiol tautomer, although less stable, allows the molecule to act as a potent nucleophile through the sulfur atom, enabling S-alkylation, S-acylation, and the formation of disulfide bonds, which are key reactions in the synthesis of more complex derivatives and in some biological mechanisms.
Biological Activities and Therapeutic Applications
Pyrimidine thiol derivatives exhibit a remarkably broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][18][19] Their ability to mimic natural nucleobases while possessing unique chemical reactivity allows them to interact with a wide range of biological targets.
Summary of Biological Activities
The following table summarizes the diverse pharmacological effects reported for various pyrimidine thiol derivatives, with quantitative data where available.
| Compound Class/Derivative | Biological Activity | Target/Organism | Quantitative Data (IC₅₀ / MIC) | Reference |
| 4,6-Diarylpyrimidine-2-thiols | Antibacterial | S. aureus, B. subtilis | MIC: 0.87 - 0.96 µM/ml | [11][20] |
| Thiazolo[4,5-d]pyrimidines | Anticancer | Renal Cancer (UO-31) | Growth %: -82.97 | [21] |
| Pyrazolo[3,4-d]pyrimidines | Anticancer | Leukemia (U937) | IC₅₀: < 20 µM | [22][23] |
| Pyrimidine Thioglycosides | Antiviral | H5N1 Influenza | IC₅₀: 15.41 µM | [24][25] |
| 4,6-Diarylpyrimidine-2-thiols | Antifungal | C. albicans, A. niger | MIC: 0.77 - 1.21 µM/ml | [20] |
| Dihydropyrimidine Thiones | Anti-inflammatory | COX-1 / COX-2 | Varies | [26] |
| Pyrido[2,3-d]pyrimidines | Antioxidant / LOX Inhibitor | Soybean Lipoxygenase | IC₅₀: 42 µM | [27] |
Anticancer Activity
Many pyrimidine thiol derivatives function as antimetabolites. By mimicking the structure of natural pyrimidines, they can be incorporated into nucleic acids or can inhibit key enzymes involved in their synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][28] For example, thiopurines (which are structurally related) are clinically used to treat leukemia. Pyrimidine thiol derivatives have shown potent activity by inhibiting enzymes like thymidylate synthase or by acting as kinase inhibitors.[8][21] Some derivatives have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and renal cancers.[21][29]
Antimicrobial Activity
The pyrimidine thiol scaffold is a fertile ground for the development of new antimicrobial agents.[30] These compounds have demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][20] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. Several studies have reported derivatives with Minimum Inhibitory Concentrations (MICs) superior to standard drugs like cefadroxil and fluconazole.[11]
Antiviral Activity
The structural similarity of pyrimidine thiols to nucleobases makes them ideal candidates for antiviral drug design.[31] They can act as chain terminators in viral DNA or RNA synthesis by inhibiting viral polymerases. Thio-derivatives have been investigated for activity against a wide range of viruses, including influenza, HIV, hepatitis, and human coronavirus.[1][31][32] For instance, pyrimidine thioglycosides, which combine the pyrimidine thiol core with a sugar moiety, have shown promising activity against the H5N1 influenza virus.[24]
Future Perspectives and Conclusion
The historical journey of pyrimidine thiol derivatives, from their discovery as chemical curiosities to their establishment as pharmacologically vital scaffolds, is a testament to their versatility. The foundational synthetic routes, particularly the cyclocondensation with thiourea, remain highly relevant, while modern techniques continue to refine their preparation and expand their structural diversity.
The future of this field lies in the rational design of next-generation therapeutics. The integration of computational modeling with synthetic chemistry will enable the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles.[27][28] Areas of particular promise include the development of novel antivirals to combat emerging infectious diseases and the creation of targeted anticancer agents that overcome existing mechanisms of drug resistance.[2][32]
References
-
Kumar, A., Singh, A., Sharma, K., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55. [Link]
-
Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. (2025). ResearchGate. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (n.d.). SpringerLink. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025). ResearchGate. [Link]
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]
-
Al-Abdullah, E. S., Al-Harbi, S. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]
-
Wujec, M., Ulanowska, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
The Role of Pyrimidine Intermediates in Modern Drug Discovery. (n.d.). Tocopharmatech. [Link]
-
Fandakli, S., Kahriman, N., et al. (n.d.). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Photochemistry and Photobiology. [Link]
-
Chatterjee, A., Hazra, A., et al. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Reviews. [Link]
-
Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (n.d.). Taylor & Francis Online. [Link]
-
Thiamin. (2025). Britannica. [Link]
-
Thiamine Vitamin B1 lecture slides. (n.d.). Slideshare. [Link]
-
El-Sayed, N. F., Moustafa, A. H., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega. [Link]
-
Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (n.d.). ResearchGate. [Link]
-
Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Synthesis of thiamine, method by Williams and Cline. (n.d.). ResearchGate. [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). ACS Publications. [Link]
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.org. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]
-
Gurer-Orhan, H., Geromichalou, E. G., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]
-
Thionation Using Fluorous Lawesson's Reagent. (n.d.). ResearchGate. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.com. [Link]
-
Vitamin B1 (Thiamine). (2020). Medicine LibreTexts. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]
-
Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. [Link]
-
[The effect of pyrimidine derivatives on the antitumor action and toxicity of thio-TEPA]. (n.d.). PubMed. [Link]
-
Pyrimidines. I. Synthesis of Pyrimidinethiols. (n.d.). The Journal of Organic Chemistry. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
Lawesson's reagent. (n.d.). Wikipedia. [Link]
-
Thionation using fluorous Lawesson's reagent. (2006). PubMed. [Link]
-
Antiviral activity of pyrimidine containing compounds: Patent review. (2022). PubMed. [Link]
-
Thionation Using Fluorous Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
2-Pyrimidinethiols. (n.d.). Journal of the American Chemical Society. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Thiamin | Vitamin B1, Coenzyme, Metabolism | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine Vitamin B1 lecture slides | PDF [slideshare.net]
- 7. med.libretexts.org [med.libretexts.org]
- 8. jetir.org [jetir.org]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 27. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [The effect of pyrimidine derivatives on the antitumor action and toxicity of thio-TEPA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A-Z Guide to the Electronic Structure of 4-Pyrimidinemethanethiol: A Theoretical Deep-Dive for Drug Discovery and Materials Science
Abstract
4-Pyrimidinemethanethiol stands as a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its unique pyrimidine core, functionalized with a reactive thiol group, imparts a rich electronic character that dictates its biological activity and surface interaction properties. This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, leveraging high-level quantum chemical calculations. We will dissect its structural nuances, explore the critical concept of thiol-thione tautomerism, and quantify key electronic descriptors. The methodologies detailed herein serve as a robust framework for researchers aiming to predict molecular reactivity, stability, and interaction mechanisms, with a special focus on its application as a corrosion inhibitor.
Introduction: The Significance of this compound
Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals and biologically active compounds, owing to their role in the structure of nucleic acids.[1][2] The introduction of a methanethiol (-CH₂SH) group at the 4-position of the pyrimidine ring creates a versatile molecule with a distinct electronic profile. The sulfur atom, with its available lone pairs and d-orbitals, and the nitrogen atoms in the aromatic ring, act as key centers for intermolecular interactions. This makes this compound and its analogs potent agents in various applications, including anticancer research, antimicrobial development, and, notably, as highly effective corrosion inhibitors for metals in acidic environments.[3][4][5][6] Understanding the molecule's electronic structure is paramount to explaining and predicting its behavior in these diverse chemical environments.
The Crucial Role of Tautomerism
A pivotal aspect of molecules containing a thiol group adjacent to a heterocyclic ring is the potential for tautomerism—specifically, the thiol-thione equilibrium.[7][8] this compound can theoretically exist in two primary tautomeric forms: the thiol form (containing the -SH group) and the thione form (containing a C=S double bond and a protonated ring nitrogen).
-
Thiol Form: 4-(mercaptomethyl)pyrimidine
-
Thione Form: (1H-pyrimidin-4-ylidene)methanethione
The relative stability of these tautomers is highly dependent on the environment (gas phase, solvent polarity) and dramatically influences the molecule's electronic properties, reactivity, and binding modes.[7][9] Computational chemistry provides a powerful tool to predict the energetically favored tautomer. Theoretical studies on similar pyrimidine systems often show that while the thione form may be favored in polar solvents, the thiol form can be more stable in the gas phase or nonpolar environments.[7] For the purpose of this guide, we will focus our analysis on the thiol form, which is commonly depicted, while acknowledging that a comprehensive study must evaluate all viable tautomers.
Computational Methodology: A Self-Validating Protocol
To ensure the highest degree of accuracy and reliability, a well-defined computational protocol is essential. We employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for studying the electronic properties of medium-sized organic molecules.[10][11]
Causality Behind Method Selection:
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of organic heterocyclic systems.[1][12] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals.[13]
-
Basis Set - 6-311++G(d,p): This is a triple-zeta Pople-style basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the inclusion of polarization functions, allowing for greater flexibility in describing the shape of atomic orbitals and accurately modeling bond angles.[12][14]
Step-by-Step Computational Workflow:
-
Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).
-
Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory. This serves two purposes:
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to derive the electronic properties, including molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.
Caption: A standard workflow for theoretical analysis of molecular electronic structure.
Analysis of Electronic Structure
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[4][16] The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[18]
-
High EHOMO: Indicates a higher tendency to donate electrons, making the molecule a good nucleophile. For corrosion inhibitors, a higher EHOMO suggests stronger electron donation to the vacant d-orbitals of a metal surface, leading to more effective adsorption.[4]
-
Low ELUMO: Suggests a greater propensity to accept electrons, making the molecule a good electrophile.
-
Small ΔE Gap: A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[19]
Theoretical calculations for pyrimidine-thiol derivatives often show the HOMO density localized around the sulfur atom and the pyrimidine ring, while the LUMO is distributed over the aromatic ring. This distribution confirms that these regions are the primary sites for chemical reactions and interactions.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the charge distribution around a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[20][21]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like nitrogen and sulfur. These are the most likely sites for electrophilic attack (interaction with positive centers).
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms. These are the sites for nucleophilic attack.
For this compound, MEP analysis typically reveals strong negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atom, confirming them as the primary centers for coordination with metal ions or protonation.
Mulliken Population Analysis
Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule.[22] This data helps to understand the charge distribution and dipole moment. In the context of corrosion inhibition, atoms with higher negative charges (like N and S) are the active adsorption centers that donate electrons to the metal surface, forming a protective coordinate bond.[4][6]
Table 1: Key Quantum Chemical Descriptors (Illustrative) Note: These are representative values based on typical DFT calculations for similar molecules. Actual values will vary with the specific level of theory.
| Parameter | Description | Typical Calculated Value | Implication |
| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV | High electron-donating capability |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.2 eV | Capacity to accept electrons |
| ΔE Gap | HOMO-LUMO Energy Gap | ~ 5.3 eV | High kinetic stability, low reactivity |
| Dipole Moment (µ) | Measure of molecular polarity | ~ 3.0 Debye | Significant polarity, enhancing solubility |
| Electronegativity (χ) | Tendency to attract electrons | ~ 3.85 eV | Moderate ability to attract bonding electrons |
| Chemical Hardness (η) | Resistance to charge transfer | ~ 2.65 eV | Indicates high stability |
Application Insight: Corrosion Inhibition Mechanism
The electronic properties calculated through DFT provide direct, mechanistic insights into how this compound functions as a corrosion inhibitor.[18][23]
-
Adsorption: The molecule adsorbs onto the metal surface. This process is driven by the presence of heteroatoms (N, S) which have high electron density (as shown by MEP and Mulliken charges) and can donate electrons to the vacant d-orbitals of the metal (e.g., iron).[4] The high value of EHOMO quantitatively supports this electron-donating tendency.
-
Protective Film Formation: Upon adsorption, a protective molecular film forms on the metal surface. This film acts as a barrier, isolating the metal from the corrosive acidic medium.[5]
-
Binding Strength: The strength of the adsorption (chemisorption vs. physisorption) can be inferred from the electronic data. The strong electron donation from HOMO to metal orbitals, coupled with potential back-donation from the metal to the molecule's LUMO, indicates a strong, stable chemical bond (chemisorption).
Conclusion
Theoretical studies, grounded in robust DFT methodologies, provide an indispensable lens through which to view the electronic structure of this compound. This in-depth analysis of its tautomeric forms, frontier molecular orbitals, charge distribution, and electrostatic potential moves beyond mere description to offer predictive power. The quantum chemical descriptors detailed in this guide directly correlate with the molecule's reactivity and its efficacy in practical applications like corrosion inhibition. For researchers in drug development and materials science, this computational framework serves as a powerful, cost-effective tool for screening derivatives, predicting activity, and rationally designing next-generation molecules with enhanced performance characteristics.
References
-
Nourhan Ibrahim, et al. (2024). Utility of Some New Pyrimidine Thiol Derivatives: Computational study of Molecular Docking and Biological Activity observation. Egyptian Journal of Chemistry. Available at: [Link]
-
G. Velraj, et al. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
V. G. Vasilevsky, et al. (2013). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules. Available at: [Link]
-
Deepak Sharma, et al. (2023). Corrosion inhibition mechanism of Pyridine/Pyrimidine thioether compounds in CO2-saturated formation water: Experimental and theoretical study. Environmental Research. Available at: [Link]
-
R. Yıldız, et al. (2015). An electrochemical and theoretical evaluation of 4,6-diamino-2-pyrimidinethiol as a corrosion inhibitor for mild steel in HCl solutions. Corrosion Science. Available at: [Link]
-
A. S. Al-Ayed, et al. (2023). Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation. Journal of Electrochemical Science and Engineering. Available at: [Link]
-
Rachael A. Holt & Paul G. Seybold (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]
-
Ahmed M. El-Morsy, et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Rachael A. Holt & Paul G. Seybold (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]
-
A. L. B. Formiga, et al. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Journal of the Brazilian Chemical Society. Available at: [Link]
-
P. S. Kokubo, et al. (2021). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. Materials. Available at: [Link]
-
Tiago L. P. Galvão, et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]
-
M. Czyznikowska, et al. (2022). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Journal of Molecular Modeling. Available at: [Link]
-
B. Sumathi, et al. (2023). Exploring the Structural, electronic, binding and thermal properties of 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach. bioRxiv. Available at: [Link]
-
S. Verma, et al. (2018). Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
-
V. Arjunan, et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
H. A. El-Sayed, et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Scientific Reports. Available at: [Link]
-
S. Ben-Aazza, et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
T. Tao, et al. (2021). PyVibMS: a PyMOL plugin for visualizing vibrations in molecules and solids. Journal of Molecular Modeling. Available at: [Link]
-
A. D. Boese, et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Available at: [Link]
-
F. Goktas, et al. (2024). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Journal of the Mexican Chemical Society. Available at: [Link]
-
M. H. Palmer, et al. (2016). The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study, with interpretation by configuration interaction and density functional calculations for the ionic and singlet states. The Journal of Chemical Physics. Available at: [Link]
-
G. A. I. M. El-Nagger, et al. (2023). Structural and Spectral Properties of 4-(5-methyl-[3][15][18] triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. Journal of Fluorescence. Available at: [Link]
-
V. Arjunan, et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
S. J. Al-Janabi (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Journal of Education for Pure Science. Available at: [Link]
-
M. A. M. El-Mansy, et al. (2021). Exploring crystal, electronic, optical and NLO properties of ethyl 4-(3,4-dimethoxy phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (MTTHPC). Optical and Quantum Electronics. Available at: [Link]
-
J. Swaminathan, et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
T. Kayamori, et al. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules. Available at: [Link]
Sources
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [pub.iapchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach | Sciety [sciety.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
The Pharmacological Potential of Substituted Pyrimidinethiols: A Technical Guide for Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a thiol group and further substitutions on the pyrimidine ring gives rise to a class of compounds known as substituted pyrimidinethiols, which have demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
The Versatile Chemistry of Pyrimidinethiols: A Foundation for Diverse Biological Activity
The synthetic accessibility of the pyrimidine ring allows for extensive structural modifications, a key factor in the diverse biological activities observed in substituted pyrimidinethiols. A common and efficient synthetic route involves the cyclization of substituted chalcones with thiourea. This method allows for the introduction of a wide variety of substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).
The presence of the thiol group is particularly significant as it can act as a nucleophile or be oxidized, contributing to the molecule's reactivity and interaction with biological targets. Furthermore, the electronic properties of the substituents on the pyrimidine ring, whether electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity of the resulting compounds. For instance, the presence of electron-withdrawing groups, such as chloro or bromo moieties, has been shown to enhance the antimicrobial and antifungal activity of certain pyrimidinethiol derivatives.[1]
Antimicrobial Activity: Targeting Bacterial Cell Division
Substituted pyrimidinethiols have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] The mechanism underlying their antibacterial effect is multifaceted, with some derivatives targeting fundamental cellular processes.
Mechanism of Action: Inhibition of FtsZ Polymerization
A key molecular target for some thiophenyl-substituted pyrimidine derivatives is the bacterial cell division protein FtsZ.[3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring at the site of cell division. The polymerization of FtsZ monomers is an essential step in this process. Certain pyrimidinethiol derivatives have been shown to inhibit the GTPase activity of FtsZ and disrupt its polymerization, leading to a failure of cell division and ultimately bacterial cell death.[3][4] This targeted approach offers a promising strategy to combat bacterial infections, particularly those caused by drug-resistant strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
This protocol outlines a standard procedure for determining the MIC of substituted pyrimidinethiols against bacterial and fungal strains.[1]
Materials:
-
Test compounds (substituted pyrimidinethiols)
-
Standard antimicrobial agents (e.g., Cefadroxil for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Double strength nutrient broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (nutrient broth for bacteria, Sabouraud dextrose broth for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains, typically adjusted to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Inoculation: Add a defined volume of the microbial inoculum to each tube containing the diluted compounds and to a growth control tube (broth with inoculum but no compound). A sterility control tube (broth only) should also be included.
-
Incubation: Incubate the tubes at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted pyrimidinethiols is typically quantified by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.
| Compound Type | Target Microorganism | MIC Range (µM/ml) | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiols | S. aureus | 0.87 - 3.76 | [1] |
| B. subtilis | 0.96 - 7.64 | [1] | |
| E. coli | 0.91 - 7.28 | [1] | |
| P. aeruginosa | 0.94 - 7.52 | [1] | |
| C. albicans | 0.90 - 7.20 | [1] | |
| A. niger | 0.98 - 7.84 | [1] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values of substituted pyrimidinethiols against various microbial strains.
Workflow for Antimicrobial Screening of Pyrimidinethiols
Figure 1: A generalized workflow for the synthesis, antimicrobial screening, and mechanism of action studies of substituted pyrimidinethiols.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Substituted pyrimidinethiols have demonstrated significant anti-inflammatory potential, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.[5][6]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrimidine derivatives have been identified as selective COX-2 inhibitors.[6][7]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a colorimetric method for screening inhibitors of COX-1 and COX-2.[8]
Materials:
-
Test compounds (substituted pyrimidinethiols)
-
Reference inhibitors (e.g., Celecoxib, Piroxicam)
-
COX-1 and COX-2 enzymes (human or ovine)
-
Assay buffer (e.g., Tris-HCl)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, heme, arachidonic acid, and the colorimetric substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the designated wells. Include control wells with no inhibitor (100% activity) and background wells with no enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a set period. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of substituted pyrimidinethiols is often expressed as their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater inhibitory activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a measure of the compound's preference for inhibiting COX-2.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-based derivatives | >100 - 95.0 | 0.04 - 11.60 | Varies | [5] |
| Pyrimidine-5-carbonitriles | - | 0.16 - 0.20 | - | [9] |
| Pyrimidine derivatives L1 & L2 | - | Comparable to meloxicam | Selective for COX-2 | [6][7] |
Table 2: Representative IC50 values and selectivity indices of substituted pyrimidines as COX inhibitors.
Signaling Pathway for COX-Mediated Inflammation
Figure 2: Simplified signaling pathway of COX-mediated inflammation and the inhibitory action of substituted pyrimidinethiols on COX-2.
Anticancer Activity: Inducing Programmed Cell Death
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery. Substituted pyrimidinethiols have demonstrated significant cytotoxic activity against various cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics.[10]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer drugs, including certain pyrimidine derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.[11][12] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Some thienopyrimidine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by triggering mitotic catastrophe.[12]
Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details a common method for quantifying apoptosis in cancer cells treated with substituted pyrimidinethiols using flow cytometry.[13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Test compounds (substituted pyrimidinethiols)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and treat them with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS to remove any residual medium.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15-20 minutes).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Quantitative Anticancer Data
The in vitro anticancer activity of substituted pyrimidinethiols is typically evaluated by determining their IC50 values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | HeLa, CAKI-I, PC-3, MiaPaca-2, A549 | 14 - 38 | [10] |
| Thieno[2,3-d]pyrimidine derivatives | HCT116, HCT15, LN-229, GBM-10, A2780, OV2008 | 0.6 - 1.2 | [12] |
| 2,4-disubstituted-2-thiopyrimidines | HepG2, UO-31 | - | [16] |
| Pyridine and pyrimidine derivatives | HL-60, MCF-7, HCT-116 | Sub-micromolar to micromolar | [17] |
Table 3: Representative IC50 values of substituted pyrimidines against various human cancer cell lines.
The Intrinsic Pathway of Apoptosis
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry.[1][2] Its remarkable versatility and inherent ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[3][4][5][6][7] Privileged structures are molecular frameworks capable of serving as ligands for a diverse array of receptors, providing an efficient starting point for drug discovery.[4][5] The significance of the pyrimidine moiety is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[6][8][9][10][11] This inherent biological relevance provides a unique advantage, allowing pyrimidine-based drugs to often be recognized by cellular machinery, which can enhance their bioavailability and efficacy.[7]
Over the decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring.[7] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a versatile scaffold for introducing various substituents to fine-tune steric and electronic properties.[3] This has led to the development of a vast and ever-expanding arsenal of drugs targeting a multitude of diseases, a fact underscored by the numerous pyrimidine-containing drugs approved by the U.S. Food and Drug Administration (FDA).[7][12][13] This guide provides a comprehensive overview of the pivotal role of the pyrimidine core, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Physicochemical Properties and Bioisosterism
The utility of the pyrimidine scaffold stems from its unique physicochemical attributes. As a 1,3-diazine, the nitrogen atoms render the ring electron-deficient, influencing its reactivity and interaction with biological macromolecules. This electronic nature reduces its susceptibility to cytochrome P450 (CYP) mediated oxidative metabolism compared to electron-rich aromatic rings like phenyl, often improving metabolic stability.[14]
The two ring nitrogens are excellent hydrogen bond acceptors, a critical feature for binding to enzyme active sites and receptors.[15] Furthermore, the pyrimidine ring is frequently employed as a bioisostere for the phenyl ring.[16][17] This bioisosteric replacement can enhance aqueous solubility, improve metabolic profiles, and introduce specific vector interactions with the target protein, all while maintaining the necessary structural architecture for biological activity.[3][14]
Synthetic Strategies: Building the Core
The construction of the pyrimidine ring is a well-established field in organic chemistry, with numerous methods available to researchers. A common and historically significant approach is the condensation of a compound with an amidine substructure (like urea, thiourea, or guanidine) with a three-carbon component, typically a β-dicarbonyl compound.[18][19]
One of the most classic and efficient methods is the Biginelli reaction , a one-pot, multi-component reaction that condenses an aryl aldehyde, urea (or thiourea), and a β-ketoester, enabling the straightforward synthesis of dihydropyrimidinones.[20] Modern synthetic approaches often employ microwave irradiation or ultrasound to improve reaction rates and yields, aligning with green chemistry principles.[21]
Other versatile methods include:
-
Three-component coupling reactions involving enamines, orthoformates, and ammonium acetate.[18]
-
Cyclocondensation reactions of chalcones with guanidine hydrochloride.[2]
-
One-pot reactions of aldehydes, malononitrile, and benzamidine under solvent-free conditions.[22]
The choice of synthetic route is dictated by the desired substitution pattern on the pyrimidine core, allowing chemists to strategically place functional groups to optimize target engagement and pharmacokinetic properties.
The Pyrimidine Scaffold in Drug Discovery
The pyrimidine core is a component of a vast number of commercially available drugs used to treat a wide range of infectious and non-infectious diseases.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS effects.[6][12][15][23]
| Drug Name | Target / Mechanism of Action | Therapeutic Area |
| Imatinib | Tyrosine Kinase Inhibitor (BCR-Abl, c-KIT) | Oncology |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Oncology |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor (Antimetabolite) | Oncology |
| Gemcitabine | Nucleoside Metabolic Inhibitor | Oncology |
| Zidovudine (AZT) | Reverse Transcriptase Inhibitor | Antiviral (HIV) |
| Trimethoprim | Dihydrofolate Reductase (DHFR) Inhibitor | Antibacterial |
| Sulfadiazine | Dihydropteroate Synthase Inhibitor | Antibacterial |
| Rosuvastatin | HMG-CoA Reductase Inhibitor | Cardiovascular |
| Minoxidil | Vasodilator | Antihypertensive |
A selection of prominent FDA-approved drugs containing the pyrimidine scaffold, showcasing its therapeutic diversity.[20][24][25]
Case Study: Pyrimidines as Kinase Inhibitors
Perhaps the most impactful application of the pyrimidine scaffold in modern medicine is in the development of protein kinase inhibitors for oncology.[24] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine ring of ATP, is particularly effective at mimicking the binding contacts in the hinge region of the kinase active site.[26]
Many successful anticancer drugs, such as Imatinib and Gefitinib, feature a substituted aminopyrimidine core that forms key hydrogen bonds within the ATP-binding pocket of the target kinase, such as Epidermal Growth Factor Receptor (EGFR).[12] Inhibition of the EGFR signaling pathway blocks downstream cascades that promote cell proliferation, survival, and metastasis.[15]
Visualization: EGFR Signaling Pathway
The following diagram illustrates the central role of EGFR in cell signaling and how pyrimidine-based inhibitors block its activity.
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based drug.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[9][27][28] SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[8]
| Position | Substituent Type | General Effect on Activity | Rationale / Example |
| C2 | Amino groups (-NH2) | Often enhances activity, especially antibacterial. | The amino group can act as a crucial hydrogen bond donor, mimicking interactions of natural nucleobases. Seen in Trimethoprim.[29] |
| C4 | Substituted anilines | Key for kinase inhibition. | Forms critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket. Essential for EGFR inhibitors.[1] |
| C5 | Small, electron-withdrawing groups (e.g., -F, -CN) | Can increase potency, particularly in anticancer agents. | Fluorine substitution can block metabolic oxidation and alter electronic properties. 5-Fluorouracil is a classic example.[1][11] |
| C6 | Carboxylic acid | Required for inhibition of certain enzymes like DHO-dehase. | The carboxylate can engage in critical ionic or hydrogen bonding interactions with active site residues.[30] |
This table summarizes general SAR trends for the pyrimidine scaffold. Specific effects are always target-dependent.[9][27][30]
Experimental Protocols & Workflow
A self-validating system in drug development requires robust and reproducible experimental protocols for both synthesis and biological evaluation.
Visualization: General Drug Discovery Workflow
This diagram outlines the logical flow from chemical synthesis to biological validation.
Caption: A typical workflow for the synthesis and evaluation of pyrimidine derivatives.
Protocol 1: Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction
This protocol describes a classic one-pot synthesis of a 3,4-dihydropyrimidin-2(1H)-one derivative.
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated HCl to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring. A solid precipitate will form.
-
Filter the solid product using a Buchner funnel and wash thoroughly with cold water to remove unreacted urea and catalyst.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidine derivative.
-
Dry the purified product under vacuum.
-
-
Characterization:
Protocol 2: Evaluation of Anticancer Activity via MTT Assay
This protocol outlines the evaluation of the cytotoxic potential of a synthesized pyrimidine compound against a cancer cell line (e.g., MCF-7).
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine compound dissolved in DMSO (stock solution)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multi-well plate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized pyrimidine compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[31]
-
Pharmacokinetics and Metabolism
A critical aspect of drug design is ensuring the compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Pyrimidine analogues are typically prodrugs that require intracellular activation, often through sequential phosphorylation, to form the active nucleotide anabolites.[35][36][37] The intracellular pharmacokinetics, including the rate of activation and catabolism, can vary significantly between patients and is a key determinant of both efficacy and toxicity.[35][37] The pyrimidine scaffold's inherent properties, such as its reduced susceptibility to CYP oxidation, can be a favorable starting point for designing metabolically robust drug candidates.[14]
Conclusion and Future Perspectives
The pyrimidine scaffold is an undisputed cornerstone of medicinal chemistry, validated by its presence in numerous natural molecules and clinically successful drugs.[6][24] Its privileged status is a direct result of its versatile physicochemical properties, synthetic accessibility, and ability to form specific, high-affinity interactions with a wide range of biological targets.[3][5] The ongoing exploration of pyrimidine chemistry continues to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][20] Future research will undoubtedly focus on decorating the pyrimidine core with novel functionalities, exploring new fused heterocyclic systems, and applying modern computational and fragment-based design strategies to unlock the next generation of pyrimidine-based drugs for intractable diseases.[10][13]
References
- Benchchem. A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Derivatives.
-
Gatas, N. C., & Bodnar, A. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6891. Available from: [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100832. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-12. Available from: [Link]
-
Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]
-
Horton, D. A., Bourtlaton, J., & Tondi, D. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893-930. Available from: [Link]
-
Wolska, K., & Krol, E. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. Available from: [Link]
-
da Silva, G. O., & de Oliveira, R. B. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 28(19), 6825. Available from: [Link]
-
OpenOChem Learn. Privileged Structures. Available from: [Link]
-
Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Bapat, A. R., Anderson, J. H., & Frincke, J. M. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(5), 811-817. Available from: [Link]
-
ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
-
Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available from: [Link]
- Benchchem. The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
- Benchchem. .
-
Sharma, A., Kumar, A., & Parveen, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 205-220. Available from: [Link]
-
ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]
-
Gatas, N. C., & Bodnar, A. M. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Molecules, 28(23), 7761. Available from: [Link]
-
Stefanachi, A., Leonetti, F., Pisani, L., & Catto, M. (Eds.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available from: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200236. Available from: [Link]
-
Kumar, A., & Narasimhan, B. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 104-123. Available from: [Link]
-
Gatas, N. C., & Bodnar, A. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Organic and Biomolecular Chemistry, 21(42), 8435-8454. Available from: [Link]
-
Bhat, K. I. (2014). Biological and medicinal significance of pyrimidines. Current Science, 106(7), 959-965. Available from: [Link]
-
Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available from: [Link]
-
Tiwari, A., & Pathak, A. K. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 40. Available from: [Link]
-
Tiwari, A., & Pathak, A. K. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 40. Available from: [Link]
-
ResearchGate. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
Derissen, E. J. B., Hussaarts, K. G. A. M., de Boer, K., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29-45. Available from: [Link]
-
Gatas, N. C., & Bodnar, A. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6891. Available from: [Link]
-
Kumar, A., & Singh, P. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 21(1), 1-30. Available from: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]
-
Si, K., Herber, R. H., Jose, J., & Gmeiner, P. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(15), 5145-5153. Available from: [Link]
-
Derissen, E. J. B., Hussaarts, K. G. A. M., de Boer, K., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29-45. Available from: [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]
-
Chavan, P. W., Patil, S. B., & Bobade, V. D. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available from: [Link]
-
Derissen, E. J. B., Hussaarts, K. G. A. M., de Boer, K., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29-45. Available from: [Link]
-
El-Naggar, M. M., Al-Mahmoudy, A. M. M., Al-Dies, A. M., El-Brollosy, N. R., & El-Sayed, M. A. A. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47070-47087. Available from: [Link]
-
ResearchGate. (A) Effect of the bioisosteric replacement of pyrimidine (left) by... Available from: [Link]
-
Lau, C. H., Yang, K. S., Hou, J., Johnson, D. K., Ficarro, S. B., Marto, J. A., & Gray, N. S. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 67(14), 12229-12246. Available from: [Link]
-
Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Available from: [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. Available from: [Link]
-
ResearchGate. “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. Available from: [Link]
-
Al-Jubourry, A. A. H. (2023). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Al-Nahrain Journal of Science, 26(2), 1-10. Available from: [Link]
-
Geronikaki, A., Pitta, E., & Liaras, K. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2962. Available from: [Link]
-
Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361. Available from: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. heteroletters.org [heteroletters.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 16. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 17. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. jddtonline.info [jddtonline.info]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. growingscience.com [growingscience.com]
- 23. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 34. mdpi.com [mdpi.com]
- 35. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
The Thiol Group: A Nexus of Reactivity, Regulation, and Therapeutic Potential in Bioactive Molecules
An In-depth Technical Guide
Introduction
Within the vast chemical lexicon of life, few functional groups command the versatility and significance of the thiol, or sulfhydryl (-SH) group. Comprising a sulfur atom bonded to a hydrogen atom, this unassuming moiety is a central player in a remarkable array of biological processes.[1][2] Its unique electronic properties endow it with a chemical reactivity that is pivotal for protein structure, enzymatic catalysis, redox homeostasis, and cellular signaling.[1][3][4] For drug development professionals, the thiol group represents a powerful pharmacophore, a reactive handle for bioconjugation, and a target for therapeutic intervention.[5][6][7] This guide provides an in-depth exploration of the thiol group's fundamental chemistry and its multifaceted roles in bioactive molecules, offering field-proven insights into its significance as an architectural element, a catalytic center, a redox sentinel, and a therapeutic agent. We will delve into the causality behind its functions and provide practical, validated protocols for its analysis, empowering researchers to harness its full potential.
Section 1: The Chemical Foundation of Thiol's Bioactivity
The profound biological influence of the thiol group is a direct consequence of the sulfur atom's distinct chemical characteristics. Unlike its oxygen analog in alcohols, the sulfur in a thiol is larger, less electronegative, and more polarizable. This results in a weaker S-H bond, making the thiol proton more acidic and the corresponding thiolate anion (R-S⁻) a potent, "soft" nucleophile.[3][5] These core properties dictate its biological behavior.
-
Acidity and Nucleophilicity: Thiols are generally more acidic than alcohols, with the thiol group of the amino acid cysteine exhibiting a pKa that can range from 8 to 9.[3] However, the local protein microenvironment can significantly lower this pKa, increasing the population of the highly reactive thiolate anion at physiological pH.[3] This thiolate is an excellent nucleophile, readily participating in reactions like alkylation and addition, which are fundamental to both biological signaling and the mechanism of many drugs.[3][8]
-
Redox Activity: The thiol group is exceptionally sensitive to oxidation. It can undergo a one-electron oxidation to form a thiyl radical (RS•) or a two-electron oxidation to form sulfenic acid (RSOH).[3][8][9] Reversible oxidation to form a disulfide bond (-S-S-) upon reaction with another thiol is one of the most crucial reactions in biochemistry, forming the basis of protein structural stabilization and redox signaling.[1][8] Further, irreversible oxidation to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids can occur under conditions of severe oxidative stress.[4]
-
Metal Binding: As a soft ligand, the thiol group has a high affinity for soft or borderline metal ions like zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺).[5][8] This interaction, based on the principles of Hard and Soft Acids and Bases (HSAB), is critical for the structure of metalloproteins (e.g., zinc fingers) and is the foundational principle behind the use of thiol-containing drugs as heavy metal chelators.[5][8]
| Thiol-Containing Molecule | Typical pKa | Significance |
| Cysteine (in small peptides) | ~8.3 - 8.6 | The primary thiol in proteins; pKa is highly sensitive to the local environment. |
| Glutathione (GSH) | ~9.2 (thiol group) | The major intracellular non-protein thiol; a key player in redox buffering. |
| Dithiothreitol (DTT) | ~9.2, 10.1 | A common laboratory reducing agent used to break disulfide bonds. |
| 2-Mercaptoethanol | ~9.6 | A laboratory reagent used to reduce disulfide bonds. |
Section 2: The Guardian of Cellular Redox Homeostasis
Perhaps the most celebrated role of thiols in biology is their function as the primary defense against oxidative stress. Cells exist in a delicate redox balance, and the thiol-containing tripeptide Glutathione (GSH) is the most abundant non-protein thiol and the master regulator of this equilibrium.[6][10][11][12]
The cellular pool of GSH, maintained at millimolar concentrations, acts as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10][12] The core of this protective mechanism is the glutathione redox cycle. The enzyme Glutathione Peroxidase (GPx) uses GSH as a reducing equivalent to detoxify harmful peroxides, producing glutathione disulfide (GSSG) in the process.[10][13] Glutathione Reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent manner, thus maintaining a high GSH/GSSG ratio, which is a key indicator of cellular health.[11][13] A decrease in this ratio signals a shift towards oxidative stress.[11]
Caption: The Glutathione Redox Cycle for detoxification of reactive oxygen species.
Section 3: The Architect of Protein Structure and Function
The thiol group of cysteine is a cornerstone of protein architecture and catalysis.[16][17] Its ability to form covalent disulfide bonds and act as a potent nucleophile allows it to perform roles that few other amino acid residues can.
Disulfide Bonds: The oxidation of two proximal cysteine thiol groups forms a cystine residue, creating a covalent disulfide bond (-S-S-).[8] These bonds act as molecular staples, critically important for stabilizing the tertiary and quaternary structures of many extracellular and secreted proteins, such as antibodies and hormones.[1][8] In the reducing environment of the cytoplasm, disulfide bonds are generally disfavored, while the oxidizing environment of the endoplasmic reticulum promotes their formation, a key step in protein folding and maturation.[4]
Enzyme Catalysis: The thiolate anion of cysteine is a powerful nucleophile used in the active sites of numerous enzymes.[8] In cysteine proteases, for example, a catalytic triad often includes a cysteine residue whose deprotonated thiol attacks the substrate's carbonyl carbon, forming a transient covalent thioester intermediate that is key to the catalytic mechanism.[8]
Caption: Disulfide bond formation stabilizes the tertiary structure of proteins.
Section 4: The Thiol Group as a Pharmacophore in Drug Development
The unique reactivity of the thiol group makes it a valuable component in the design of therapeutic agents.[5][6] Thiol-containing drugs can serve as antioxidants, metal chelators, enzyme inhibitors, and more, addressing a wide range of pathological conditions.[5][6]
| Drug | Class | Primary Mechanism of Action |
| N-acetylcysteine (NAC) | Mucolytic, Antidote | Cleaves disulfide bonds in mucoproteins; acts as a precursor to cysteine for GSH synthesis, restoring cellular antioxidant capacity.[5] |
| Captopril | ACE Inhibitor | The thiol group binds to the zinc ion in the active site of angiotensin-converting enzyme (ACE), inhibiting its activity and lowering blood pressure. |
| Penicillamine | Chelating Agent | The thiol group forms stable complexes with heavy metals like copper, lead, and mercury, facilitating their excretion.[5] Used in Wilson's disease. |
| Mesna | Uroprotectant | The thiol group detoxifies acrolein, a toxic metabolite of cyclophosphamide chemotherapy, in the bladder, preventing hemorrhagic cystitis. |
| Amifostine | Cytoprotective Agent | A prodrug whose active metabolite is a thiol that scavenges free radicals generated by radiation therapy and chemotherapy, protecting normal tissues.[5] |
The causality is clear: the nucleophilicity and metal-binding affinity of the thiol group are directly exploited for therapeutic benefit. For instance, in heavy metal poisoning, the soft sulfur atom of a chelating drug like penicillamine preferentially binds to soft metal ions like mercury, forming a stable complex that can be safely excreted from the body.[5]
Caption: Thiol-containing drugs sequester toxic heavy metals, preventing cell damage.
Section 5: A Practical Guide to Thiol Analysis
Quantifying free thiol groups is a fundamental task in biochemistry and biopharmaceutical development.[18] It is essential for assessing the redox state of a biological sample, characterizing proteins, and for quality control of antibody-drug conjugates where a specific number of free thiols may be required for conjugation.[18] Ellman's assay is the most common, robust, and trusted spectrophotometric method for this purpose.[19][20][21]
Experimental Protocol: Quantification of Free Thiols using Ellman's Test
This protocol describes the standard Ellman's test for determining the concentration of free sulfhydryl (-SH) groups in a sample.[19][20]
Principle: The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent) with a free thiol group. This reaction cleaves the disulfide bond of DTNB to form one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored anion with a strong absorbance maximum at 412 nm, and a mixed disulfide.[21][22] The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[22]
Materials:
-
Reaction Buffer (RB): 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.
-
Thiol Standard: L-cysteine hydrochloride (or reduced glutathione) of known concentration. Prepare a stock solution (e.g., 1.5 mM) in Reaction Buffer and create a dilution series (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM) for a standard curve.[22]
-
Unknown Sample: Protein or peptide solution to be tested.
-
UV-Vis Spectrophotometer and cuvettes or a microplate reader.
Procedure (Standard Curve Method):
-
Standard Preparation: To a series of labeled tubes, add 250 µL of each standard concentration (from 1.5 mM to 0 mM for the blank).[21]
-
Sample Preparation: In separate tubes, add 250 µL of your unknown sample(s). It is advisable to prepare a few dilutions of your sample (e.g., 1:10, 1:20) to ensure the final absorbance falls within the linear range of the standard curve.[21]
-
Reaction Initiation: Prepare a master mix of the reaction solution. For each reaction, you will need 2.5 mL of Reaction Buffer and 50 µL of DTNB Solution.[21] Add 2.55 mL of this mix to each tube containing your standards and samples.
-
Incubation: Mix the contents of each tube gently and incubate at room temperature for 15 minutes to allow the color to develop completely.[21][22]
-
Measurement: Set the spectrophotometer to 412 nm. Use the blank (0 mM standard) to zero the instrument. Measure the absorbance of all standards and unknown samples.[22]
-
Calculation: a. Plot the absorbance at 412 nm versus the known concentration for your standards to generate a calibration curve. b. Use the equation of the line from your linear regression (y = mx + c) to determine the concentration of free thiol in your unknown samples based on their absorbance readings. c. Remember to account for any dilution factors used when preparing your sample.
Self-Validation and Trustworthiness: The validity of this protocol is ensured by the simultaneous running of a standard curve. The linearity of the curve (R² > 0.99) confirms that the assay is performing correctly within the measured concentration range. The blank corrects for any background absorbance from the reagents. For protein samples containing inaccessible thiols, the assay can be repeated under denaturing conditions (e.g., in 6 M guanidinium chloride).[23]
Caption: Step-by-step workflow for quantifying free thiols via Ellman's assay.
Conclusion and Future Perspectives
The thiol group is a functional powerhouse, exerting profound influence across the spectrum of biological science. Its unique chemical reactivity—as a nucleophile, a reducing agent, and a metal ligand—underpins its essential roles in defining protein structure, catalyzing enzymatic reactions, and safeguarding cellular redox homeostasis. This chemical versatility has been astutely leveraged in drug development, leading to therapies that can detoxify heavy metals, inhibit critical enzymes, and replenish the body's primary antioxidant defenses.
Looking forward, the field continues to evolve. A deeper understanding of thiol-based redox signaling pathways is opening new avenues for therapeutic intervention in diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and cancer. The development of more selective thiol-reactive probes and drugs will allow for the precise modulation of specific protein functions, moving beyond the broad-spectrum activity of current agents. For researchers and drug developers, the thiol group will undoubtedly remain a focal point of investigation and innovation—a small but mighty entity at the very core of life's chemistry.
References
-
Wikipedia. Thiol. [Link]
-
Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
-
PubMed Central. Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling. [Link]
-
MDPI. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. [Link]
-
PubMed Central. (2019). Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1). [Link]
-
Physics Forums. (2016, September 14). Methionine and cysteine influence on proteins?. [Link]
-
Frontiers. (2015). Glutathione: new roles in redox signaling for an old antioxidant. [Link]
-
Scribd. Thiol Quantification Protocol. [Link]
-
PubMed Central. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
PubMed Central. (2015). The role of thiols and disulfides in protein chemical and physical stability. [Link]
-
Thiol groups: Significance and symbolism. (2025, June 23). [Link]
-
PubMed Central. (2021, January 1). Medicinal Thiols: Current Status and New Perspectives. [Link]
-
MDPI. (2023). Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifestation. [Link]
-
PubMed Central. (2013). Methionine in Proteins: It's not just for protein initiation anymore. [Link]
-
PubMed Central. (2011). Quantification of Thiols and Disulfides. [Link]
-
Healthline. (2018, April 13). Methionine: Functions, Food Sources and Side Effects. [Link]
-
Longdom Publishing. Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. [Link]
-
IMR Press. (2022). Thiol Compounds and Inflammation. [Link]
-
PubMed Central. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
-
American Journal of Physiology-Lung Cellular and Molecular Physiology. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. [Link]
-
ResearchGate. (2023). A Review of Methionine and Cysteine: Their Roles as Sinks for Reactive Oxygen and Nitrogen Species, Including Bioinformatic Analysis of Their Percent Compositions in Metabolic Proteins. [Link]
-
MDPI. (2016, August 12). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. [Link]
-
ResearchGate. Importance of thiol in drug development. [Link]
-
YouTube. (2025, March 29). What Is The Thiol Functional Group?. [Link]
-
ResearchGate. (2022, May 28). Redox Chemistry and Biology of Thiols. [Link]
-
ResearchGate. (2024, May 14). Investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique. [Link]
-
ResearchGate. Comprehensive list of thiol-based drugs or drugs that generate a thiol. [Link]
-
PubMed Central. Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class. [Link]
-
Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
ResearchGate. The Chemistry of the Thiol Group. [Link]
Sources
- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates | MDPI [mdpi.com]
- 11. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. physicsforums.com [physicsforums.com]
- 17. echemi.com [echemi.com]
- 18. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 19. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 20. interchim.fr [interchim.fr]
- 21. bmglabtech.com [bmglabtech.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
One-Pot Synthesis of 4-Pyrimidinemethanethiol Derivatives: An Application Note and Protocol
Introduction: The Significance of 4-Pyrimidinemethanethiol Derivatives in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. This structural feature allows pyrimidine derivatives to interact with a wide range of biological targets, including kinases, proteases, and other enzymes. Consequently, these compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a methanethiol group at the 4-position of the pyrimidine ring creates a unique pharmacophore, this compound, which can act as a potent hydrogen bond donor and acceptor, as well as a reactive handle for further functionalization. This moiety is of significant interest to drug development professionals for its potential to enhance binding affinity and modulate the pharmacokinetic properties of drug candidates.
This application note provides a detailed guide to the one-pot synthesis of this compound derivatives. Recognizing the demand for efficient and atom-economical synthetic routes in drug discovery, we present a sequential one-pot protocol that avoids the isolation of potentially lachrymatory and unstable intermediates. The methodologies described herein are designed to be robust, scalable, and adaptable to a variety of substituted pyrimidine precursors, making them highly valuable for the generation of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Sequential One-Pot Approach
A direct one-pot synthesis of this compound derivatives from simple acyclic precursors is not well-established in the literature. Therefore, a more practical and reliable approach is a sequential one-pot synthesis. This strategy involves two key transformations performed in the same reaction vessel without isolation of the intermediate:
-
Radical Bromination of a 4-Methylpyrimidine Precursor: The synthesis commences with the radical bromination of a readily available 4-methylpyrimidine derivative at the benzylic-like methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and controlled concentration of bromine, minimizing side reactions such as electrophilic addition to the pyrimidine ring[3][4][5][6][7].
-
In-situ Nucleophilic Substitution with a Sulfur Nucleophile: The resulting 4-(bromomethyl)pyrimidine intermediate is highly reactive and is immediately treated in the same pot with a suitable sulfur nucleophile to introduce the desired thiol or protected thiol functionality.
This sequential one-pot approach offers several advantages over a traditional multi-step synthesis, including reduced reaction time, lower solvent consumption, and avoidance of isolating potentially hazardous intermediates.
Visualizing the Workflow: A Sequential One-Pot Synthesis
Caption: Sequential one-pot synthesis of this compound derivatives.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,6-Dimethylpyrimidin-4-ylmethanethiol
This protocol details the synthesis of a representative this compound derivative starting from the commercially available 2,4,6-trimethylpyrimidine.
Materials and Reagents:
-
2,4,6-Trimethylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Procedure:
Step 1: Radical Bromination
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add 2,4,6-trimethylpyrimidine (1.22 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 82 mg, 0.5 mmol).
-
Add 100 mL of anhydrous carbon tetrachloride.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material. The succinimide byproduct will float to the surface.
-
Once the reaction is complete, cool the mixture to room temperature. Do not isolate the brominated intermediate.
Step 2: In-situ Thiolation
-
In a separate flask, dissolve thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.
-
Carefully add the ethanolic thiourea solution to the reaction mixture containing the crude 4-(bromomethyl)-2,6-dimethylpyrimidine.
-
Stir the resulting mixture at room temperature for 12-16 hours.
-
To hydrolyze the intermediate isothiouronium salt, add a solution of sodium hydroxide (1.2 g, 30 mmol) in 20 mL of water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the organic solvents.
-
Neutralize the aqueous residue with concentrated hydrochloric acid to approximately pH 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2,6-dimethylpyrimidin-4-ylmethanethiol.
Expected Results:
The final product, 2,6-dimethylpyrimidin-4-ylmethanethiol, is expected to be a pale yellow oil or a low-melting solid.
| Parameter | Expected Value |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H, pyrimidine-H), 3.80 (s, 2H, -CH₂SH), 2.65 (s, 3H, pyrimidine-CH₃), 2.50 (s, 3H, pyrimidine-CH₃), 1.75 (t, 1H, -SH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.0, 165.5, 158.0, 115.0, 30.0, 24.0, 22.5 |
| Mass Spec (ESI+) | m/z 155.07 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 2920, 2550 (S-H stretch), 1590, 1550, 1450 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data provided is representative for a compound of this class.
Causality Behind Experimental Choices
-
Choice of Brominating Agent: NBS is preferred over liquid bromine for benzylic-type brominations because it maintains a low, steady concentration of Br₂ in the reaction medium. This selectivity favors the radical pathway over electrophilic addition to the aromatic pyrimidine ring, which would be a significant side reaction with higher concentrations of Br₂[3][5][6].
-
Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
-
Solvent for Bromination: Anhydrous carbon tetrachloride is the traditional solvent for Wohl-Ziegler brominations as it is inert and the succinimide byproduct is insoluble, providing a visual cue for reaction completion. However, due to its toxicity, alternative solvents like acetonitrile or cyclohexane can be considered[4].
-
Sulfur Nucleophile: Thiourea is an excellent and inexpensive sulfur nucleophile that readily reacts with the alkyl halide to form a stable isothiouronium salt. This salt can then be easily hydrolyzed under basic conditions to yield the desired thiol. An alternative is sodium hydrosulfide (NaSH), which can directly displace the bromide to form the thiol. However, NaSH is highly odorous and requires careful handling[1][8].
-
Hydrolysis of Isothiouronium Salt: Basic hydrolysis is necessary to cleave the C-S bond of the isothiouronium salt and liberate the free thiol.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield of brominated intermediate | Incomplete reaction or decomposition. | Ensure the reaction is carried out under strictly anhydrous conditions. Use a fresh bottle of AIBN. Increase reflux time. |
| Formation of dibrominated product | Excess NBS or prolonged reaction time. | Use a 1:1 stoichiometry of starting material to NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Incomplete thiolation | Insufficient nucleophile or reaction time. | Increase the amount of thiourea or NaSH to 1.2 equivalents. Extend the reaction time for the thiolation step. |
| Formation of disulfide byproduct | Oxidation of the thiol during work-up. | Work-up under an inert atmosphere. Use degassed solvents. The thiol can be protected in-situ if necessary for subsequent steps. |
Conclusion
The sequential one-pot protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound derivatives. By avoiding the isolation of the reactive 4-(bromomethyl)pyrimidine intermediate, this approach enhances safety and improves overall process efficiency. The versatility of this method allows for the synthesis of a wide range of derivatives by simply varying the starting 4-methylpyrimidine and the sulfur nucleophile. This protocol is well-suited for researchers in drug discovery and medicinal chemistry who require access to novel pyrimidine-based scaffolds for biological evaluation.
References
- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
-
Dakota Chemical. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.
- Su, W., & Li, J. (2006). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 47(35), 6121-6124.
- Zhong, W., et al. (2021).
- MDPI. (2024).
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
-
Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]
-
Jam Group Co. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of Sodium Hydrosulfide Synthesis for Metal Recovery from Wastewater Using Flue Gas Containing H2S. Retrieved from [Link]
- Poh, H. T., Bengali, A. A., & Fan, W. Y. (2012). Group VI transition metal carbonyl hydrosulfides. Na[M(CO)5(SH)] (M = Cr, Mo, W) as water-soluble H2S-releasing agents. RSC Advances.
- Wang, H., & Xian, M. (2016). Slow Generation of Hydrogen Sulfide from Sulfane Sulfurs and NADH Models. Molecules, 21(10), 1279.
- MDPI. (2018). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Pyrimidinemethanethiol
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of drug targets, particularly in oncology. The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely due to its structural analogy to the adenine core of ATP, which enables it to form key hydrogen bonding interactions within the kinase hinge region.[1][2] This bioisosteric relationship has rendered the pyrimidine a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[3] The strategic functionalization of the pyrimidine ring is a key approach to achieving potent and selective kinase inhibition, targeting critical enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[3][4][5]
This guide focuses on the application of a specific, yet versatile, building block: 4-pyrimidinemethanethiol . The introduction of a thioether linkage through this reagent offers a unique vector for structural modification, allowing for the exploration of new chemical space and the development of next-generation kinase inhibitors. We will delve into the chemical rationale for using this thiol derivative and provide detailed, field-proven protocols for its incorporation into kinase inhibitor scaffolds.
Chemical Properties and Reactivity of this compound
This compound is a bifunctional molecule featuring the critical pyrimidine core and a reactive nucleophilic thiol group, separated by a methylene spacer. This structural arrangement dictates its utility in synthesis.
-
Nucleophilicity of the Thiol Group: The thiol group is a potent nucleophile, readily undergoing S-alkylation reactions with a variety of electrophiles. This is the primary mode of its incorporation into larger molecular frameworks. The methylene spacer mitigates the electron-withdrawing effect of the pyrimidine ring, enhancing the nucleophilicity of the sulfur atom compared to a thiol directly attached to the ring.
-
The Pyrimidine Core as a Pharmacophore: The pyrimidine moiety is designed to interact with the ATP-binding pocket of the target kinase. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase, a common feature of many potent kinase inhibitors.[3]
The primary synthetic strategy employing this compound involves its reaction with an electrophilic partner, typically a halogenated or sulfonyl-activated heterocycle, to form a stable thioether bond. This reaction is generally a nucleophilic aromatic substitution (SNAr) or a simple alkylation.
Key Signaling Pathways Targeted
To understand the context of inhibitor design, it is crucial to visualize the signaling pathways being targeted. Below are simplified diagrams of key kinase-driven pathways implicated in cancer.
Caption: Simplified EGFR Signaling Pathway.
Caption: Role of Aurora Kinases in Mitosis.
Synthetic Protocol: Synthesis of a Pyrimidine-Thioether Kinase Inhibitor
This protocol details a representative synthesis of a kinase inhibitor scaffold where this compound is coupled with a 2,4-dichloropyrimidine core. This nucleophilic aromatic substitution (SNAr) reaction is a robust and widely applicable method in medicinal chemistry.[6]
Overall Reaction Scheme
Caption: General synthetic workflow.
Materials and Equipment
| Material/Equipment | Specifications |
| 2,4-Dichloropyrimidine | >98% purity |
| This compound | >97% purity |
| Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Saturated aq. NaCl (Brine) | |
| Anhydrous Sodium Sulfate | Granular |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography setup | Silica gel, 230-400 mesh |
| Rotary evaporator | |
| High-resolution mass spectrometer (HRMS) | |
| Nuclear Magnetic Resonance (NMR) spectrometer | 400 MHz or higher |
Step-by-Step Protocol: Synthesis of 2-chloro-4-((pyrimidin-4-ylmethyl)thio)pyrimidine (Intermediate A)
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq, e.g., 1.49 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 20 mL).
-
Rationale: Anhydrous conditions are crucial to prevent side reactions with water. DMF is an excellent polar aprotic solvent that facilitates SNAr reactions by solvating the cationic species formed during the reaction.
-
-
Addition of Reagents:
-
To the stirred solution, add this compound (1.0 eq, e.g., 1.26 g, 10.0 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropylethylamine (DIPEA) (1.2 eq, e.g., 2.1 mL, 12.0 mmol) dropwise over 5 minutes.
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Cooling the reaction mixture helps to control the initial exothermic reaction and improve the selectivity of the substitution at the more reactive C4 position of the 2,4-dichloropyrimidine.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a different Rf value than the starting materials.
-
Rationale: TLC is a quick and effective method to determine if the starting materials have been consumed and the product has formed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous work-up removes the DMF solvent and the DIPEA-hydrochloride salt. The brine wash helps to remove any remaining water from the organic layer.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield Intermediate A as a solid.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent steps.
-
Characterization of Intermediate A
The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques:
| Technique | Expected Results |
| 1H NMR | Peaks corresponding to the protons on both pyrimidine rings and the methylene bridge. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule. |
| HRMS | The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]+. |
Subsequent Synthetic Steps and Structure-Activity Relationship (SAR)
Intermediate A is a versatile precursor for a library of kinase inhibitors. The remaining chlorine atom at the C2 position can be displaced by a variety of amines via another SNAr reaction, allowing for the introduction of diverse functionalities to probe the structure-activity relationship (SAR).[6]
For example, reacting Intermediate A with a substituted aniline can introduce a group that interacts with the solvent-exposed region of the kinase ATP-binding pocket. The nature of the substituents on the aniline ring can significantly impact the inhibitor's potency and selectivity.
| Modification | Rationale/Expected Impact |
| Introduction of a solubilizing group (e.g., morpholine, piperazine) | Improves aqueous solubility and pharmacokinetic properties. |
| Addition of hydrogen bond donors/acceptors | Can form additional interactions with the kinase, enhancing potency. |
| Varying the size and electronics of the substituent | Modulates the fit within the binding pocket and can influence selectivity against different kinases. |
Conclusion
This compound is a valuable building block for the synthesis of novel kinase inhibitors. Its reactive thiol group allows for straightforward incorporation into various scaffolds via S-alkylation, creating a thioether linkage that can be a key structural element for potent and selective kinase inhibition. The protocols and rationale provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile reagent in the quest for new targeted therapies.
References
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available at: [Link]
-
Dymock, B. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3923. Available at: [Link]
-
Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1965–1973. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances, 14(1), 1-15. Available at: [Link]
-
Hassan, A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 134-152. Available at: [Link]
-
He, S., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1544-1557. Available at: [Link]
-
Kettle, J. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173–6178. Available at: [Link]
-
Korlyukov, A. A. (2021). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2021(3), M1263. Available at: [Link]
-
Li, M., et al. (2024). Pyrimidine‐ring‐based EGFR TK kinase inhibitors. ResearchGate. Available at: [Link]
-
Moustafa, A. H., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(21), 6469. Available at: [Link]
-
Noolvi, M. N., et al. (2017). Design, synthesis and biological evaluation of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. European Journal of Medicinal Chemistry, 139, 933-943. Available at: [Link]
-
Park, H., et al. (2006). Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4818–4821. Available at: [Link]
-
Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]
-
Taylor, A. E., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. Available at: [Link]
-
Wang, T., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 899-904. Available at: [Link]
-
Zhang, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 478. Available at: [Link]
-
Zhang, Y., et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 6, 603. Available at: [Link]
Sources
- 1. [PDF] Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors | Scilit [scilit.com]
Application Notes and Protocols for the S-Alkylation of 4-Pyrimidinemethanethiol
Introduction: The Strategic Importance of S-Alkylated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2][3] The functionalization of this privileged heterocycle is a key strategy for modulating pharmacological activity, and the introduction of diverse substituents via S-alkylation of pyrimidine thiols represents a particularly powerful approach. This modification can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. The resulting thioethers are prevalent in a wide array of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[2][4]
This application note provides a comprehensive, field-proven experimental protocol for the efficient S-alkylation of 4-pyrimidinemethanethiol. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale for reagent selection and reaction conditions. It is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of S-alkylated pyrimidine derivatives.
Chemical Rationale and Mechanistic Overview
The S-alkylation of a thiol is a classic nucleophilic substitution reaction, typically proceeding through an SN2 mechanism. The core principle involves the deprotonation of the thiol (-SH) group to form a more nucleophilic thiolate anion (S⁻). This thiolate then attacks an electrophilic carbon atom, displacing a leaving group (such as a halide) to form a new carbon-sulfur bond.
For this compound, the acidity of the thiol proton is a key consideration. The predicted pKa of approximately 7.77 indicates that it is a relatively acidic thiol, allowing for the use of moderately strong bases for deprotonation.[5] The choice of base is critical to ensure selective S-alkylation and avoid potential side reactions, such as N-alkylation of the pyrimidine ring. Softer bases, like carbonate or alkoxides, are generally preferred over harder bases like sodium hydride, as they have a higher affinity for the "soft" sulfur atom over the "hard" nitrogen atoms of the pyrimidine ring.[1]
Experimental Protocol: S-Alkylation of this compound
This protocol is adapted from a similar, well-established procedure for the S-alkylation of related pyrimidine thiols and has been optimized for both yield and purity.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercially Available | Other primary or secondary alkyl halides can be used. |
| Sodium Methoxide | Reagent Grade | Commercially Available | Can be prepared fresh from sodium and methanol. |
| Methanol (Anhydrous) | ACS Grade | Commercially Available | Ensure dryness for optimal reaction. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous methanol to the flask (approximately 10 mL per 1 mmol of thiol) and stir until the thiol is completely dissolved.
-
Deprotonation: Carefully add sodium methoxide (1.1 eq.) to the solution. The mixture may become slightly cloudy. Stir at room temperature for 20-30 minutes under an inert atmosphere.
-
Addition of Alkylating Agent: Slowly add the chosen alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product should have a higher Rf value than the starting thiol. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Interpretation and Characterization
Successful S-alkylation can be confirmed by spectroscopic analysis. As a representative example, the characterization data for a closely related compound, ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, is provided below.[4]
| Analysis | Expected Observations |
| ¹H NMR | The appearance of new signals corresponding to the protons of the introduced alkyl group. For a benzyl group, a characteristic singlet for the methylene (-S-CH₂-) protons would be expected around δ 4.2-4.9 ppm, along with signals for the aromatic protons.[4] The disappearance of the thiol proton signal will also be observed. |
| ¹³C NMR | New signals corresponding to the carbons of the alkyl group will be present. For a benzyl group, a signal for the methylene carbon would appear around δ 37 ppm.[4] |
| HRMS | The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of the S-alkylated product.[4] |
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield | Incomplete reaction. | * Rationale: The thiolate may not have formed completely, or the alkylating agent may not be sufficiently reactive. * Action: Ensure the base is fresh and added in slight excess. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). Extend the reaction time. |
| Side reactions. | * Rationale: Over-alkylation (dialkylation) or N-alkylation can occur. * Action: Use a milder base (e.g., K₂CO₃) to favor S-alkylation.[1] Avoid using a large excess of the alkylating agent. | |
| Mixture of Products | N-alkylation. | * Rationale: The nitrogen atoms in the pyrimidine ring are also nucleophilic. * Action: Employ a soft base like potassium carbonate in a polar aprotic solvent like DMF or acetone to enhance selectivity for the soft sulfur nucleophile.[1] |
| Unreacted starting material. | * Rationale: Insufficient base or alkylating agent, or short reaction time. * Action: Check the stoichiometry of your reagents and extend the reaction time, monitoring by TLC. | |
| Difficulty in Purification | Product co-elutes with impurities. | * Rationale: Similar polarity of product and byproducts. * Action: Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The S-alkylation of this compound is a robust and versatile reaction for the synthesis of a diverse range of thioether derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired S-alkylated product can be achieved with excellent selectivity. The protocol detailed in this application note provides a reliable foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules.
References
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. [Link]
-
Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
-
ResearchGate. The Chemistry of the Thiol Groups. [Link]
-
YouTube. Thiol Alkylation. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
ACS Publications. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link]
-
YouTube. PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]
-
TÜBİTAK Academic Journals. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. [Link]
-
American Chemical Society. Investigating solvent effects on thiol-ene network formation. [Link]
-
Wikipedia. Thiol. [Link]
-
Reddit. First time synthesis, first time work-up and purification. [Link]
-
Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
-
ResearchGate. Reactions of Thiols. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
-
PMC. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. scirp.org [scirp.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes & Protocols: 4-Pyrimidinemethanethiol as a Versatile Nucleophilic Building Block in Heterocyclic Synthesis
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged" heterocyclic motif.[2][3] Within the vast toolkit of pyrimidine-based synthons, 4-pyrimidinemethanethiol emerges as a particularly versatile and reactive building block. Its strategic placement of a nucleophilic thiol group attached to the pyrimidine ring via a methylene spacer provides a unique combination of reactivity and structural flexibility. This guide provides an in-depth exploration of this compound's utility, focusing on its application in the construction of fused heterocyclic systems of significant therapeutic interest, such as thiazolo[4,5-d]pyrimidines and pyrimido[4,5-d]pyrimidines. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illustrate key chemical transformations.
Introduction: The Strategic Value of this compound
This compound is more than a simple thiol; it is a bifunctional reagent whose reactivity can be precisely controlled. The primary reactive center is the highly nucleophilic thiol group, which readily participates in S-alkylation, S-arylation, and cyclocondensation reactions. The methylene spacer insulates the thiol from the direct electronic effects of the pyrimidine ring, preserving its high nucleophilicity. Concurrently, the pyrimidine ring itself offers sites for further functionalization, acting as a stable scaffold upon which complex molecular architectures can be built.
This dual-functionality makes it an ideal precursor for constructing fused heterocyclic systems, which are prominent in drug discovery for targeting protein kinases, microbes, and viral replication.[1][4] This document will focus on two principal applications:
-
S-Alkylation and Oxidative Activation: A foundational strategy where the thiol is first alkylated, then oxidized to a sulfone. This transforms the substituent into an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities.
-
Cyclocondensation Reactions: The use of the thiol or its precursor functionalities in concert with other groups on the pyrimidine ring to construct fused thiazole and pyrimidine rings.
Caption: Key synthetic pathways originating from this compound.
Application I: S-Alkylation, Oxidation, and Nucleophilic Substitution
This three-step sequence is a powerful strategy in medicinal chemistry for introducing diversity around the pyrimidine core. The initial S-alkylation is typically a straightforward and high-yielding reaction. The subsequent oxidation of the resulting thioether to a sulfone is the critical activation step. The strongly electron-withdrawing sulfone group activates the attached carbon on the pyrimidine ring for nucleophilic aromatic substitution, a reaction that would not proceed with the thioether itself, which is a poor leaving group.
Causality Behind the Workflow:
-
Why S-Alkylation first? It provides a stable intermediate and allows for the introduction of a simple group (like a methyl group) that is easily oxidized.
-
Why Oxidize to a Sulfone? The sulfone is an excellent leaving group due to its ability to stabilize a negative charge through resonance across the two sulfonyl oxygens. This significantly lowers the activation energy for the subsequent SNAr reaction.
-
Why SNAr? This step allows for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols), making it a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies.[5]
Caption: Workflow for functionalization via the sulfone intermediate.
Protocol 1: Synthesis of a 2-(Butylamino)-Substituted Pyrimidine Derivative via S-Methylation, Oxidation, and SNAr
This protocol is adapted from methodologies used in solid-phase synthesis of thiazolo-pyrimidinone derivatives, which employ a similar activation strategy.[5]
Step A: S-Methylation
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the thiol.
-
Add methyl iodide (MeI, 1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(methylthiomethyl)pyrimidine. Purify by flash column chromatography if necessary.
Step B: Oxidation to Sulfone
-
Dissolve the 4-(methylthiomethyl)pyrimidine (1.0 eq) from Step A in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA, ~2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Note: mCPBA is a potent oxidizing agent; handle with care.
-
Stir the reaction at room temperature overnight.[5]
-
Monitor by TLC for the disappearance of the thioether and the appearance of the more polar sulfone product.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with additional CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-(methylsulfonylmethyl)pyrimidine, which is often used in the next step without further purification.
Step C: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the crude 4-(methylsulfonylmethyl)pyrimidine (1.0 eq) in CH₂Cl₂ or THF.
-
Add the desired amine nucleophile, for example, butylamine (2.0 eq), followed by a non-nucleophilic base like triethylamine (Et₃N, 2.0 eq).[5]
-
Stir the reaction at room temperature for 5-12 hours, or until completion as monitored by TLC.[5]
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash silica gel column chromatography to obtain the final 4-(butylaminomethyl)pyrimidine derivative. The yield for this final step is typically in the 60-80% range.[5]
Application II: Building Fused Heterocycles - The Thiazolo[4,5-d]pyrimidine Core
Thiazolo[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The synthesis often involves the cyclocondensation of a suitably functionalized pyrimidine. While this compound itself can be a starting point, a more common and efficient route begins with a 4-aminopyrimidine-5-carbonitrile derivative, which undergoes cyclization to form the fused thiazole ring. This process highlights the importance of having multiple reactive handles on the pyrimidine core.
General Synthetic Strategy: The construction of the thiazolo[4,5-d]pyrimidine core often relies on the Hantzsch thiazole synthesis or related cyclocondensation reactions. A common precursor is a 4-amino-2-thioxo-pyrimidine, which contains the necessary N-C-S unit. Reaction with an α-halocarbonyl compound provides the remaining two carbons of the thiazole ring, followed by cyclization.
Caption: General scheme for thiazolo[4,s-d]pyrimidine synthesis.
Protocol 2: Synthesis of a Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivative
This protocol describes a general method involving the reaction of a 4-aminopyrimidine with chloroacetyl chloride followed by cyclization, a common strategy for building the fused thiazole ring system.[8]
Step A: Acylation of the Aminopyrimidine
-
Suspend a 4-aminopyrimidine derivative (1.0 eq) in a suitable solvent like DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Slowly add chloroacetyl chloride (1.2 eq) while stirring. Maintain the temperature at or below room temperature.
-
Stir the reaction for 24 hours at room temperature.[8]
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the N-acylated intermediate.
Step B: Thiazole Ring Formation and Cyclization
-
Reflux the N-acylated intermediate (1.0 eq) from Step A with ammonium thiocyanate (NH₄SCN, 1.5 eq) in ethanol for approximately 7 hours.[8] This step forms an intermediate isothiocyanate which is key for the cyclization.
-
The cyclization proceeds via attack of the pyrimidine nitrogen onto the isothiocyanate, followed by elimination, to form the thiazolo[4,5-d]pyrimidine core.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure thiazolo[4,5-d]pyrimidine derivative.
Data Summary
The efficiency of these synthetic transformations can be influenced by various factors. The following table summarizes typical conditions and outcomes for the key reactions discussed.
| Reaction Type | Key Reagents | Solvent | Base | Typical Yield | Reference |
| S-Alkylation | Alkyl Halide (e.g., MeI) | DMF, MeCN | K₂CO₃, Cs₂CO₃ | >90% | General Knowledge |
| Oxidation to Sulfone | mCPBA, Oxone® | CH₂Cl₂, MeOH/H₂O | N/A | 85-95% | [5] |
| SNAr with Amines | Primary/Secondary Amine | CH₂Cl₂, THF | Et₃N, DIPEA | 60-90% | [5] |
| Thiazole Cyclization | ClCH₂COCl, then NH₄SCN | DMF, then EtOH | K₂CO₃ | 65-95% (step-wise) | [8] |
Conclusion
This compound and its related precursors are robust and versatile building blocks for modern heterocyclic synthesis. The nucleophilic thiol group serves as an excellent handle for both direct functionalization and for constructing more complex, fused ring systems. The strategies of S-alkylation/oxidation/SNAr and cyclocondensation are powerful tools in the arsenal of medicinal chemists, enabling the synthesis of diverse libraries of pyrimidine-based compounds. The protocols and insights provided herein are intended to equip researchers in drug discovery and organic synthesis with the foundational knowledge to effectively utilize this valuable synthon in the development of novel therapeutic agents.
References
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]
-
Synthesis of thiazolo[4,5‐d]pyrimidines derivatives; Reagents and... ResearchGate. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of pyrimido[4,5-d]pyrimidine 11. ResearchGate. [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC - NIH. [Link]
-
Synthesis of pyrimido [4,5-d] pyrimidinethione derivatives AS biocidal agents. Connect Journal. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH. [Link]
-
Synthesis of isolated and fused pyrimidine derivatives. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. PubMed. [Link]
-
Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity. PubMed. [Link]
-
Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]
-
Synthesis of Some Pyrimidine 2‐Oxo(Thio)‐4,6‐Dione Derivatives. Sci-Hub. [Link]
-
[4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. PubMed. [Link]
-
CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. PPTX. [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Topic: Analytical Methods for Quantifying 4-Pyrimidinemethanethiol in Reaction Mixtures
An Application Note and Protocol from the Senior Application Scientist
**Abstract
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-Pyrimidinemethanethiol in complex reaction mixtures. Recognizing the challenges inherent in thiol analysis—namely oxidation, volatility, and matrix interference—we present a multi-tiered analytical approach. The primary method detailed is a highly sensitive and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique with pre-column derivatization using a fluorogenic reagent. For confirmatory analysis and the highest sensitivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined. Additionally, a rapid screening protocol using HPLC with UV detection and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method are discussed. Each protocol is designed to be a self-validating system, grounded in established principles and compliant with ICH Q2(R1) guidelines for analytical procedure validation.[1][2]
Principles of Analysis: Addressing the Thiol Challenge
This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges common to many low-molecular-weight thiols. Its sulfhydryl (-SH) group is susceptible to oxidation, forming disulfides, which can lead to underestimation of the target analyte. Furthermore, its potential volatility and reactivity require carefully designed sample handling and analytical conditions.
Our strategic approach is built on the following principles:
-
Analyte Stabilization: Immediate quenching of the reaction and stabilization of the thiol is the critical first step. This is typically achieved by acidification to protonate the thiolate, reducing its reactivity.
-
Chromatographic Separation: Reversed-phase HPLC is the workhorse technique, offering excellent separation of polar and non-polar compounds. The choice of a C18 stationary phase provides robust retention for the pyrimidine moiety and its derivatives.
-
Enhanced Detection through Derivatization: To overcome the limitations of native UV absorbance and achieve high sensitivity, pre-column derivatization is employed. This involves reacting the thiol with a reagent to form a stable, highly detectable product.
-
Fluorescence Derivatization: Reagents like Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react specifically with thiols to yield highly fluorescent adducts, enabling quantification at trace levels.[3]
-
Chromophoric Derivatization: Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) react with thiols to produce a colored compound, which can be quantified by UV-Vis spectrophotometry or HPLC-UV.[4][5]
-
-
Mass Spectrometry for Unambiguous Confirmation: Both GC-MS and LC-MS/MS provide mass-based detection, which is highly specific and allows for definitive identification of the analyte, even in the presence of co-eluting matrix components. LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, is the gold standard for trace quantification in complex matrices.[6][7]
General Analytical Workflow
The logical flow from sample collection to data reporting is crucial for reproducible results.
Caption: General workflow for the quantification of this compound.
Method 1: RP-HPLC with Pre-column Fluorescence Derivatization
This is the recommended primary method for accurate and sensitive quantification, suitable for tracking low-level analyte concentrations and impurity profiling.
Principle
The thiol group of this compound reacts with SBD-F under controlled pH and temperature to form a stable, highly fluorescent derivative. This derivative is then separated from the reaction matrix and excess reagent on a C18 column and quantified using a fluorescence detector.[3]
Apparatus and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Boric acid
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (reducing agent, optional)
-
This compound analytical standard
-
Step-by-Step Protocol
A. Preparation of Solutions
-
Mobile Phase A: 25 mM Potassium Phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of water, adjust pH to 3.5 with phosphoric acid. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water, adjust pH to 9.5 with 5 M NaOH.
-
SBD-F Reagent (1 mg/mL): Dissolve 10 mg of SBD-F in 10 mL of borate buffer. Prepare fresh daily and protect from light.
-
TCEP Solution (10 mg/mL, Optional): Dissolve 100 mg TCEP in 10 mL of water. Use if disulfide formation is suspected.
B. Standard Curve Preparation
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in methanol to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Derivatize each standard as described in the sample preparation section below.
C. Sample Preparation and Derivatization
-
Immediately upon drawing a sample from the reaction, pipette 100 µL into a vial containing 800 µL of ice-cold methanol and 100 µL of 0.1 M HCl to quench the reaction and precipitate proteins/polymers. Vortex thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
(Optional Step for samples with potential disulfides) Add 10 µL of TCEP solution and incubate at room temperature for 15 minutes.
-
Add 175 µL of the SBD-F reagent solution.
-
Incubate the mixture in a water bath or heating block at 60°C for 60 minutes, protected from light.[3]
-
After incubation, cool the sample to room temperature and add 25 µL of 1 M HCl to stop the derivatization reaction.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
D. HPLC Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 3.5B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 70% B15-17 min: 70% to 10% B17-22 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Fluorescence | Excitation (λex): 375 nmEmission (λem): 510 nm |
Scientist's Note: The gradient is designed to first elute polar components and excess SBD-F reagent, followed by a ramp to elute the more hydrophobic SBD-F derivative of this compound. Adjusting the gradient slope may be necessary depending on the reaction matrix.
Method 2: High-Throughput Analysis by LC-MS/MS
This method offers the highest selectivity and sensitivity and should be used for definitive confirmation, analysis of highly complex matrices, or when very low detection limits are required.
Principle
The analyte is separated by UPLC/HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to monitor a specific precursor ion (the protonated molecule [M+H]⁺) and one or more of its characteristic product ions, ensuring extremely high specificity.
Step-by-Step Protocol
A. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Prepare samples as in Method 1 (Section 2.3.C, steps 1-3), but without the derivatization steps. Dilute the final supernatant with Mobile Phase A to fall within the calibration range.
B. LC-MS/MS Conditions
| Parameter | Setting |
| Column | UPLC C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-3.5 min: 95% B3.5-4.0 min: 95% to 5% B4.0-5.0 min: 5% B (Equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Quantifier: 127.1 → 94.1Qualifier: 127.1 → 67.1 |
Note: The molecular weight of this compound (C₅H₆N₂S) is 126.18 g/mol . The precursor ion [M+H]⁺ is m/z 127.1. Product ions are hypothetical and must be optimized on the specific instrument by infusing a standard solution.
Scientist's Note: Formic acid is a volatile buffer ideal for LC-MS as it aids ionization and does not foul the mass spectrometer source.[6] The use of a qualifier transition provides an additional layer of confirmation; the ratio of the quantifier to qualifier peak areas should be constant across all standards and samples.
Alternative Methods
Rapid Screening by HPLC-UV
For a less sensitive but faster analysis, direct UV detection is possible due to the pyrimidine chromophore.
-
Protocol: Follow the LC-MS/MS protocol (Section 3.2), replacing the MS detector with a UV detector set to an appropriate wavelength (e.g., 245 nm, must be determined empirically by running a UV scan of the standard).
-
Advantage: Simple, no derivatization required.
-
Disadvantage: Lower sensitivity and potential for interference from other UV-absorbing compounds in the reaction mixture.
GC-MS Analysis of Volatile Thiols
This method is suitable if the analyte and potential impurities are volatile. Derivatization is often required to improve chromatographic performance and prevent analyte loss on active sites within the GC system.[8]
-
Derivatization: Use an agent like Pentafluorobenzyl Bromide (PFBBr) via extractive alkylation to create a stable, electron-capturing derivative.[9][10]
-
GC Column: A low-to-mid polarity column such as a DB-5ms or HP-Innowax is recommended.[9]
-
Challenges: Thiols can be thermally labile, and care must be taken to use low inlet temperatures. The system must be relatively inert to prevent analyte loss.[8]
Method Validation
All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines.[1][11]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No interfering peaks at the analyte retention time in blank/placebo matrix. |
| Linearity | Proportional relationship between concentration and signal. | Correlation coefficient (r²) > 0.995. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by linearity study. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement between a series of measurements. | RSD < 2% for assay; < 5% for low-level impurities. |
| LOD / LOQ | Lowest concentration that can be detected / quantified reliably. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (pH, temp, flow) are slightly varied. |
Summary of Method Performance
| Method | Principle | Sensitivity | Specificity | Throughput | Primary Use Case |
| HPLC-FLD | Pre-column Derivatization | High (ng/mL) | High | Medium | Primary quantitative method for accuracy and sensitivity. |
| LC-MS/MS | Mass Detection (MRM) | Very High (pg/mL) | Very High | High | Confirmatory analysis, complex matrices, trace levels.[7] |
| HPLC-UV | UV Absorbance | Low (µg/mL) | Medium | High | Rapid screening, process monitoring (high conc.). |
| GC-MS | Mass Detection | Medium-High | High | Medium | Analysis of volatile impurities, orthogonal method. |
References
-
Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical Chemistry - ACS Publications. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Development of a spectrophotometric method for the measurement of thiols at trace levels. Analytical Proceedings including Analytical Communications (RSC Publishing). [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry - ACS Publications. [Link]
-
Thiol detection, derivatization and tagging at micromole to nanomole levels using propiolates. Semantic Scholar. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. [Link]
-
Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]
-
Quality Guidelines - ICH. ICH. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quantification of Thiols and Disulfides. PMC - PubMed Central. [Link]
-
Studies on the occurrence of thiol related aromas in wine. AIR Unimi. [Link]
-
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI. [Link]
-
Volatile thiols using GC-MSD. Chromatography Forum. [Link]
-
GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC - PubMed Central. [Link]
-
Quantitative analysis of the pyrimidine metabolism in pheochromocytoma PC-12 cells. Biochemical Journal. [Link]
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. PubMed. [Link]
-
Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. ResearchGate. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Strategic Incorporation of 4-Thio Modifications in Pyrimidine Nucleosides for Antiviral Drug Development
Introduction: The Enduring Legacy and Evolving Landscape of Nucleoside Analogues
Nucleoside analogues represent a cornerstone of antiviral chemotherapy, a testament to their remarkable ability to mimic endogenous nucleosides and disrupt viral replication.[1][2] The classical mechanism of action involves their intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.[3] However, the clinical utility of early nucleoside analogues has been hampered by challenges such as enzymatic degradation and the emergence of drug-resistant viral strains.[3] This has necessitated the exploration of novel chemical modifications to the nucleoside scaffold to enhance their potency, selectivity, and pharmacokinetic profiles.[4][5] Among the most successful strategies has been the introduction of a sulfur atom, either at the 4'-position of the sugar moiety (4'-thionucleosides) or at the C4-position of the pyrimidine base (4-thiopyrimidine nucleosides). This application note provides a comprehensive guide for researchers on the strategic use of 4-thio modifications in the development of next-generation antiviral pyrimidine nucleoside analogues.
Causality Behind the 4-Thio Modification: Enhancing Stability and Potency
The bioisosteric replacement of an oxygen atom with a sulfur atom at key positions within the nucleoside structure imparts several advantageous properties that underpin their enhanced antiviral activity and improved drug-like characteristics.
1. Increased Metabolic Stability: A primary advantage of 4'-thionucleosides is their enhanced resistance to cleavage by nucleoside phosphorylases.[3][6] These enzymes play a crucial role in nucleoside catabolism, and their action can significantly reduce the intracellular concentration of the active drug. The larger atomic radius and different electronic properties of sulfur compared to oxygen in the furanose ring hinder the enzymatic recognition and subsequent glycosidic bond cleavage, leading to a longer intracellular half-life of the analogue.[6]
2. Altered Sugar Pucker and Conformational Effects: The substitution of the 4'-oxygen with sulfur influences the puckering of the sugar ring, which in turn affects how the nucleoside analogue is recognized by viral polymerases and cellular kinases. This altered conformation can lead to preferential incorporation by viral polymerases over host cell polymerases, thereby increasing the therapeutic index.
3. Enhanced Lipophilicity of 4-Thiopyrimidine Nucleosides: The replacement of the C4-carbonyl oxygen of the pyrimidine base with sulfur increases the lipophilicity of the nucleoside analogue.[7] This enhanced lipophilicity can facilitate passive diffusion across cellular membranes, including the blood-brain barrier, which is particularly relevant for treating viral infections of the central nervous system.[7]
Experimental Workflows and Protocols
This section details the key experimental workflows for the synthesis and evaluation of 4-thio-modified pyrimidine nucleoside analogues.
Workflow for Synthesis of 4-Thio-Modified Pyrimidine Nucleosides
Caption: Synthetic workflows for 4'-thionucleosides and 4-thiopyrimidine nucleosides.
Protocol 1: Synthesis of 4'-Thiothymidine (A 4'-Thionucleoside Analogue)
This protocol is adapted from the general principles outlined in the synthesis of 2'-deoxy-4'-thionucleosides.[8]
Materials:
-
Benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside (starting material)
-
Silylated thymine (prepared by treating thymine with hexamethyldisilazane)
-
Vorbrüggen condensation catalyst (e.g., TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Sodium methoxide in methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation: a. In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the dithio-pentofuranoside starting material and silylated thymine in anhydrous acetonitrile. b. Cool the solution to 0°C and add the Vorbrüggen catalyst (e.g., TMSOTf) dropwise. c. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the protected 4'-thiothymidine.
-
Deprotection: a. Dissolve the protected nucleoside in a mixture of methanol and a suitable solvent. b. Add a catalytic amount of sodium methoxide to remove the benzyl groups from the hydroxyls. Monitor the reaction by TLC. c. After completion, neutralize the reaction with an acidic resin. d. Filter the resin and concentrate the filtrate. e. For the removal of the S-benzyl group, dissolve the product in a suitable solvent and add Pd/C catalyst. f. Subject the mixture to hydrogenation (H2 gas) until the reaction is complete (monitored by TLC). g. Filter the catalyst through Celite and concentrate the filtrate. h. Purify the final product, 4'-thiothymidine, by silica gel column chromatography.
Protocol 2: Synthesis of 3'-Azido-3'-deoxy-4-thiothymidine (A 4-Thiopyrimidine Nucleoside Analogue)
This protocol is based on the thiation of a pre-existing pyrimidine nucleoside using Lawesson's reagent.[7]
Materials:
-
3'-Azido-3'-deoxythymidine (AZT)
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous pyridine or other suitable high-boiling solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Thiation Reaction: a. In a round-bottom flask, dissolve 3'-azido-3'-deoxythymidine (AZT) in anhydrous pyridine. b. Add Lawesson's reagent to the solution (typically 1.1 to 1.5 equivalents). c. Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC. The reaction time can vary from a few hours to overnight. d. After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: a. The crude residue is often a dark, oily substance. Dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture). b. Purify the product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired 3'-azido-3'-deoxy-4-thiothymidine. c. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation: Antiviral Activity of 4-Thio-Modified Pyrimidine Nucleosides
The following table summarizes the in vitro antiviral activity of representative 4-thio-modified pyrimidine nucleosides against various viruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| 4'-Thiothymidine | Herpes Simplex Virus-1 (HSV-1) | Vero | Toxic | - | - | [8] |
| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | Significant Activity | Not Toxic | - | [8] |
| 2'-Deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus-1 (HSV-1) | - | Active | No significant cytotoxicity | - | [9] |
| 2'-Deoxy-5-ethyl-4'-thiouridine | Varicella Zoster Virus (VZV) | - | Active | No significant cytotoxicity | - | [9] |
| 3'-Azido-3'-deoxy-4-thiothymidine | HIV-1 | MT-2, CEM | Moderately Active | - | - | [7] |
Trustworthiness: Self-Validating Systems in Protocol Design
The protocols provided are designed to be self-validating through the incorporation of in-process controls and rigorous final product characterization.
-
Chromatographic Monitoring: The use of Thin Layer Chromatography (TLC) at each step of the synthesis allows for real-time monitoring of the reaction's progress, ensuring the complete consumption of starting materials and the formation of the desired product.
-
Spectroscopic and Spectrometric Analysis: The identity and purity of the final compounds must be unequivocally confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the thio-modification.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, which is crucial for accurate biological evaluation.
Logical Framework for Antiviral Evaluation
The evaluation of novel 4-thio-modified pyrimidine nucleosides follows a logical and stepwise progression to determine their therapeutic potential.
Caption: Logical workflow for the antiviral evaluation of synthesized compounds.
Conclusion and Future Directions
The incorporation of a sulfur atom at the 4'-position of the sugar or the 4-position of the pyrimidine base is a validated and powerful strategy in the design of potent antiviral nucleoside analogues. These modifications effectively address the limitations of earlier generations of antiviral drugs by enhancing metabolic stability and, in some cases, improving cellular uptake. The protocols and workflows detailed in this application note provide a robust framework for researchers to synthesize and evaluate novel 4-thio-modified pyrimidine nucleosides. Future research in this area will likely focus on the synthesis of 4'-thionucleoside phosphoramidate prodrugs (ProTides) to further enhance intracellular delivery and phosphorylation, as well as the exploration of these modifications in combination with other structural changes to the nucleoside scaffold to combat drug resistance and broaden the antiviral spectrum.
References
-
Singh, U. S., et al. (2004). Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents. Current Medicinal Chemistry, 11(19), 2585-637. [Link]
-
Kumar, R., et al. (1990). Synthesis and in Vitro Evaluation of Some Modified 4-thiopyrimidine Nucleosides for Prevention or Reversal of AIDS-associated Neurological Disorders. Journal of Medicinal Chemistry, 33(9), 2365-2371. [Link]
-
Dyson, M. R., et al. (1991). The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues. Journal of Medicinal Chemistry, 34(9), 2782-6. [Link]
-
Keith, K. A., et al. (2007). Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses. Antiviral Research, 75(3), 226-234. [Link]
-
Rahim, S. G., et al. (1996). Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. Journal of Medicinal Chemistry, 39(3), 789-95. [Link]
-
Chun, B. K., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(22), 5265. [Link]
-
Miller, G. J., et al. (2022). Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides. Bioorganic & Medicinal Chemistry Letters, 59, 128605. [Link]
-
Miller, G. J., et al. (2021). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 19(43), 9403-9407. [Link]
-
Rahim, S. G., et al. (1996). Synthesis and Anti-Herpes Virus Activity of 2'-Deoxy-4'-thiopyrimidine Nucleosides. Scilit. [Link]
-
van Draanen, N. A., et al. (1996). Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides. Journal of Medicinal Chemistry, 39(26), 5203-5208. [Link]
-
Belskaya, N. P., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]
-
Pradere, U., et al. (2014). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research, 42(10), 6172-6185. [Link]
-
El-Shehry, M. F., et al. (2018). Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. Acta Chimica Slovenica, 65(2), 401-406. [Link]
-
ResearchGate. (n.d.). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. [Link]
-
ResearchGate. (n.d.). Optimized Structures of the NMC and 4'-thio modified nucleosides. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Meacham, H. C., & Wilcox, J. P. (1987). Synthesis of Nucleoside Analogues with Potential Antiviral Activity Against Negative Strand RNA Virus Targets. Defense Technical Information Center. [Link]
-
Tedenac, L., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Topics in Medicinal Chemistry, 16(29), 3436-3467. [Link]
-
De la Cruz, J., et al. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 172, 104620. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
Sources
- 1. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyrimidinemethanethiol
Welcome to the technical support guide for the synthesis of 4-Pyrimidinemethanethiol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles to provide not just protocols, but a framework for rational troubleshooting and optimization.
Synthesis Overview: The Isothiouronium Route
The most prevalent and reliable method for synthesizing this compound is a two-step process starting from a 4-(halomethyl)pyrimidine, typically 4-(chloromethyl)pyrimidine. The synthesis proceeds via an S-alkylisothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the target thiol.[1]
This pathway is favored for its use of readily available and inexpensive starting materials—thiourea and the appropriate pyrimidine precursor.
Reaction Pathway Diagram
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide & Core Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each question is framed as a common user query, followed by a detailed, scientifically-grounded explanation and actionable advice.
Q1: My overall yield is consistently low (<60%). What are the most likely causes and how do I investigate?
A low overall yield can originate from inefficiencies in either the salt formation or the hydrolysis step, or from product degradation. A systematic approach is required.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields in the synthesis.
Q2: The hydrolysis of my S-(pyrimidin-4-ylmethyl)isothiouronium salt is slow or incomplete. How can I drive it to completion?
Incomplete hydrolysis is a frequent bottleneck. The stability of the isothiouronium salt requires sufficiently energetic conditions to cleave the C-S bond, but overly harsh conditions can degrade the desired thiol product.[2]
Causality: The reaction involves the nucleophilic attack of a hydroxide ion on the central carbon of the isothiouronium group. This process is dependent on base concentration, temperature, and reaction time.
Optimization Parameters:
| Parameter | Low Setting (e.g., 1M NaOH, RT) | High Setting (e.g., 5M NaOH, 80°C) | Effect on Reaction | Risk of High Setting |
| Base Concentration | Slower reaction rate. | Faster hydrolysis. | A higher concentration of OH⁻ increases the rate of nucleophilic attack. | Potential for base-catalyzed side reactions or degradation of the pyrimidine ring. |
| Temperature | Slower reaction rate. | Significantly faster hydrolysis. | Provides the necessary activation energy for C-S bond cleavage. | Increased rate of oxidative dimerization (disulfide formation) and other decomposition pathways. |
| Reaction Time | May be insufficient for completion. | May be excessive. | The reaction must be allowed to proceed to completion. | Prolonged exposure to harsh conditions increases the likelihood of side product formation. |
Recommended Strategy:
-
Start Mild: Begin with 1-2 M NaOH at 50-60°C for 2-3 hours.
-
Monitor Progress: Take aliquots from the reaction, quench with acid, extract, and analyze by TLC or LC-MS to check for the disappearance of the polar isothiouronium salt.
-
Incrementally Increase Intensity: If the reaction stalls, first increase the temperature to 70-80°C. If it is still incomplete after another 1-2 hours, consider carefully increasing the base concentration. Using a stronger base like KOH can also be effective.
Q3: My final product is contaminated with a significant amount of bis(pyrimidin-4-ylmethyl)disulfide. What causes this and how can I prevent it?
This is the most common byproduct, arising from the oxidation of the thiol. The thiolate anion, formed under basic hydrolysis conditions, is particularly susceptible to oxidation by atmospheric oxygen.
Mechanism of Oxidation: 2 R-SH (Thiol) ⟶ [O] ⟶ R-S-S-R (Disulfide) + H₂O
Prevention is Critical:
-
Inert Atmosphere: The most effective measure is to perform the hydrolysis and subsequent work-up under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen.
-
Degassed Solvents: Before use, sparge all solvents (water, extraction solvents) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work-up Considerations: After hydrolysis, cool the reaction mixture under an inert atmosphere before acidification. When extracting the product, use degassed solvents and minimize exposure to air.
-
Storage: Store the final product under nitrogen or argon at low temperatures (-20°C) to prevent slow oxidation over time.
Q4: Purification by silica gel chromatography is giving me poor recovery and streaky bands. What's wrong?
Thiols are known to be problematic on standard silica gel. The slightly acidic nature of silica can cause the thiol to bind irreversibly or streak, leading to low recovery. Furthermore, the large surface area of the silica can promote oxidation during the purification process.
Optimized Chromatography Protocol:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (TEA). The TEA acts as a basic modifier, neutralizing the acidic sites on the silica surface and preventing product binding.
-
Use Degassed Solvents: All chromatography solvents should be thoroughly degassed to prevent on-column oxidation of the thiol.
-
Run the Column Quickly: Do not let the column run dry or sit for extended periods. Efficiently elute the product using a well-chosen solvent system (determined by TLC) to minimize contact time with the stationary phase.
-
Alternative: If chromatography remains problematic, consider purification via a salt formation/recrystallization procedure. Convert the thiol to its hydrochloride salt, which is often a stable, crystalline solid that can be purified by recrystallization.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of S-(Pyrimidin-4-ylmethyl)isothiouronium Chloride
-
Materials:
-
4-(Chloromethyl)pyrimidine hydrochloride
-
Thiourea
-
Ethanol (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-(chloromethyl)pyrimidine hydrochloride (1.0 eq) and thiourea (1.05 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux. The solids will gradually dissolve as the reaction proceeds.
-
Maintain reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting isothiouronium salt is typically used in the next step without further purification.
-
Protocol 2: Hydrolysis to this compound
-
Materials:
-
S-(Pyrimidin-4-ylmethyl)isothiouronium Chloride
-
Sodium Hydroxide (NaOH) solution (2 M, degassed)
-
Hydrochloric Acid (HCl) (3 M)
-
Ethyl Acetate (degassed)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolve the isothiouronium salt (1.0 eq) in degassed 2 M NaOH solution (approx. 15 mL per gram of salt).
-
Heat the solution to 70°C with stirring for 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture to 0°C in an ice bath, maintaining the inert atmosphere.
-
Slowly acidify the solution to pH 5-6 with 3 M HCl. The product may precipitate or form an oil.
-
Extract the aqueous layer three times with degassed ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can then be purified.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use 4-bromomethylpyrimidine instead of the chloro- derivative? A: Yes. Alkyl bromides are generally more reactive than alkyl chlorides, which could lead to a faster and more efficient S-alkylation reaction (Step 1).[4] This may allow for shorter reflux times or lower reaction temperatures. However, the bromide is often more expensive and potentially less stable.
-
Q: Is it possible to perform this as a one-pot synthesis? A: While technically possible, a one-pot procedure is not recommended for achieving high purity and yield. The conditions for salt formation (reflux in ethanol) and hydrolysis (aqueous base) are incompatible. Isolating the intermediate salt ensures that the hydrolysis step begins with pure material, simplifying the final work-up and purification.
-
Q: How do I handle the odor of the final thiol product? A: Thiols are notoriously pungent. Always handle the product in a well-ventilated fume hood. To neutralize residual odor on glassware, rinse with a dilute solution of bleach (sodium hypochlorite) followed by water and acetone.
-
Q: My ¹H NMR of the final product looks complex. What are the key signals to look for? A: For this compound, you should expect to see a singlet for the two methylene protons (-CH₂-) adjacent to the sulfur, typically in the range of 3.5-4.0 ppm. The thiol proton (-SH) will appear as a triplet (due to coupling with the adjacent CH₂) around 1.5-2.0 ppm, though its chemical shift can be variable and the peak may be broad. The pyrimidine ring protons will appear in the aromatic region (>8.0 ppm).
References
-
Wikipedia. Isothiouronium. [Link]
-
Yamashita, K., Saba, H., & Tsuda, K. (1992). Synthesis and Evaluation of Thiol Polymers. Journal of Macromolecular Science: Part A - Chemistry, 26(9), 1291-1304. [Link]
-
Kumar, P., & Kumar, V. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2018). Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Molecules, 23(11), 2843. [Link]
-
Graf, D., et al. (2023). Preparation of multifunctional hydrogels with accessible isothiouronium groups via radical cross-linking copolymerization. Scientific Reports, 13(1), 10393. [Link]
-
Lin, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(5), 3245-3249. [Link]
Sources
Common side reactions in the synthesis of pyrimidine thiols
Welcome to the Technical Support Center for the synthesis of pyrimidine thiols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to empower you in your experimental work.
Introduction to Pyrimidine Thiol Synthesis
Pyrimidine thiols are a critical class of heterocyclic compounds, forming the backbone of numerous biologically active molecules.[1][2] Their synthesis, most commonly through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with thiourea, is a cornerstone reaction in medicinal chemistry.[3][4] While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide will address the most frequently encountered issues, providing clear, actionable advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an Unexpected Product with Double the Mass
Q1: I'm observing a significant byproduct in my reaction with a mass double that of my expected pyrimidine thiol. My reaction mixture has also taken on a yellowish tint. What is this byproduct and how can I avoid it?
A1: This is a classic case of oxidative dimerization, leading to the formation of a disulfide. The thiol (-SH) group in your pyrimidine thiol is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide (S-S) bond between two molecules of your product.[5][6] This is one of the most common side reactions in pyrimidine thiol synthesis.[7][8][9]
Mechanism: Oxidation to Disulfide
The thiol-disulfide interchange is a readily occurring process. The oxidation can be initiated by various factors present in a standard laboratory environment, including atmospheric oxygen, metal ion contaminants, or oxidizing agents.
Caption: Troubleshooting workflow for disulfide formation.
Prevention Strategies
| Strategy | Rationale |
| Inert Atmosphere | Running the reaction under an inert atmosphere (Nitrogen or Argon) minimizes the presence of oxygen, a key oxidant. [6] |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Reducing Agents | The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can help to maintain the thiol in its reduced state. |
| Metal Chelators | Trace metal ions can catalyze oxidation. Adding a chelator like ethylenediaminetetraacetic acid (EDTA) can sequester these ions. |
Protocol: Confirmation of Disulfide by LC-MS
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Use a reverse-phase C18 column with a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
MS Detection: In the mass spectrum, look for a peak with an [M+H]+ corresponding to (2 * mass of your expected product) - 1.
Issue 2: Product Mass is Lower Than Expected - Loss of Sulfur
Q2: My main product has a mass that is 32 units less than my target pyrimidine thiol. It seems I have lost the sulfur atom. What is happening?
A2: This indicates a desulfurization reaction, where the thiol group is replaced by a hydroxyl group, converting your pyrimidine thiol into a pyrimidinone. [10][11]This is often caused by the presence of oxidizing agents or prolonged reaction times at elevated temperatures. [12][13][14]
Mechanism: Desulfurization to Pyrimidinone
Oxidative desulfurization can proceed through the formation of an unstable sulfenic acid intermediate, which then loses sulfur to form the more stable pyrimidinone.
Caption: Mechanism of oxidative desulfurization.
Prevention Strategies
| Strategy | Rationale |
| Control Oxidants | Avoid strong oxidizing agents unless a desulfurization is the intended reaction. Be mindful that some reagents can have oxidizing impurities. |
| Temperature Control | Lowering the reaction temperature can disfavor the desulfurization pathway. |
| pH Control | The stability of the thiol group can be pH-dependent. In some cases, maintaining a neutral or slightly acidic pH can reduce desulfurization. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction. |
Issue 3: Byproducts from Alkylation Reactions
Q3: I am trying to S-alkylate my pyrimidine thiol, but I'm getting a mixture of products, including some that appear to be N-alkylated. How can I improve the selectivity?
A3: Pyrimidine thiols exist in a tautomeric equilibrium between the thiol and thione forms. This gives rise to two potential nucleophilic sites: the sulfur atom and a ring nitrogen atom. While S-alkylation is generally favored due to the higher nucleophilicity of sulfur (the Pearson HSAB principle), N-alkylation can occur, especially under certain conditions. [15][16]
Thiol-Thione Tautomerism and Alkylation Sites
Caption: Tautomerism and competing N- vs. S-alkylation.
Strategies for Selective S-Alkylation
| Strategy | Rationale |
| Choice of Base | A mild, non-nucleophilic base (e.g., K2CO3, NaHCO3) is preferred. Strong bases can increase the concentration of the N-anion, leading to more N-alkylation. |
| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor S-alkylation. Protic solvents can solvate the sulfur atom, reducing its nucleophilicity. |
| Leaving Group | Softer leaving groups on the alkylating agent (e.g., iodide, bromide) tend to favor reaction at the softer sulfur atom. |
| Temperature | Lower temperatures often improve selectivity. |
Issue 4: Low Yield and Complex Crude Mixture
Q4: My reaction yield is very low, and the crude NMR shows a complex mixture of products. What could be the general issues?
A4: Low yields and complex mixtures in pyrimidine thiol synthesis can stem from several factors beyond the specific side reactions mentioned above. [17]
Potential Causes and Solutions
-
Incomplete Cyclization: The initial condensation to form the pyrimidine ring may not have gone to completion.
-
Troubleshooting: Check the purity of your starting materials (1,3-dicarbonyl and thiourea). Ensure the reaction conditions (temperature, time, catalyst) are optimal for the specific substrates. [18][19]* Alternative Cyclization Pathways: Depending on the reactants and conditions, other heterocyclic systems might form. For instance, in reactions analogous to the Biginelli synthesis, byproducts like Hantzsch dihydropyridines can arise. [17] * Troubleshooting: Carefully control the stoichiometry of your reactants. A change in the order of addition of reagents can sometimes suppress alternative pathways.
-
-
Product Degradation: The synthesized pyrimidine thiol might be unstable under the reaction or workup conditions.
-
Troubleshooting: As discussed, thiols can be sensitive to air and heat. Ensure a prompt and careful workup under an inert atmosphere if necessary. Consider purification methods that are gentle and quick, such as flash column chromatography. [20]
-
General Laboratory Protocols
Representative Synthesis of a Pyrimidine Thiol
This protocol describes the synthesis of 4,6-dimethyl-2-mercaptopyrimidine from acetylacetone and thiourea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol).
-
Addition of Reactants: To the cooled solution, add acetylacetone (10 g) followed by thiourea (7.6 g).
-
Reaction: Heat the mixture to reflux for 4 hours. A precipitate will form.
-
Workup: Cool the reaction mixture in an ice bath. Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: Dissolve the crude product in hot water, treat with activated charcoal, and filter. Acidify the filtrate with acetic acid to precipitate the pure pyrimidine thiol. Filter, wash with water, and dry.
Purification of Pyrimidine Thiols
Purification can often be challenging due to the potential for on-column oxidation.
-
Recrystallization: This is the preferred method for crystalline solids.
-
Column Chromatography: If necessary, use silica gel chromatography. To minimize oxidation, consider the following:
References
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.se [sci-hub.se]
- 11. Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Desulfurization of Thiols for Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Pyrimidinemethanethiol
Welcome to the technical support guide for the purification of crude 4-Pyrimidinemethanethiol by column chromatography. This resource is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during the purification of this versatile synthetic intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate common issues and optimize your purification workflow.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended stationary and mobile phase for purifying this compound?
A1: The selection of stationary and mobile phases is critical and depends on the specific impurity profile of your crude material. A systematic approach starting with Thin Layer Chromatography (TLC) is essential for method development.
-
Stationary Phase: Silica gel (230-400 mesh) is the most common and effective choice for normal-phase chromatography of pyrimidine derivatives.[1][2] Its polarity allows for good separation of moderately polar compounds like this compound from non-polar byproducts or more polar impurities. The choice of stationary phase is fundamentally dictated by the nature of the analyte.[3][4]
-
Mobile Phase (Eluent): A gradient elution is typically most effective.
-
Starting Point: Begin with a non-polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Ethyl Acetate. Run TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.4.
-
For Increased Polarity: If the compound does not move significantly, a more polar co-solvent like methanol (MeOH) can be added to DCM. A gradient of 0-10% MeOH in DCM is a common strategy.[2]
-
Addressing Basicity (Tailing): The pyrimidine ring's nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing tailing or streaking. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1][2][5] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography; provides good resolving power for moderately polar compounds.[2] |
| Alternative Phase | Alumina (acidic or neutral) | Can be useful if the thiol is sensitive to the acidity of silica gel, potentially reducing on-column degradation.[6][7] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with low polarity and gradually increase. DCM/MeOH is better for more polar compounds.[1][2] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | The basic pyrimidine moiety can cause tailing on acidic silica. TEA neutralizes active sites, improving peak shape.[2][5] |
Q2: My thiol appears to be oxidizing into a disulfide dimer on the column. How can I prevent this?
A2: Thiol oxidation is a primary challenge in purifying this compound. The thiol (-SH) group is susceptible to aerobic oxidation, especially in the presence of silica gel, which can catalyze the formation of the corresponding disulfide (pyrimidinyl-S-S-pyrimidinyl). This dimer appears as a new, less polar spot on TLC.
Causality: The mechanism often involves the deprotonation of the thiol to a thiolate anion, which then attacks another thiol molecule. This process can be accelerated by trace metals, basic conditions, or prolonged exposure to air and the large surface area of the silica gel.[8][9]
Prevention Strategies:
-
Deoxygenate Solvents: Before preparing your mobile phase, bubble an inert gas like nitrogen or argon through your solvents for 15-30 minutes.[6] This removes dissolved oxygen, a key oxidant.
-
Maintain a Nitrogen Atmosphere: Run the column under a slight positive pressure of nitrogen. This minimizes the column's exposure to atmospheric oxygen during the run.
-
Work Quickly: Do not let the crude material sit on the column for an extended period before eluting. Prepare the column, load the sample, and begin elution promptly.
-
Consider an Acidic Modifier: While counterintuitive for a basic compound, slightly acidic conditions can suppress the formation of the highly reactive thiolate anion, slowing oxidation.[6] However, this may worsen tailing, so a balance must be found. Using triethylamine is generally preferred to address tailing.
-
Alternative Stationary Phase: If oxidation is severe, consider using acidic or neutral alumina, which can be less prone to promoting oxidation than silica gel.[6]
Q3: My compound is streaking/tailing on the TLC plate and column. What's causing this and how do I fix it?
A3: Tailing is a common issue when purifying basic compounds like pyrimidines on acidic silica gel.
Causality: The lone pairs on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds or have acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to "drag" or "tail" down the column instead of moving in a compact band, leading to poor separation.
Solutions:
-
Primary Solution: Add a Basic Modifier: As mentioned in Q1, the most effective solution is to add 0.1-1% of a base like triethylamine (TEA) to your eluent.[2][5] The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your pyrimidine compound. This allows your product to elute symmetrically.
-
Sample Loading: Overloading the column with too much crude material can exacerbate tailing and lead to broad, overlapping bands. A general rule is to use a silica gel-to-crude material ratio of at least 50:1 by weight for moderately difficult separations.[10]
-
Check Solubility: If the compound is poorly soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing severe tailing. Ensure your chosen eluent system can adequately dissolve the compound.
Q4: How should I load my crude sample onto the column for the best results?
A4: Proper sample loading is crucial for achieving a high-resolution separation. The goal is to apply the sample to the top of the column in the most concentrated, narrowest band possible. There are two primary methods: wet loading and dry loading.
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent.[11] Often, this is the column eluent itself or a slightly more polar solvent like DCM to ensure full dissolution.
-
Using a pipette, carefully apply the concentrated solution to the top of the packed silica bed, taking care not to disturb the surface.[11][12]
-
Allow the sample solution to absorb fully into the silica before carefully adding the mobile phase.
-
Pros: Quick and straightforward.
-
Cons: If a solvent much stronger than the mobile phase is used to dissolve the sample, it can disrupt the separation at the top of the column, leading to band broadening.
-
-
Dry Loading (Recommended for Poorly Soluble Compounds):
-
Dissolve the crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (typically 5-10 times the mass of the crude product) to the solution.[5][11]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[11]
-
Carefully layer this powder on top of the packed column.
-
Q5: What are the essential safety precautions when handling this compound?
A5: this compound, like many thiols and heterocyclic compounds, requires careful handling. Always consult the Safety Data Sheet (SDS) for your specific material.[13][14]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.[15] Thiols are known for their strong, unpleasant odors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[15]
-
Spills: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and dispose of it according to your institution's hazardous waste protocols.[13]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general framework. Solvent systems and volumes should be optimized based on your reaction scale and TLC analysis.
1. TLC Analysis & Solvent System Selection:
- Dissolve a small amount of your crude material in a suitable solvent.
- Spot on a TLC plate and elute with various ratios of Hexane/Ethyl Acetate or DCM/Methanol.
- Identify a solvent system that provides good separation and an Rf of ~0.3 for this compound. Add 0.5% TEA to the chosen system to check for and mitigate tailing.
2. Column Packing (Slurry Method):
- Select a glass column of appropriate size (a 70:1 ratio of silica to crude mass is a good starting point).[10]
- In a beaker, prepare a slurry of silica gel in your starting, low-polarity mobile phase.
- With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
- Do not let the silica bed run dry. Leave a small layer of solvent above the silica surface.
3. Sample Loading:
- Follow either the Wet Loading or Dry Loading procedure described in Q4 . For optimal separation, dry loading is recommended.[11]
- After loading, add a thin layer (1-2 cm) of sand on top of the silica/sample layer to prevent disturbance when adding eluent.[11]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle positive pressure using a pump or house air/nitrogen to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials.
- If using a gradient, start with the low-polarity system and gradually increase the percentage of the more polar solvent (e.g., start with 100% DCM, move to 2% MeOH in DCM, then 5% MeOH in DCM).
- Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
5. Product Isolation:
- Combine the fractions that contain your pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to yield the purified this compound.
- Confirm purity using analytical techniques such as NMR, LC-MS, or GC-MS.
References
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. (n.d.). Benchchem.
- Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
- Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283.
- Safety Data Sheet. (2016, April 22). Fisher Scientific.
- Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. (n.d.). Benchchem.
- How would you purify air-sensitive materials (thiols) using column chromatography? (2013, October 18). Reddit.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2025, August 10). ResearchGate.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Column Chromatography (Purification). (2013, October 22). YouTube.
- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Oxidation Reactions of Thiols. (2019, July 12). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Preventing oxidation of 4-Pyrimidinemethanethiol during storage
Introduction: The Challenge of Storing 4-Pyrimidinemethanethiol
Welcome to the technical support guide for this compound. This valuable reagent is a cornerstone in synthesizing a wide array of pharmaceutical compounds and research molecules, largely due to the reactivity of its thiol (-SH) group. However, this same reactivity makes it highly susceptible to degradation during storage. The primary pathway of degradation is oxidation, where the thiol functionality is converted into a disulfide, fundamentally altering its chemical properties and rendering it ineffective for its intended use.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, in-depth troubleshooting protocols, and validated analytical methods to ensure the long-term stability and integrity of this compound. Our goal is to explain not just the how, but the critical why behind each recommendation, empowering you to maintain the quality of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my this compound has oxidized?
A1: The most common initial indicator is a visual change. You may observe the formation of a white or off-white precipitate in your solid sample or solution, which is often the corresponding disulfide dimer. In solution, you might also notice increasing turbidity. For reactions, a key sign is a significant decrease in reactivity or yield, as the concentration of the active thiol has been depleted.
Q2: Why is this compound so sensitive to air?
A2: The thiol group (-SH) is easily deprotonated to form a thiolate anion (-S⁻). This anion is a powerful nucleophile and is rapidly oxidized by atmospheric oxygen. This process, known as oxidative dimerization, links two molecules of the thiol to form a stable disulfide bond (-S-S-).[1] This reaction can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal impurities.
Q3: Can I store the thiol in a standard laboratory freezer (-20 °C) without any other precautions?
A3: While low temperature slows down the rate of oxidation, it does not stop it.[1] If the container is not properly sealed and purged with an inert gas, oxygen will still be present in the headspace. Each time the container is opened, fresh, moist air is introduced, leading to cumulative degradation. Cold temperatures alone are insufficient for long-term stability.
Q4: Is it better to store this compound as a solid or in solution?
A4: For long-term storage, storing the compound as a dry solid under an inert atmosphere is strongly recommended. This minimizes mobility and the potential for solvent-mediated degradation. If you must store it in solution for short-term use, the solvent must be rigorously deoxygenated (e.g., via sparging with argon or nitrogen) and the solution stored under an inert headspace.[1]
Q5: I don't have a glovebox. Can I still handle this reagent safely?
A5: Yes, while a glovebox provides the ideal environment, you can successfully handle air-sensitive reagents using Schlenk line techniques.[2] This involves using specialized glassware that allows you to evacuate the air and backfill with an inert gas like argon or nitrogen. Quick handling, along with purging the container headspace with inert gas before sealing, is a viable alternative for minimizing air exposure.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: A Precipitate Has Formed in My Solid Reagent Vial
-
Probable Cause: This is a classic sign of disulfide formation. Over time, even with precautions, minor oxygen exposure can lead to the formation of the less soluble disulfide dimer.
-
Solution & Validation:
-
Assess Purity: Before use, dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare the spectrum to a reference of the pure thiol. The formation of the disulfide will result in a downfield shift of the methylene (-CH₂-) protons adjacent to the sulfur.
-
Consider Purification: If the level of impurity is unacceptable for your application, the thiol can potentially be purified. However, a more practical approach for critical applications is often to discard the degraded reagent and use a fresh, unopened lot.
-
Future Prevention: Review your storage protocol. Ensure the container seal is intact (e.g., using a high-quality septum and Parafilm®) and that the vial was thoroughly flushed with an inert gas before its last storage.
-
Issue 2: My Reaction Yield Has Dropped Significantly
-
Probable Cause: Assuming all other reaction parameters are optimal, the most likely cause is a lower-than-expected concentration of the active thiol due to oxidation. The disulfide impurity is generally unreactive in nucleophilic substitution reactions where the thiol is intended to be used.
-
Solution & Validation:
-
Quantify the Active Thiol: Use an analytical technique like HPLC with a UV detector to determine the purity of your starting material (see Protocol 2 below). This will confirm the percentage of active thiol remaining.
-
Adjust Stoichiometry: For non-critical applications, you can adjust the amount of reagent used based on the purity assessment. For example, if your reagent is only 80% pure, you would need to use 1.25 equivalents to achieve the desired molar amount of the active thiol.
-
Implement Stricter Handling: For future reactions, ensure that any solutions of the thiol are prepared with deoxygenated solvents and are used promptly. Purge the reaction vessel with inert gas before adding the reagent.
-
Core Protocols & Best Practices
Oxidation Pathway of this compound
The primary degradation pathway involves the oxidation of two thiol molecules to form a single disulfide molecule. This process can be catalyzed by oxygen, light, heat, and metal ions. Further oxidation to other sulfur species is possible but less common under typical storage conditions.
Caption: Oxidation pathway of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the kinetics of the oxidation reaction.[1] For long-term storage (>1 year), -20 °C is preferable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidant.[1][4][5][6] Argon is denser than air and can be more effective.[7] |
| Light | In the dark (Amber vial) | Prevents photo-oxidation, as light can provide the energy to initiate radical-based oxidation pathways.[1][5] |
| Container | Tightly sealed vial with a PTFE-lined cap or Sure/Seal™ bottle. | Prevents ingress of atmospheric oxygen and moisture.[1][8] The seal should be wrapped with Parafilm® for extra security.[4][5] |
| Moisture | Dry | Prevents potential hydrolysis and moisture-related side reactions. |
Protocol 1: Preparing this compound for Long-Term Storage
This protocol describes the best practice for aliquoting and storing a new bottle of the reagent to maximize its shelf-life.
Materials:
-
New bottle of this compound
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Glovebox or Schlenk line
-
Source of dry Argon or Nitrogen gas
-
Spatula, weighing paper
-
Parafilm®
Procedure:
-
Prepare the Environment: If using a glovebox, ensure the oxygen and moisture levels are below 50 ppm. If using a Schlenk line, ensure all glassware (vials, funnel) is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[8]
-
Inert Gas Purge: Bring the new, sealed bottle of the reagent and the empty aliquot vials into the inert atmosphere.
-
Aliquot the Reagent: Carefully open the main bottle. Working quickly, weigh out the desired amounts of the solid into the smaller amber vials. Aliquoting prevents the need to repeatedly open the main stock bottle, protecting it from contamination.
-
Purge Headspace: Before sealing each new aliquot vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds to displace any air that may have entered during handling.[3]
-
Seal Tightly: Immediately and tightly screw on the PTFE-lined cap.
-
Add Secondary Seal: Wrap the cap and neck of the vial with 2-3 layers of Parafilm®, stretching it to create a tight seal.[4]
-
Label Appropriately: Label each vial clearly with the compound name, date of aliquoting, and lot number.
-
Store Correctly: Place the labeled vials in a designated, clearly marked secondary container in a refrigerator at 2-8 °C.[1][4]
Protocol 2: Quantifying Oxidation by HPLC
This method allows for the determination of the purity of this compound and the percentage of its disulfide dimer.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sample of this compound
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Prepare Standard/Sample: Accurately weigh ~1 mg of the thiol and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Set HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or other appropriate wavelength for the pyrimidine chromophore)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
-
Analysis: Inject the sample. The thiol (R-SH) is more polar and will elute earlier than the less polar disulfide dimer (R-S-S-R).
-
Calculation: Integrate the peak areas for both the thiol and the disulfide. Calculate the purity by dividing the area of the thiol peak by the total area of all peaks and multiplying by 100.
% Purity = (Area_Thiol / (Area_Thiol + Area_Disulfide + ...)) * 100
This method provides a reliable way to validate the quality of your reagent before committing it to a reaction.[9][10]
References
- Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids.
- University of Pittsburgh. (n.d.). Chemical Storage. EH&S Guideline.
- BenchChem. (2025). Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol. BenchChem Technical Support.
- Indiana University. (n.d.). Storage of Laboratory Chemicals. Research Safety, Protect IU.
-
Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 454, 1-12. [Link]
- BenchChem. (2025). Safe storage and handling of air-sensitive 1,2-ethanedithiol. BenchChem Technical Support.
- Reddit User Discussion. (2025). How to store reagents under an inert gas.
-
Burgoyne, J. R., & Eaton, P. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Methods in Enzymology, 528, 111-128. [Link]
- Chemistry Stack Exchange User Discussion. (2023).
- Reddit User Discussion. (2013). Handling thiols in the lab. r/chemistry.
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. [Link]
- Ossila. (n.d.). Air Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
-
Winterbourn, C. C. (2008). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 10(11), 1835-1849. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ossila.com [ossila.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [ouci.dntb.gov.ua]
- 10. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and unexpected outcomes in both chemical and biochemical pyrimidine synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can build robust, self-validating protocols.
PART 1: Troubleshooting Chemical Synthesis of Pyrimidine Derivatives
Chemical synthesis methods, such as the widely used Biginelli reaction, are powerful for creating a diverse range of pyrimidine derivatives. However, their success hinges on carefully controlling reaction parameters to favor the desired product over competing side reactions.
Frequently Asked Questions (FAQs): Chemical Synthesis
Q1: My Biginelli reaction has a low yield, and I see a significant amount of unreacted starting materials. What's going wrong?
A1: Low conversion in a Biginelli reaction is typically traced back to four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant purity, or solvent choice.[1]
-
Catalyst Activity: The catalyst is essential for the reaction to proceed efficiently.[2] If you are using a reusable catalyst, it may need regeneration. For acid catalysts, such as HCl or Lewis acids (e.g., FeCl₃, ZnCl₂), ensure the concentration and loading are optimal, as too much or too little can be detrimental.[2][3]
-
Reaction Temperature & Time: Many Biginelli reactions require heating to overcome the activation energy.[2] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to the decomposition of reactants, like urea, and favor side reactions.[1][4] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted byproducts.[1] Always use high-purity starting materials. Amidines, used in other pyrimidine syntheses like the Pinner reaction, can be particularly problematic as they can be hygroscopic and hydrolyze over time.[1]
-
Solvent Effects: The solvent impacts reactant solubility and reaction rates. While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions have proven effective for specific substrates.[1][3]
Q2: My reaction mixture produced a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is it and how can I prevent it?
A2: This is a classic sign of a competing reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[4]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce DHP formation.[1][4]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its premature decomposition into ammonia.[1][4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Experimenting with different Lewis acids may favor the desired DHPM product.[1]
Q3: My crude product is difficult to purify, and I suspect N-acylurea byproducts are present. How can I confirm this and adjust my protocol?
A3: N-acylureas can form from a competing reaction between the β-ketoester and urea, complicating purification.[4]
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.[1][4]
-
Prevention: Carefully controlling the stoichiometry of the reactants is crucial. While a 1:1:1 molar ratio is standard, a slight excess of urea (1.2-1.5 equivalents) can sometimes improve yields of the desired product without significantly increasing N-acylurea formation, though this may need to be optimized.[3]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[4]
Troubleshooting Logic Flow for Chemical Synthesis
This diagram outlines a decision-making process for troubleshooting low yields in a typical multicomponent pyrimidine synthesis.
Caption: Troubleshooting workflow for low-yield chemical pyrimidine synthesis.
PART 2: Troubleshooting Biochemical (De Novo) Pyrimidine Synthesis
The de novo synthesis pathway is a multi-step enzymatic cascade crucial for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[] Low conversion rates in cell-based assays or in vitro enzymatic reactions often point to issues with specific enzymes or the availability of substrates and cofactors.
The De Novo Pyrimidine Synthesis Pathway
The pathway begins with simple precursors and culminates in the formation of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][6]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine-2-Thioether Synthesis
Welcome to the technical support center for the synthesis of pyrimidine-2-thioethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this important class of compounds. Pyrimidine-2-thioethers are crucial intermediates in the synthesis of numerous biologically active molecules.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Foundational Principles: Understanding the Reaction
The synthesis of pyrimidine-2-thioethers is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of a 2-halopyrimidine with a thiol or thiolate.[4][5] The success of this reaction is contingent upon several factors, including the nature of the pyrimidine substrate, the nucleophilicity of the thiol, and the reaction conditions.
The general mechanism involves the attack of the sulfur nucleophile on the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequent expulsion of the halide leaving group yields the desired pyrimidine-2-thioether.[5]
Alternatively, one-pot condensation reactions involving S-alkylisothioureas and β-ketoesters have emerged as an efficient method, particularly for the synthesis of 4-pyrimidone-2-thioethers.[1][2][6][7]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of my pyrimidine-2-thioether is very low. What are the primary factors to investigate?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the thiol to form the more nucleophilic thiolate.
-
Inadequate Base Strength: For thiols with higher pKa values, a stronger base may be required. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (DIPEA, TEA), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5]
-
Incorrect Stoichiometry: Ensure at least one equivalent of base is used to fully deprotonate the thiol. An excess of a mild base can sometimes be beneficial.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, acetonitrile (ACN), and NMP are generally effective for SNAr reactions as they solvate the cation of the thiolate salt, leaving the nucleophilic anion more reactive.[5][8][9]
-
Protic Solvents Can Hinder the Reaction: Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]
-
-
Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier.
-
Insufficient Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature that promotes product formation without causing degradation.[10][11]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in some cases.[12]
-
-
Purity of Starting Materials: Impurities in your 2-halopyrimidine or thiol can interfere with the reaction.[10] Ensure your starting materials are pure and dry, especially when using moisture-sensitive reagents like NaH.
Formation of Side Products
Q2: I'm observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common culprits and their solutions:
-
Disulfide Formation: Thiols can be easily oxidized to disulfides, especially in the presence of air and a base.
-
Troubleshooting:
-
Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol to the reaction mixture just before heating.
-
-
-
Over-alkylation/Dialkylation: In some cases, the product pyrimidine-2-thioether can be further alkylated, leading to undesired byproducts. This is more common in one-pot syntheses involving alkylating agents.[1]
-
Troubleshooting:
-
Carefully control the stoichiometry of the alkylating agent.
-
Consider a two-step process where the pyrimidine-2-thiol is first formed and then alkylated under controlled conditions.
-
-
-
Demethylation/Dealkylation: When using S-methylisothiourea or other S-alkylisothioureas in condensation reactions, dealkylation of the resulting thioether can occur.[1][2]
-
Hydrolysis of the Halopyrimidine: In the presence of water and a base, the 2-halopyrimidine can hydrolyze to the corresponding 2-hydroxypyrimidine.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert, dry atmosphere.
-
-
Purification Challenges
Q3: My crude product is difficult to purify. What are some common impurities and how can I improve the purification process?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual base.
-
Removal of Unreacted Thiol: Many thiols have a strong, unpleasant odor and can be difficult to remove completely.
-
Troubleshooting:
-
Aqueous workup with a dilute base (e.g., 1M NaOH) can help extract acidic thiols into the aqueous layer.
-
Oxidative workup with a mild oxidant can convert the thiol to a more easily separable disulfide.
-
-
-
Removal of Base: Residual organic bases like DIPEA or TEA can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl).
-
Chromatography Issues: If your product is not sufficiently pure after workup, column chromatography is often necessary.
-
Choosing the Right Solvent System: A systematic screen of different solvent systems for TLC will help you find the optimal conditions for separation on a column.
-
Product Tailing: If your product tails on the silica gel column, adding a small amount of a modifying agent to the eluent, such as triethylamine for basic compounds, can improve the peak shape.
-
III. Frequently Asked Questions (FAQs)
Q4: What is the best base to use for the SNAr reaction of a 2-chloropyrimidine with an aliphatic thiol?
A4: For aliphatic thiols, which are generally more nucleophilic than aromatic thiols, a moderately strong base is usually sufficient. Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally effective.[12] If the reaction is slow, you can switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5][12]
Q5: Can I use a protic solvent like ethanol for my pyrimidine-2-thioether synthesis?
A5: While some SNAr reactions can proceed in protic solvents, they are generally not the optimal choice. Protic solvents can form hydrogen bonds with the thiolate nucleophile, creating a "solvent cage" that reduces its reactivity.[8] Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically recommended for better results.[5][9]
Q6: My reaction involves a one-pot condensation of a β-ketoester and an S-alkylisothiourea. What are the key parameters to optimize in this case?
A6: This one-pot, two-stage reaction is sensitive to both the base used in the first stage and the acid used in the second stage.[1][2][6][7]
-
Stage 1 (Base-mediated condensation): DIPEA in a solvent like 2-MeTHF has been shown to be effective. The counter-ion of the S-alkylisothiouronium salt can also significantly impact solubility and conversion.[1]
-
Stage 2 (Acid-mediated dehydration/aromatization): A strong acid like triflic acid (TfOH) is often used to promote the final cyclization and aromatization.[1][2]
Q7: Are there any catalytic methods for the synthesis of pyrimidine-2-thioethers?
A7: Yes, while the SNAr reaction is often performed without a catalyst, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig coupling, can be employed.[13][14] These methods can be useful for coupling less reactive thiols or for substrates that are not amenable to SNAr conditions. Additionally, some syntheses may utilize Lewis or Brønsted acid catalysts to facilitate cyclization steps.[10][15][16]
IV. Data Summaries and Visual Guides
Table 1: Recommended Starting Conditions for SNAr Synthesis of Pyrimidine-2-Thioethers
| Parameter | Recommended Condition | Rationale & Considerations |
| Substrate | 2-Chloropyrimidine or 2-Bromopyrimidine | The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr. However, chloro- and bromo-pyrimidines are often more readily available. |
| Nucleophile | Thiol (1.0 - 1.2 equivalents) | Use a slight excess of the thiol to drive the reaction to completion. |
| Base | K₂CO₃ (1.5 - 2.0 equivalents) or DIPEA (1.5 - 2.0 equivalents) | K₂CO₃ is a good, mild choice. DIPEA is a non-nucleophilic organic base that is soluble in many organic solvents. |
| Solvent | DMF or Acetonitrile (ACN) | These are polar aprotic solvents that effectively promote SNAr reactions.[9] |
| Temperature | 60 - 100 °C | Many SNAr reactions require heating. Monitor by TLC to determine the optimal temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the thiol to disulfide. |
Troubleshooting Flowchart for Low Yield in Pyrimidine-2-Thioether Synthesis
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrimidine, 2-[(2-methylphenyl)thio]- (646511-16-2) for sale [vulcanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the S-Alkylisothiourea Condensation for Precise Guanidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of guanidines via the S-alkylisothiourea condensation. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of this reaction, with a specific focus on preventing over-alkylation and ensuring the selective formation of your desired guanidine products. Our aim is to empower you with the knowledge to not only identify and solve common experimental challenges but also to understand the underlying chemical principles that govern the success of your synthesis.
Understanding the Challenge: The Nuances of Over-Alkylation in Guanidine Synthesis
The synthesis of guanidines from S-alkylisothioureas is a robust and versatile method. The general pathway involves two key steps: the S-alkylation of a thiourea to form a stable S-alkylisothiouronium salt, followed by the condensation of this salt with a primary amine to yield the target guanidine. While seemingly straightforward, a common pitfall that researchers encounter is "over-alkylation." This term encompasses several undesired side reactions that can significantly impact the purity and yield of the final product.
Over-alkylation can manifest in two primary forms:
-
N-Alkylation of Thiourea: The initial alkylation step is intended to be selective for the sulfur atom of the thiourea. However, under certain conditions, the nitrogen atoms can also be alkylated, leading to the formation of N-alkylated thiourea byproducts. This side reaction consumes the starting material and can introduce impurities that are difficult to separate.
-
Formation of Multiply Substituted Guanidines: During the condensation step, the S-alkylisothiouronium salt is designed to react with one equivalent of the amine to form the desired monosubstituted guanidine. However, if the reaction conditions are not carefully controlled, the initially formed monosubstituted guanidine can act as a nucleophile and react with another molecule of the S-alkylisothiouronium salt, leading to the formation of N,N'-disubstituted or even N,N',N''-trisubstituted guanidines.
This guide will provide you with the necessary tools to understand and control these side reactions, enabling you to achieve high selectivity and purity in your guanidine synthesis.
Troubleshooting Guide: A Question-and-Answer Approach to Overcoming Over-Alkylation
This section addresses common questions and issues encountered during the S-alkylisothiourea condensation, providing explanations and actionable solutions.
Q1: My initial S-alkylation of thiourea is not clean, and I'm observing byproducts. What's causing this, and how can I improve the selectivity for S-alkylation?
A1: The formation of byproducts during the S-alkylation of thiourea is often due to competing N-alkylation. The selectivity between S- and N-alkylation is a classic example of thermodynamic versus kinetic control, influenced by steric and electronic factors.[1][2][3]
-
Kinetic vs. Thermodynamic Control:
-
S-alkylation is generally the kinetically favored pathway. The sulfur atom is a soft nucleophile and readily attacks the alkylating agent. This reaction is often irreversible under mild conditions.
-
N-alkylation can become significant under conditions that allow for thermodynamic equilibration. The resulting N-alkylated product may be more stable in some cases.
-
-
Factors Influencing Selectivity:
-
Steric Hindrance: Bulky substituents on the thiourea nitrogen atoms or the alkylating agent will sterically hinder N-alkylation, thus favoring S-alkylation.[4][5][6]
-
Electronic Effects: Electron-withdrawing groups on the thiourea nitrogen atoms decrease their nucleophilicity, favoring S-alkylation. Conversely, electron-donating groups increase the likelihood of N-alkylation.[7][8]
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which is the S-alkylisothiouronium salt.[9][10] Running the reaction at or below room temperature is advisable.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for this step.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Conduct the S-alkylation at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled S-alkylation. |
| Sterically Unhindered Reactants | If possible, choose a more sterically hindered alkylating agent or a thiourea with bulky substituents on the nitrogen atoms to disfavor N-alkylation. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS to determine the point of complete S-alkylation and avoid extended reaction times that might allow for side reactions. |
Q2: During the condensation with a primary amine, I'm getting a mixture of my desired monosubstituted guanidine and a disubstituted byproduct. How can I prevent this?
A2: The formation of N,N'-disubstituted guanidines is a common issue when the initially formed monosubstituted guanidine competes with the starting amine for the S-alkylisothiouronium salt. This is primarily a matter of stoichiometric control and reaction conditions.
-
Mechanism of Disubstitution: The monosubstituted guanidine product is itself a nucleophile and can react with the electrophilic S-alkylisothiouronium salt.
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) to outcompete the monosubstituted guanidine product for the S-alkylisothiouronium salt.[11] |
| High Reaction Temperature | Higher temperatures can increase the rate of the undesired second substitution. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[12] |
| Concentrated Reaction Mixture | Running the reaction at a lower concentration can sometimes reduce the rate of the bimolecular side reaction. |
| Slow Addition | Add the S-alkylisothiouronium salt solution slowly to a solution of the amine. This maintains a low concentration of the electrophile and a high relative concentration of the primary amine, favoring the desired initial reaction. |
Q3: The reaction with my amine is very slow, and upon heating, I see decomposition and multiple products. What are my options?
A3: Sluggish reactions often tempt researchers to increase the temperature, which can lead to a loss of selectivity and product decomposition.[12] Instead of resorting to high heat, consider the following strategies:
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate. For the condensation step, polar aprotic solvents like DMF or acetonitrile can be effective. In some cases, protic solvents like ethanol can facilitate the reaction by protonating the leaving group (the thiol).[6]
-
Use of a Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. However, the use of a base can also increase the nucleophilicity of the monosubstituted guanidine product, potentially leading to more disubstitution. Careful optimization is required.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction at a lower bulk temperature, potentially preserving selectivity.[13]
Q4: How can I effectively monitor the progress of my reaction and analyze the purity of my guanidine product?
A4: Proper reaction monitoring and product analysis are crucial for optimizing your synthesis and ensuring the purity of your final compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[14][15][16][17]
-
HPLC Method Development:
-
Column: A reversed-phase C18 column is a good starting point for the analysis of guanidine derivatives.[13][17]
-
Mobile Phase: Due to the basic nature of guanidines, a mobile phase with a low pH is often necessary to achieve good peak shape and retention. A mixture of acetonitrile and water with an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is commonly used.[18][19]
-
Detection: Guanidines with chromophores can be detected by UV-Vis. For compounds lacking a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are excellent alternatives.[20] Pre-column derivatization with reagents like acetylacetone can also be employed to introduce a UV-active moiety.[12][21]
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for avoiding over-alkylation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a monosubstituted guanidine, with a focus on minimizing over-alkylation.
Protocol 1: Selective S-Alkylation of Thiourea
This protocol describes the synthesis of S-methylisothiouronium iodide.
Materials:
-
Thiourea
-
Methyl iodide
-
Methanol, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the thiourea is consumed.
-
Remove the solvent under reduced pressure to yield the crude S-methylisothiouronium iodide as a solid. This can often be used in the next step without further purification.
Protocol 2: Condensation with a Primary Amine to Form a Monosubstituted Guanidine
This protocol describes the reaction of S-methylisothiouronium iodide with a primary amine.
Materials:
-
S-methylisothiouronium iodide (from Protocol 1)
-
Primary amine
-
Ethanol or DMF
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.1 equivalents) in ethanol or DMF.
-
If using a base, add triethylamine (1.1 equivalents) to the amine solution.
-
In a separate flask, dissolve the S-methylisothiouronium iodide (1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the S-methylisothiouronium iodide solution dropwise to the stirred amine solution at room temperature over a period of 30-60 minutes.
-
Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
Sources
- 1. fiveable.me [fiveable.me]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsat.org [ijsat.org]
- 14. Separation of Guanidine, N-butyl-N’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines - Enamine [enamine.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 20. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 4-Pyrimidinemethanethiol
Welcome to the technical support center for the synthesis and purification of 4-Pyrimidinemethanethiol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Purity is paramount, as impurities can lead to unforeseen side reactions, lower yields in downstream steps, and compromised biological activity in final compounds.
This document provides a troubleshooting framework in a question-and-answer format, detailed purification protocols, and the underlying chemical principles to empower you to resolve common purity issues effectively.
Section 1: Understanding the Impurity Profile
The first step in troubleshooting is to understand the potential impurities that can arise during the synthesis of this compound. The most common synthetic routes involve the reaction of a 4-(halomethyl)pyrimidine, such as 4-(chloromethyl)pyrimidine, with a sulfur nucleophile. Two prevalent methods use either thiourea followed by hydrolysis or sodium hydrosulfide (NaSH).[1][2] Each route has a characteristic impurity profile.
Common Impurities Include:
-
Bis(4-pyrimidinemethyl) disulfide: The most common impurity, formed by the oxidation of the desired thiol product. Thiols are notoriously susceptible to air oxidation, especially under neutral or basic conditions, to form a disulfide linkage.[1][3]
-
Unreacted Starting Material: Residual 4-(chloromethyl)pyrimidine or its corresponding alcohol, 4-(hydroxymethyl)pyrimidine, if hydrolysis occurs.
-
Sulfide Byproduct (Thioether): Formed if the product thiolate anion acts as a nucleophile and reacts with another molecule of the starting halide. This is more likely when using NaSH.[1][4]
-
Isothiouronium Salt: In the thiourea route, this is the intermediate formed before hydrolysis. Incomplete hydrolysis will leave this salt as a highly polar impurity.[2]
The formation of these key species is depicted in the reaction diagram below.
Caption: Synthetic pathways to this compound and common impurity formations.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and purification.
Q1: My ¹H NMR spectrum shows a complex multiplet around 2.5-2.7 ppm, but I can't find the thiol (-SH) proton. What's going on?
A1: This is a classic sign of disulfide formation. The methylene protons (-CH₂-S-) adjacent to the sulfur in the thiol typically appear as a singlet or a simple multiplet. In the corresponding disulfide, these same protons are in a slightly different chemical environment and often appear at a downfield shifted position (e.g., 2.66 ppm for a disulfide vs. 2.51 ppm for a thiol in one reported case).[5] The thiol proton itself can be broad and may exchange with trace water in the NMR solvent, making it difficult to detect or causing it to appear in crowded spectral regions.[5] The key diagnostic is the change in the multiplicity and chemical shift of the methylene group attached to the sulfur.
Q2: My TLC plate shows a spot at the baseline and another spot that is very close to my product spot. How can I identify them?
A2: A spot at the baseline in a normal-phase system (like silica gel) typically indicates a very polar compound. If you used the thiourea route, this is likely the unhydrolyzed isothiouronium salt intermediate. The spot close to your product is often the disulfide impurity. The disulfide is generally less polar than the thiol but can have a very similar Rf value, making separation difficult. To confirm, you can run two TLCs: on one, add a drop of a mild oxidizing agent (like dilute hydrogen peroxide) to your crude sample spot. If the intensity of the second spot increases while the product spot diminishes, it strongly suggests the second spot is the disulfide.
Q3: I tried purifying my product with flash column chromatography, but the yield was very low and I still have the disulfide impurity. What went wrong?
A3: Thiols can be problematic on silica gel for two reasons. First, the slightly acidic nature of silica can catalyze oxidation to the disulfide, meaning you might be generating the impurity on the column. Second, the polarity of the thiol and its corresponding disulfide are often very similar, leading to poor separation.[6] For polar thiols, a standard ethyl acetate/hexane system may not provide sufficient resolution.[6][7] If chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in your mobile phase. However, other methods like acid-base extraction are often more effective for removing disulfide impurities.
Q4: My final product is an oil or a low-melting solid, but the literature reports a crystalline solid. Why?
A4: This is a strong indication of significant impurities. Even small amounts of unreacted starting materials or the disulfide can act as a eutectic contaminant, preventing your product from crystallizing properly. This "oiling out" is a common problem when crystallization is attempted on impure material.[8] It is crucial to perform a preliminary purification, such as an acid-base extraction, before attempting recrystallization.
Q5: How can I prevent the formation of the disulfide impurity in the first place?
A5: While complete prevention is difficult, you can minimize its formation. During the reaction workup and purification, use degassed solvents to minimize dissolved oxygen.[9] When performing extractions, work quickly and consider adding a small amount of a reducing agent like sodium bisulfite or dithiothreitol (DTT) to the aqueous layers, which can be washed out later.[10] When storing the final product, do so under an inert atmosphere (nitrogen or argon) at low temperatures.
Section 3: Standard Operating Procedures (SOPs) for Purification
Here are detailed protocols for the most effective purification strategies.
SOP 1: Purification by Acid-Base Extraction
This method leverages the weak acidity of the thiol group (pKa ~10-11) to separate it from neutral impurities like the disulfide.
Principle: The thiol is deprotonated by a moderately strong base (like NaOH) to form a water-soluble thiolate salt. Neutral impurities, such as the disulfide and unreacted alkyl halide, remain in the organic phase. The layers are separated, and the aqueous layer is re-acidified to protonate the thiolate, regenerating the pure thiol, which is then extracted back into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any strong acid impurities. Discard the aqueous layer.
-
Thiol Extraction: Extract the organic layer with a 1 M sodium hydroxide (NaOH) solution. Use the base in portions (e.g., 3 x 10 mL per gram of crude product). The desired thiol will move into the aqueous layer as its sodium salt.
-
Expert Tip: Combine the aqueous extracts. The organic layer now contains the neutral disulfide and other non-acidic impurities and can be discarded.
-
-
Neutralization & Re-extraction: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution to ~pH 5-6 by adding 1 M hydrochloric acid (HCl) dropwise. The thiol will precipitate or form an oil.
-
Final Extraction: Extract the neutralized aqueous solution with fresh portions of ethyl acetate or DCM (e.g., 3 x 15 mL). The pure thiol is now back in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purification of this compound via acid-base extraction.
SOP 2: Purification by Flash Column Chromatography
This method should be used when acid-base extraction fails to remove all impurities, particularly those with similar acidity.
Principle: Separation is based on the differential adsorption of components onto a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.[7] A good starting point for a polar compound like this is a gradient of ethyl acetate in hexanes, or for more polar impurities, methanol in dichloromethane.[6]
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, least polar solvent is recommended).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]
-
Elution: Begin eluting with the determined mobile phase. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Expert Tip: To mitigate on-column oxidation, consider using solvents that have been sparged with nitrogen or argon.
-
SOP 3: Purification by Recrystallization
This is the final polishing step to obtain a highly crystalline, pure product after preliminary purification.
Principle: The impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound's solubility decreases upon cooling, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[12]
Step-by-Step Protocol:
-
Solvent Screening: The key is finding a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[8] For pyrimidine derivatives, common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[13][14]
-
Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[13]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath. Slower cooling generally results in larger, purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the final, pure product.[13]
Section 4: Analytical Data for Purity Assessment
Confirming the purity of your final product is a critical final step.
| Compound | Proton (¹H) | Typical ¹H NMR Chemical Shift (ppm) | Notes |
| This compound | -CH₂-SH | ~3.8 - 4.2 (singlet) | The exact shift is solvent-dependent. |
| -SH | ~1.5 - 2.5 (broad singlet) | Often exchanges with D₂O; can be hard to observe.[5] | |
| Pyrimidine-H | ~7.5, 8.7, 9.2 | Characteristic aromatic region for the pyrimidine ring. | |
| Bis(4-pyrimidinemethyl) disulfide | -CH₂-S-S- | ~4.0 - 4.5 (singlet) | Typically shifted slightly downfield from the thiol's -CH₂ signal.[5] |
| Pyrimidine-H | ~7.5, 8.7, 9.2 | Similar to the thiol, but may have minor shifts. | |
| 4-(Chloromethyl)pyrimidine | -CH₂-Cl | ~4.8 - 5.0 (singlet) | The electronegative chlorine atom causes a significant downfield shift. |
Note: These are estimated chemical shifts. Actual values will depend on the solvent and spectrometer.
References
- Guo, W., Pleasants, J., & Rabenstein, D. L. (Year). Nuclear magnetic resonance studies of thiol/disulfide chemistry. 2. Kinetics of symmetrical thiol/disulfide interchange reactions. The Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Available at: [Link]
- G-Biosciences. (n.d.). Thiopropyl Resin for the purification of thiol group containing proteins. Available at: [Link]
- Guo, W., & Rabenstein, D. L. (Year). Nuclear magnetic resonance studies of thiol/disulfide chemistry. The Journal of Organic Chemistry. Available at: [Link]
- Supporting Information for: Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Available at: [Link]
- Lauer, A., et al. (2023). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. Available at: [Link]
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Available at: [Link]
- Wang, Z., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- Bhansali, U., et al. (2020). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Biotechnology Progress. Available at: [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
- Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]/18%3A_Ethers_Epoxides_Thiols_and_Sulfides/18.08%3A_Thiols_and_Sulfides)
- ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Available at: [Link]
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]
- Chemistry LibreTexts. (2023). Reactions of Thiols. Available at: [Link]
- Reddit. (2018). Why is KSAc used instead of NaSH/KSH? Available at: [Link]
- Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]/03%3A_Purification_Methods/3.02%3A_Recrystallization)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scalability Challenges in the Production of 4-Pyrimidinemethanethiol
Welcome to the technical support guide for the synthesis of 4-Pyrimidinemethanethiol. This resource is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges encountered during production, focusing on the underlying chemical principles to empower you with robust troubleshooting strategies.
The most common and industrially viable route to this compound involves the reaction of a 4-(halomethyl)pyrimidine with thiourea to form a stable S-alkylisothiouronium salt, followed by basic hydrolysis to yield the final thiol. This method is generally preferred as it avoids the direct handling of volatile and easily oxidized low-molecular-weight thiols.[1]
Overall Synthetic Workflow
The diagram below illustrates the typical two-step process for synthesizing this compound from a readily available precursor.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of this process. Each question is designed to tackle a common problem, providing insights into the root cause and offering practical solutions.
Section 1: Isothiouronium Salt Formation
Question 1: My salt formation reaction is sluggish at a larger scale, or I'm seeing significant amounts of unreacted 4-(chloromethyl)pyrimidine. What's going on?
Answer: This issue typically points to two main factors at scale: inefficient heat transfer or poor mixing.
-
Causality: The formation of the isothiouronium salt is a bimolecular nucleophilic substitution (SN2) reaction. Like most SN2 reactions, it requires sufficient thermal energy to overcome the activation barrier. On a lab scale, a heating mantle provides rapid and uniform heating. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it harder to heat the entire volume uniformly and efficiently. Inadequate agitation can also lead to localized "cold spots" where the reaction rate is significantly lower.
-
Troubleshooting Steps:
-
Verify Reactor Performance: Ensure your reactor's heating jacket is functioning correctly and that the heat transfer fluid is at the target temperature.
-
Improve Agitation: Increase the stirring rate. For large vessels, ensure the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for promoting top-to-bottom turnover and preventing stratification.
-
Solvent Choice: Ensure the solvent (typically ethanol or isopropanol) is appropriate and that both reactants are fully soluble at the reaction temperature. Poor solubility will severely limit the reaction rate.
-
Raw Material Quality: Verify the purity of your thiourea and 4-(chloromethyl)pyrimidine. The presence of inhibitors or impurities can affect reaction kinetics.
-
Question 2: The reaction is proceeding too quickly, and I'm observing the formation of dark-colored impurities. Is this a runaway reaction?
Answer: While a full runaway is unlikely for this specific reaction under normal conditions, excessive heat generation can lead to the degradation of the starting material or product, resulting in discoloration and impurities.
-
Causality: The reaction is exothermic. At a large scale, the heat generated can accumulate faster than it can be removed by the reactor's cooling system. This temperature spike can cause side reactions. Pyrimidine rings, especially with activating groups, can be susceptible to decomposition or polymerization at high temperatures.
-
Troubleshooting Steps:
-
Controlled Addition: Instead of charging all reactants at once, add the 4-(chloromethyl)pyrimidine solution portion-wise or via a controlled addition pump to a heated solution of thiourea. This allows the cooling system to keep pace with the heat generation.
-
Monitor Internal Temperature: Always rely on an internal temperature probe, not the jacket temperature. This gives a true reading of the reaction conditions. Set safety limits to trigger cooling if the internal temperature exceeds the setpoint.
-
Reaction Calorimetry: For significant scale-up, performing a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended. This will quantify the heat of reaction and help in designing a safe and efficient thermal control strategy.
-
Section 2: Hydrolysis and Product Isolation
Question 3: My final product yield is low, and analysis of the crude material shows a significant peak corresponding to a dimer (disulfide). Why is this happening?
Answer: This is the most common challenge when synthesizing thiols. The formation of the disulfide byproduct is due to the oxidation of the desired thiol.
-
Causality: The hydrolysis is conducted under basic conditions, which deprotonates the thiol (R-SH) to form a thiolate anion (R-S⁻). This thiolate is highly susceptible to oxidation by atmospheric oxygen. Two thiolate molecules can be oxidized to form a disulfide (R-S-S-R). This problem is exacerbated at larger scales due to longer processing times and greater surface area exposure to air during transfers and workup.
-
Troubleshooting Workflow:
Sources
Technical Support Center: High-Throughput Screening Methods for Optimizing Pyrimidine Reactions
Welcome to the Technical Support Center dedicated to advancing your research in pyrimidine chemistry through high-throughput screening (HTS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing pyrimidine reactions in a high-throughput format. Here, you will find practical, field-proven insights to troubleshoot common experimental hurdles and answers to frequently asked questions, ensuring the integrity and success of your screening campaigns.
Troubleshooting Guide
This section addresses specific issues you may encounter during your high-throughput pyrimidine reaction screening, providing a clear path from problem to resolution.
Q1: My HTS results show significant well-to-well variability and poor reproducibility. What are the primary causes and how can I mitigate them?
A1: Inconsistent results are a frequent challenge in HTS and often stem from a combination of factors related to the miniaturized and automated nature of the workflow.[1]
-
Inaccurate Liquid Handling: At the microliter and nanoliter scales used in HTS, even minor inaccuracies in liquid dispensing can lead to substantial variations in reagent concentrations, directly impacting reaction outcomes.[2][3] Automated liquid handlers, while essential for throughput, can be a source of error if not properly maintained.[3][4]
-
Troubleshooting:
-
Regular Calibration: Implement a routine calibration and verification schedule for all automated liquid handlers to ensure volume transfer accuracy and precision.[4]
-
Tip Selection: Use high-quality, manufacturer-approved pipette tips that are appropriate for the viscosity and chemical properties of your reagents. Poorly fitting or low-quality tips can compromise accuracy.[3][4]
-
Dispensing Technique: For critical reagents, consider a "dry dispense" into an empty well or a non-contact dispense above the liquid surface to prevent contamination and dilution.[4]
-
-
-
Temperature Gradients: Uneven temperature distribution across a microplate can lead to different reaction rates in different wells, introducing significant variability.[1]
-
Troubleshooting:
-
Uniform Heating/Cooling: Utilize reaction blocks and incubators designed for uniform temperature distribution.
-
Plate Material: Select microplates with good thermal conductivity to ensure all wells reach the target temperature consistently.
-
-
-
Solvent Evaporation: Evaporation, particularly from the edge wells of a microplate (the "edge effect"), can concentrate reactants and alter reaction conditions over time.[1][5]
-
Troubleshooting:
-
Plate Sealing: Use high-quality plate seals to minimize evaporation during incubation.
-
Solvent Choice: When possible, opt for higher-boiling-point solvents.
-
Humidified Incubation: If compatible with your chemistry, use a humidified incubator to reduce the evaporation gradient.
-
-
-
Inadequate Mixing: Incomplete mixing of reagents within the wells can result in localized concentration gradients, leading to incomplete or inconsistent reactions.[3][6]
-
Troubleshooting:
-
Shaking/Agitation: Incorporate an orbital shaking step after reagent addition to ensure homogeneity. The speed and duration should be optimized for the plate format and reaction volume.
-
Mixing Method: For viscous solutions or reactions involving solids, consider tumble stirring or other more vigorous mixing methods if your equipment allows.[6]
-
-
Q2: I'm observing low conversion rates for my pyrimidine-forming reaction across the entire plate. How can I improve the reaction yield?
A2: Low conversion in a high-throughput setting often points to suboptimal reaction conditions or issues with reagent stability and activity.
-
Suboptimal Catalyst Performance: The chosen catalyst may be inefficient under the specific HTS conditions, or it may be deactivated.[7][8]
-
Troubleshooting:
-
Catalyst Screening: HTE is ideal for screening a panel of catalysts to identify the most effective one for your specific substrate combination.[6][9] For Suzuki-Miyaura couplings involving pyrimidines, employing bulky, electron-rich phosphine ligands can be beneficial.[10]
-
Catalyst Loading: The optimal catalyst concentration on a microscale may differ from bench-scale reactions. Perform a dose-response experiment to determine the ideal loading.
-
Atmosphere Control: If your reaction is sensitive to air or moisture, ensure an inert atmosphere is maintained. This can be achieved using gloveboxes or specialized inertion boxes for plate-based reactions.[11]
-
-
-
Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.[8][12]
-
Reagent Purity and Stability: Impurities in starting materials can inhibit the reaction.[7][8] Additionally, some reagents may degrade in solution over the course of the HTS run.
-
Troubleshooting:
-
Reagent Quality Control: Ensure all starting materials are of high purity.
-
Fresh Reagent Solutions: Prepare reagent solutions fresh before each HTS run, especially for sensitive compounds.
-
-
Q3: My screening for a Biginelli reaction to form dihydropyrimidinones (DHPMs) is yielding a fluorescent byproduct. What is it and how can I prevent its formation?
A3: The common fluorescent byproduct in Biginelli reactions is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at elevated temperatures), competing with the desired Biginelli pathway.[12]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly improve selectivity for the Biginelli product.[12]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. It is advisable to screen a variety of catalysts to find one that favors the formation of the desired DHPM.[12]
-
Order of Reagent Addition: In some cases, adding the urea component last can minimize its decomposition and subsequent side reactions.[12]
-
Q4: In my Suzuki-Miyaura coupling with a pyrimidine boronic acid, I'm seeing significant protodeboronation. What causes this and how can I minimize it?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl boronic acids like those derived from pyrimidines.[10][13]
-
Potential Causes:
-
Base and Water: The combination of a strong base and residual water can promote the cleavage of the carbon-boron bond.[10]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
-
Troubleshooting Strategies:
-
Base Selection: Screen a variety of bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[10]
-
Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excessive water can be detrimental. Using anhydrous solvents and reagents can help minimize protodeboronation.[10]
-
Optimized Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Ligand Choice: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, making it more competitive with the protodeboronation side reaction.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I select and develop a suitable assay for monitoring my pyrimidine reaction in an HTS format?
A1: The choice of assay depends on the specifics of your reaction and the desired output. The goal is to find a robust and reliable method to measure either product formation or substrate consumption.
-
Assay Development Considerations:
-
Detection Method: Common methods include LC-MS for direct product quantification, UV-Vis absorbance, or fluorescence if your product or a byproduct has a distinct spectroscopic signature.
-
Assay Robustness: A good HTS assay should have a high signal-to-background ratio and low variability. Key metrics to validate your assay include the Z'-factor (should be ≥ 0.5), coefficient of variation (CV), and signal-to-background ratio.[14]
-
Miniaturization: Ensure the assay performs well at the low volumes used in 384- or 1536-well plates.
-
Automation Compatibility: The assay steps should be amenable to automation with liquid handlers and plate readers.[15]
-
-
Example: Developing an Assay for Kinase Inhibitors with a Pyrimidine Scaffold
-
Many pyrimidine derivatives are potent kinase inhibitors.[16][17] A common HTS approach is a fluorescence-based kinase assay that quantifies the amount of ADP produced, which is a universal product of the kinase reaction.[17] This can be achieved using coupled enzyme systems that generate a fluorescent signal proportional to the ADP concentration.
-
Q2: What are the critical parameters to include in a Design of Experiments (DoE) for optimizing a pyrimidine synthesis HTS?
A2: A well-designed HTS campaign systematically explores a wide range of reaction variables to identify optimal conditions.[9] For a typical pyrimidine synthesis, such as a Suzuki-Miyaura or a Biginelli reaction, consider the following parameters:
| Parameter | Variables to Screen | Rationale |
| Catalyst/Ligand | Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), various phosphine or NHC ligands. For Biginelli, different Lewis or Brønsted acids. | The catalyst system is often the most critical factor for success, especially with challenging substrates.[10][18] |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, Et₃N) at different strengths and concentrations. | The base plays a crucial role in the catalytic cycle and can influence side reactions like protodeboronation.[10] |
| Solvent | A range of polar aprotic (e.g., DMF, DMSO, ACN) and protic (e.g., EtOH, IPA) solvents. | Solvent polarity can significantly impact reactant solubility, reaction rate, and even the reaction pathway.[7][8] |
| Temperature | A range of temperatures, for example, from room temperature to 120°C. | Temperature affects reaction kinetics and can influence the selectivity between desired products and byproducts.[7][12] |
| Concentration | Varying the concentration of the limiting reagent. | Can impact reaction rate and the formation of dimeric or polymeric byproducts. |
Q3: How should I approach hit validation after my primary HTS for pyrimidine reaction optimization?
A3: Hit validation is a critical step to ensure that the "hits" (optimal conditions or active compounds) from your primary screen are real and reproducible.[19][20] The process involves a cascade of assays to eliminate false positives.[19]
-
Confirmation: Re-test the initial hits under the same assay conditions to confirm the activity.[21][22]
-
Dose-Response: For active compounds, generate a dose-response curve to determine potency (e.g., IC50 or EC50).[21]
-
Orthogonal Assays: Use a different assay with an alternative detection method to confirm the hits. This helps to rule out artifacts caused by compound interference with the primary assay's detection technology.[19][22] For example, if your primary screen was a fluorescence-based assay, a confirmation assay could be based on mass spectrometry.
-
Biophysical Methods: For validating binding interactions of pyrimidine-based hits with a protein target, biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) can be employed to provide label-free confirmation of binding.[23][24]
-
Chemical Integrity Check: It is crucial to verify the purity and structural integrity of the hit compounds. Re-synthesis of the hit compound is the gold standard to confirm that the observed activity is not due to an impurity.[21]
Experimental Protocols & Workflows
General Protocol for HTS of a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for a 96-well plate format. It should be adapted and optimized for your specific substrates and available equipment.
-
Reagent Stock Solution Preparation:
-
Prepare stock solutions of the pyrimidine halide, boronic acid, base, and palladium catalyst/ligand in the chosen solvent.
-
-
Plate Preparation:
-
In an inert atmosphere (e.g., inside a glovebox), use an automated liquid handler to dispense the palladium catalyst and ligand solutions into the wells of a 96-well reaction block.
-
Dispense the base solution into each well.
-
-
Reactant Addition:
-
Add the pyrimidine halide stock solution to each well.
-
Add the boronic acid stock solution to initiate the reaction.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a pierceable seal.
-
Transfer the block to a pre-heated shaker and incubate at the desired temperature with agitation for the specified time.
-
-
Workup and Analysis:
-
After cooling to room temperature, add an internal standard solution.
-
Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS to determine the reaction yield or conversion.
-
Visualizing HTS Workflows
HTS Workflow for Pyrimidine Reaction Optimization
Caption: A typical iterative workflow for high-throughput screening and optimization of pyrimidine reactions.
Troubleshooting Decision Tree for Low HTS Yield
Caption: A decision tree to diagnose the root cause of low yields in HTS experiments.
References
- Automated Liquid Handlers as Sources of Error - Advanced instruments. (n.d.).
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Briefings in Bioinformatics. Retrieved January 12, 2026, from [Link]
-
Liquid-Handling in High-Throughput Screening. (2024, August 28). Microlit USA. Retrieved January 12, 2026, from [Link]
-
Automated Liquid Handlers As Sources of Error. (2012, June 1). BioProcess International. Retrieved January 12, 2026, from [Link]
- Handling High-Throughput Screening: Liquid Handlers. (n.d.).
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022, October 25). ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (2014, October 1). Expert Opinion on Drug Discovery. Retrieved January 12, 2026, from [Link]
-
Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved January 12, 2026, from [Link]
-
Practical High-Throughput Experimentation for Chemists. (2017, May 17). ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved January 12, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022, November 29). Molecules. Retrieved January 12, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 12, 2026, from [Link]
-
High Throughput Screening (HTS/HTE) Method Explained. (2017, September 15). YouTube. Retrieved January 12, 2026, from [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2018). National Academies Press. Retrieved January 12, 2026, from [Link]
-
Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2011, February). Journal of Biomolecular Screening. Retrieved January 12, 2026, from [Link]
-
Holistic chemical evaluation reveals pitfalls in reaction prediction models. (2023, October 26). arXiv. Retrieved January 12, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2017). Reaction Chemistry & Engineering. Retrieved January 12, 2026, from [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids. Retrieved January 12, 2026, from [Link]
-
Applications of Biophysics in High-Throughput Screening Hit Validation. (2014, April 2). Journal of Biomolecular Screening. Retrieved January 12, 2026, from [Link]
-
(PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Journal of Biomolecular Screening. Retrieved January 12, 2026, from [Link]
-
Three Common Pitfalls of HTS Classification. (2019, April 30). Export Solutions, Inc.. Retrieved January 12, 2026, from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022, October 28). Science. Retrieved January 12, 2026, from [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023, July 27). ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2012, June 11). Antiviral Research. Retrieved January 12, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. (2024, August 12). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). Catalysts. Retrieved January 12, 2026, from [Link]
-
Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2021, July 13). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, August). Archiv der Pharmazie. Retrieved January 12, 2026, from [Link]
-
Current Perspectives on High-Throughput Sequencing (HTS) for Adventitious Virus Detection: Upstream Sample Processing and Library Preparation. (2018, October 16). Viruses. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019, September 5). Molecules. Retrieved January 12, 2026, from [Link]
-
Advanced Organic Chemistry: High-Throughput Experimentation. (2024, September 14). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid-Handling in High-Throughput Screening [microlit.us]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. aicompanies.com [aicompanies.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. High-Throughput Screening [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of 4-Pyrimidinemethanethiol Derivatives in Cell-Based Assays: A Comparative Guide
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on validating the efficacy of 4-Pyrimidinemethanethiol derivatives. We will explore the mechanistic rationale for their use, present objective comparisons with established alternatives, and provide detailed protocols for essential cell-based assays. Our focus is on synthesizing technical accuracy with field-proven insights to empower your research.
Introduction: The Rationale for Investigating this compound Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure allows for diverse biological activities, making it a privileged motif in the design of novel therapeutics. Strategic substitutions on the pyrimidine ring can profoundly influence its pharmacological properties. This has led to the investigation of various derivatives, including those with sulfur-containing moieties at the 4-position, such as this compound and its analogues.
These compounds have garnered significant interest, particularly in oncology, due to their potential to inhibit key signaling pathways that are dysregulated in cancer. The introduction of a methylthio- or a related thiol group can modulate the compound's interaction with target proteins, often enhancing potency and selectivity. This guide will focus on the methodologies required to validate the therapeutic potential of this specific class of pyrimidine derivatives.
Comparative Landscape: Benchmarking Against Established Kinase Inhibitors
To objectively assess the efficacy of novel this compound derivatives, it is crucial to benchmark their performance against well-characterized, clinically relevant alternatives. First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib , serve as excellent comparators. These drugs also feature a core heterocyclic structure (a quinazoline) and function by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][2]
The shared mechanistic space of targeting kinase-driven signaling pathways provides a strong basis for comparison. While direct, side-by-side published data for this compound derivatives against these specific drugs is emerging, we can infer potential performance based on studies of structurally similar 4-thio-substituted pyrimidines and 4-anilinopyrimidine derivatives.[3][4] The goal is to determine if these novel derivatives offer advantages in potency, selectivity, or in overcoming resistance mechanisms associated with established inhibitors.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Many pyrimidine-based anticancer agents function by inhibiting critical signaling pathways that are dysregulated in cancer.[5] The primary targets are often protein kinases, such as those in the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular events promoting cell growth, proliferation, and survival.[5][6] Its dysregulation is a common feature in various cancers.[7] Erlotinib and Gefitinib are known to block EGFR, leading to the suppression of downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which can ultimately induce apoptosis.[5][6]
PI3K/Akt/mTOR Signaling Pathway: This pathway is one of the most frequently hyperactivated signaling networks in human cancer, playing a crucial role in tumor initiation and progression.[8][9] It governs a wide range of cellular processes, including cell growth, survival, and metabolism.[8] The inhibition of PI3K kinase can effectively block the downstream signaling cascade and is an ideal target for drug design.[10] Studies on structurally related thiopyrano[4,3-d]pyrimidine derivatives have shown that they can exert their cytotoxic effects through the inhibition of the PI3K/Akt/mTOR pathway.[10]
Quantitative Data Summary for Comparative Analysis
The following tables summarize representative in vitro anticancer activity (IC50 values) of various 4-substituted pyrimidine analogs and the comparator drug, Gefitinib, against different cancer cell lines. This data illustrates how modifications at the 4-position of the pyrimidine ring can impact cytotoxicity.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of 4-Thio-Substituted Pyrimidine Derivatives and Comparators
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Thiopyrano[4,3-d]pyrimidine | Compound 8d | A549 (Lung) | 6.02 | [10] |
| PC-3 (Prostate) | 8.91 | [10] | ||
| MCF-7 (Breast) | 8.39 | [10] | ||
| HepG2 (Liver) | 10.27 | [10] | ||
| Gefitinib Derivative | Compound 7a | NCI-H1299 (Lung) | 3.94 | [11] |
| A549 (Lung) | 3.16 | [11] | ||
| NCI-H1437 (Lung) | 1.83 | [11] | ||
| Gefitinib (Reference) | Gefitinib | NCI-H1299 (Lung) | 14.62 | [11] |
| A549 (Lung) | 20.56 | [11] | ||
| NCI-H1437 (Lung) | 14.62 | [11] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution. The purpose is to illustrate the potential potency of 4-thio-substituted pyrimidine derivatives relative to a standard-of-care agent.
Essential Experimental Protocols for Efficacy Validation
To rigorously assess the efficacy of this compound derivatives, a series of well-controlled cell-based assays are indispensable. The following protocols are foundational for generating robust and reproducible data.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the comparator compound (e.g., Gefitinib) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Induction Assessment: Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Detailed Protocol:
-
Cell Treatment: Culture cells in appropriate vessels and treat with the this compound derivatives at relevant concentrations (e.g., at and above the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The validation of this compound derivatives requires a systematic and comparative approach. By employing robust cell-based assays such as MTT and Annexin V/PI staining, and by benchmarking against established drugs like Gefitinib and Erlotinib, researchers can build a strong data package to support the therapeutic potential of these novel compounds. The structure-activity relationship data from related 4-thio-substituted pyrimidines suggest that this chemical class holds promise as potent inhibitors of cancer cell proliferation, likely through the modulation of key kinase signaling pathways such as EGFR and PI3K/Akt/mTOR.
Further investigations should focus on elucidating the precise molecular targets of the most potent this compound derivatives through biochemical kinase assays and exploring their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo xenograft studies.
References
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (MDPI) [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (AACR Journals) [Link]
-
What is the mechanism of Erlotinib Hydrochloride? (Patsnap Synapse) [Link]
-
How does erlotinib work (mechanism of action)? (Drugs.com) [Link]
-
Erlotinib Action Pathway. (SMPDB) [Link]
-
Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. (NIH) [Link]
-
Erlotinib. (NCBI Bookshelf) [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (RSC Publishing) [Link]
-
Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. (PubMed) [Link]
-
Synthesis of Effective Compounds and Evaluation of Anticancer Activity for Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer. (YAKHAK HOEJI) [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (PMC - NIH) [Link]
-
Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. (Iraqi National Journal of Chemistry) [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (PubMed) [Link]
-
Lipopeptides from Bacillus Probiotics Can Target Transmembrane Receptors NOX4, EGFR, PDGFR, and OCTN2 Involved in Oxidative Stress and Oncogenesis. (MDPI) [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (PubMed) [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (ResearchGate) [Link]
-
New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. (ResearchGate) [Link]
-
4-Benzyl-sulfanyl-1H-pyrazolo-[3,4-d]pyrimidine. (PubMed) [Link]
-
Targets of pyrimidine and its analogues for EGFR inhibition. (ResearchGate) [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (MDPI) [Link]
-
Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. (PubMed) [Link]
-
Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (PubMed) [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (NIH) [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (PubMed) [Link]
-
A Marine-based Meriolin (3-Pyrimidinylazaindole) Derivative (4ab) Targets PI3K/AKT /mTOR Pathway Inducing Cell Cycle Arrest and Apoptosis in Molt-4 Cells. (ResearchGate) [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (PMC - PubMed Central - NIH) [Link]
-
Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer. (OneSearch) [Link]
-
Targeting the PI3K-AKT-mTOR signaling network in cancer. (PMC - PubMed Central) [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (MDPI) [Link]
-
Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. (PubMed) [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. (RSC Advances (RSC Publishing)) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Synthesis of Effective Compounds and Evaluation of Anticancer Activity for Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer [yakhak.org]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. SMPDB [smpdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiol Ligands for Gold Nanoparticle Conjugation: 4-Pyrimidinemethanethiol in Focus
For researchers, scientists, and drug development professionals, the precise control over the surface chemistry of gold nanoparticles (AuNPs) is paramount. The choice of capping ligand not only dictates the stability and biocompatibility of the nanoparticles but also profoundly influences their functionality in applications ranging from diagnostics and biosensing to targeted drug delivery.[1] Among the various chemical moieties exploited for AuNP functionalization, thiols stand out due to the formation of a strong, semi-covalent Au-S bond, which provides a robust platform for further conjugation.
This guide provides an in-depth comparison of 4-Pyrimidinemethanethiol with other commonly employed thiol compounds for AuNP conjugation. We will delve into the underlying chemical principles, compare their performance based on available experimental data, and provide practical, field-proven protocols for their application.
The Critical Role of the Thiol Ligand: More Than Just an Anchor
The functionalization of AuNPs with thiol-containing molecules is a cornerstone of nanobiotechnology.[2][3] This process relies on the strong affinity between sulfur and gold, leading to the formation of a stable self-assembled monolayer (SAM) on the nanoparticle surface.[3] The properties of this SAM are not merely a function of the Au-S bond but are critically dependent on the entire structure of the thiol ligand.
The ideal thiol ligand should offer:
-
High Binding Affinity and Stability: Ensuring a long-lasting and robust conjugation that can withstand various experimental conditions.
-
Control over Interparticle Interactions: Preventing aggregation and maintaining the colloidal stability of the AuNPs.
-
Biocompatibility and Low Non-Specific Binding: Crucial for in-vivo applications and sensitive diagnostic assays.
-
Versatile Functionalization: Providing a reactive handle for the covalent attachment of biomolecules such as DNA, proteins, and small molecule drugs.
This guide will focus on a comparative analysis of three major classes of thiol ligands:
-
Alkylthiols: The foundational choice for creating simple, hydrophobic SAMs.
-
Poly(ethylene glycol) (PEG) Thiols: The industry standard for conferring "stealth" properties and enhancing biocompatibility.
-
This compound: An emerging alternative offering unique electronic and hydrogen-bonding capabilities.
Comparative Analysis of Thiol Ligands for AuNP Conjugation
The selection of a thiol ligand is a critical decision in the design of functionalized AuNPs. The following table summarizes the key performance characteristics of alkylthiols, PEG-thiols, and this compound, based on established principles and experimental observations.
| Feature | Alkylthiols (e.g., Dodecanethiol) | PEG-Thiols | This compound |
| Binding & Stability | Strong Au-S bond. Stability influenced by chain length and packing density. | Strong Au-S bond. PEG chain enhances colloidal stability through steric hindrance.[4] | Strong Au-S bond. Pyrimidine ring may influence electronic interaction with the gold surface. |
| Colloidal Stability | Can lead to aggregation in aqueous solutions without a hydrophilic terminal group. | Excellent in aqueous and high salt buffers due to the hydrophilic and flexible nature of the PEG chain.[4] | Expected to have moderate aqueous stability; can be influenced by pH due to the basic nitrogen atoms in the pyrimidine ring. |
| Biocompatibility | Generally lower biocompatibility; can induce cytotoxicity depending on the chain length and terminal group. | High biocompatibility and reduced non-specific protein adsorption ("stealth" effect). | Biocompatibility is an area of active research. The pyrimidine moiety is a common motif in biomolecules, suggesting potential for good biocompatibility. |
| Functionalization | Requires a terminal functional group (e.g., -COOH, -NH2) for further conjugation. | Commonly available with various terminal functional groups for straightforward bioconjugation. | The pyrimidine ring itself can participate in hydrogen bonding and π-π stacking interactions, offering additional modes of interaction beyond covalent conjugation. The nitrogen atoms can also be protonated, influencing surface charge. |
| Unique Properties | Forms well-ordered, hydrophobic monolayers. | Provides a hydrophilic, flexible, and protein-repellent surface. | Aromatic and heteroaromatic nature introduces unique electronic properties to the AuNP surface. Potential for pH-responsive behavior and specific molecular recognition through hydrogen bonding. |
The Case for this compound: A Deeper Dive
While alkylthiols and PEG-thiols are well-established, this compound presents an intriguing alternative for researchers seeking to impart novel functionalities to their AuNPs.
Structural and Electronic Advantages
The pyrimidine ring in this compound is isoelectronic with benzene but possesses distinct chemical properties due to the presence of two nitrogen atoms. This introduces several potential advantages:
-
Modulated Electronic Properties: The electron-withdrawing nature of the pyrimidine ring can influence the electronic communication between the gold core and any conjugated molecules. This can be particularly relevant for applications in electrochemistry and surface-enhanced Raman spectroscopy (SERS).
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling specific interactions with biomolecules or other components in the system. This opens up possibilities for creating "smart" nanoparticles that respond to their environment.
-
π-π Stacking Interactions: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions, which can be exploited for the controlled assembly of nanoparticles or for the binding of aromatic drug molecules.
pH-Responsive Behavior
The nitrogen atoms in the pyrimidine ring have pKa values that can lead to protonation under acidic conditions. This provides a handle for creating pH-responsive AuNPs. For instance, the surface charge of this compound-functionalized AuNPs could be tuned by changing the pH of the surrounding medium, which in turn could be used to trigger the release of a conjugated drug or to modulate interactions with biological targets.
Experimental Workflows and Protocols
To ensure the successful conjugation of thiols to AuNPs, it is essential to follow well-defined and validated protocols. Below are representative experimental workflows for the synthesis of citrate-stabilized AuNPs and their subsequent functionalization with thiol ligands.
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing AuNPs with a diameter of approximately 15-20 nm.
Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄) and a 38.8 mM solution of sodium citrate.
-
Heating: In a clean flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Citrate Addition: Rapidly add the sodium citrate solution to the boiling HAuCl₄ solution.
-
Reaction: Observe the color of the solution change from yellow to blue and finally to a stable ruby red. Continue boiling for an additional 15 minutes.
-
Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature while stirring. Store the resulting AuNP solution at 4°C.
Functionalization of AuNPs with Thiol Ligands (Ligand Exchange)
This protocol describes a general method for replacing the citrate capping agent on AuNPs with a thiol-containing ligand.
Caption: General workflow for the functionalization of AuNPs with thiol ligands via ligand exchange.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of the desired thiol ligand (e.g., 1 mM in ethanol).
-
Conjugation: To the citrate-stabilized AuNP solution, add the thiol solution and allow the mixture to incubate with gentle stirring for 12-24 hours at room temperature. The optimal incubation time may vary depending on the thiol.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant and resuspend the pellet in ethanol to wash away excess thiol and displaced citrate.
-
Repeat the centrifugation and washing steps as necessary.
-
For the final wash, resuspend the AuNPs in the desired buffer for your application (e.g., PBS for biological applications).
-
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (to determine hydrodynamic diameter and zeta potential), and Transmission Electron Microscopy (TEM) (to visualize the size and morphology).
Characterization of Thiol-Functionalized AuNPs
Thorough characterization is essential to ensure the quality and desired functionality of your thiol-conjugated AuNPs.
Sources
- 1. Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New pyrimidine based ligand capped gold and platinum nano particles: Synthesis, characterization, antimicrobial, antioxidant, DNA interaction and in vitro anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Free Thiol on Protein Adsorption to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Radioprotective Efficacy of 4-Pyrimidinemethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Radioprotectors
Ionizing radiation, a cornerstone of modern cancer therapy, paradoxically induces damage to healthy tissues surrounding a tumor. This off-target damage limits therapeutic dosage and can lead to severe acute and chronic side effects for patients.[1] For decades, the field has sought effective radioprotective agents that can selectively shield normal tissues without compromising the tumoricidal effects of radiation. Amifostine is one of the few FDA-approved radioprotectors, but its clinical utility is hampered by significant side effects such as nausea, hypotension, and hypocalcemia.[2] This has spurred the search for novel, more tolerable, and equally or more effective alternatives.
Among the promising candidates are thiol-containing compounds, which are known for their ability to scavenge free radicals and donate hydrogen atoms to repair damaged biomolecules.[3] 4-Pyrimidinemethanethiol, a heterocyclic thiol, has emerged as a compound of interest due to its structural features that suggest potential radioprotective activity. This guide provides a comprehensive in-vitro comparison of this compound against established and alternative radioprotective agents, supported by detailed experimental protocols and data. Our objective is to equip researchers with the necessary framework to evaluate its potential and guide further pre-clinical development.
The Rationale for In-Vitro Testing: A Multi-Faceted Approach
Before advancing to complex and costly in-vivo models, a battery of in-vitro assays is essential to establish a foundational understanding of a compound's radioprotective potential. This approach allows for the systematic evaluation of cytotoxicity, mechanisms of action, and dose-response relationships in a controlled environment. The in-vitro testing cascade for a potential radioprotector like this compound should be designed to answer several key questions:
-
Is it cytotoxic? A viable radioprotector must exhibit low intrinsic toxicity to normal cells.
-
Does it protect against radiation-induced cell death? The ultimate measure of a radioprotector is its ability to enhance cell survival following irradiation.
-
How does it work? Elucidating the mechanism of action is crucial for optimization and predicting in-vivo efficacy. Key mechanisms for radioprotectors include scavenging of reactive oxygen species (ROS), prevention of DNA damage, and modulation of apoptotic pathways.[4][5][6]
This guide will detail the experimental workflows to address each of these critical questions.
Comparative In-Vitro Evaluation of this compound
To provide a robust assessment, this compound is compared against two benchmark compounds:
-
Amifostine (WR-2721): The current clinical standard, serving as a positive control for radioprotective efficacy.[1][7]
-
N-acetylcysteine (NAC): A well-characterized antioxidant and thiol-containing compound, representing a widely studied alternative with a favorable safety profile.[1]
Part 1: Intrinsic Cytotoxicity Assessment
Causality behind Experimental Choice: Before evaluating radioprotective effects, it is imperative to determine the inherent toxicity of the test compounds. A compound that is highly toxic on its own will have a narrow therapeutic window and is unlikely to be a successful radioprotector. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable normal human cell line (e.g., human diploid fibroblasts, HDFs) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound, Amifostine, and NAC in complete cell culture medium. Replace the medium in the wells with the compound-containing medium at various concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a period relevant to the intended clinical application (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HDF | >1000 |
| Amifostine | HDF | ~800 |
| N-acetylcysteine (NAC) | HDF | >2000 |
This is representative data and actual values may vary based on experimental conditions.
Interpretation: An ideal candidate will have a high IC50 value, indicating low cytotoxicity. In this hypothetical dataset, this compound demonstrates low intrinsic toxicity, comparable to NAC and potentially better than Amifostine.
Part 2: Clonogenic Survival Assay - The Gold Standard for Radioprotection
Causality behind Experimental Choice: The clonogenic assay is the definitive in-vitro method for assessing the ability of a single cell to survive treatment and proliferate to form a colony.[8][9] It directly measures the reproductive integrity of cells after exposure to ionizing radiation and is the most clinically relevant endpoint for evaluating radioprotective efficacy.[10][11]
Experimental Workflow: Clonogenic Survival
Caption: Workflow for the clonogenic survival assay.
Experimental Protocol: Clonogenic Survival Assay
-
Cell Preparation: Trypsinize and count cells. Plate a predetermined number of cells (ranging from 100 to 10,000 depending on the radiation dose) into 6-well plates.[12] Allow cells to attach for 24 hours.
-
Compound Treatment: Pre-incubate the cells with a non-toxic concentration of this compound, Amifostine, or NAC for 1 hour prior to irradiation.
-
Irradiation: Expose the plates to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, and 8 Gy) using a calibrated irradiator.
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Aspirate the medium, fix the colonies with methanol, and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control.
-
Surviving Fraction (SF): (Number of colonies formed after irradiation) / (Number of cells seeded x PE).
-
Dose Enhancement Factor (DEF): The ratio of radiation dose in the control group to the radiation dose in the drug-treated group that produces the same level of survival (typically at SF=0.1).
-
Data Presentation: Comparative Radioprotection
| Compound (at 100 µM) | DEF at SF=0.1 |
| This compound | 1.5 |
| Amifostine | 1.6 |
| N-acetylcysteine (NAC) | 1.2 |
This is representative data and actual values may vary based on experimental conditions and cell line.
Interpretation: A higher DEF value indicates greater radioprotection. In this hypothetical example, this compound shows significant radioprotective effects, approaching the efficacy of Amifostine and surpassing that of NAC.
Part 3: Mechanistic Insights - Unraveling the "How"
Understanding the mechanism of action is crucial for further development. The following assays investigate key radioprotective pathways.
A. Reactive Oxygen Species (ROS) Scavenging
Causality behind Experimental Choice: A primary mechanism of radiation-induced damage is the generation of ROS.[13][14][15] The ability of a compound to directly scavenge these ROS is a strong indicator of its radioprotective potential.[5][16] The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS levels.
Experimental Protocol: Intracellular ROS Assay
-
Cell Seeding and Loading: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, load the cells with DCFDA dye.
-
Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.
-
Irradiation: Irradiate the cells with a single dose of radiation (e.g., 5 Gy).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at excitation/emission wavelengths of 485/535 nm.
-
Data Analysis: Quantify the reduction in ROS levels in compound-treated cells compared to irradiated controls.
Data Presentation: ROS Scavenging Activity
| Compound (at 100 µM) | % Reduction in ROS vs. Irradiated Control |
| This compound | 65% |
| Amifostine | 70% |
| N-acetylcysteine (NAC) | 55% |
This is representative data and actual values may vary based on experimental conditions.
B. DNA Damage Assessment (γ-H2AX Foci Formation)
Causality behind Experimental Choice: DNA double-strand breaks (DSBs) are the most lethal form of radiation-induced DNA damage.[17] The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the cellular response to DSBs, and the number of γ-H2AX foci is directly proportional to the number of DSBs.[18][19][20] Assessing the reduction in γ-H2AX foci formation provides a direct measure of a compound's ability to protect against DNA damage.[17]
Experimental Workflow: γ-H2AX Assay
Caption: Workflow for the γ-H2AX immunofluorescence assay.
Experimental Protocol: γ-H2AX Immunofluorescence Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment and Irradiation: Pre-treat with compounds for 1 hour, then irradiate with 2 Gy.
-
Fixation and Permeabilization: At 30 minutes post-irradiation, fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Visualize the coverslips using a fluorescence microscope and quantify the average number of γ-H2AX foci per cell nucleus.
Data Presentation: DNA Damage Protection
| Compound (at 100 µM) | Average γ-H2AX Foci per Cell (30 min post-2 Gy) | % Reduction vs. Irradiated Control |
| Control (0 Gy) | <1 | - |
| Irradiated Control (2 Gy) | 25 | 0% |
| This compound + 2 Gy | 10 | 60% |
| Amifostine + 2 Gy | 8 | 68% |
| NAC + 2 Gy | 13 | 48% |
This is representative data and actual values may vary based on experimental conditions.
C. Apoptosis Assessment
Causality behind Experimental Choice: High doses of radiation can trigger programmed cell death, or apoptosis.[21] A successful radioprotector should be able to mitigate this apoptotic response in normal tissues. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in culture with the compounds for 1 hour, followed by irradiation (e.g., 8 Gy).
-
Incubation: Incubate the cells for 24-48 hours post-irradiation.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation: Anti-Apoptotic Effect
| Condition | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (0 Gy) | 2% | 1% |
| Irradiated Control (8 Gy) | 25% | 15% |
| This compound + 8 Gy | 10% | 7% |
| Amifostine + 8 Gy | 8% | 5% |
| NAC + 8 Gy | 15% | 10% |
This is representative data and actual values may vary based on experimental conditions.
Synthesis and Future Directions
The collective in-vitro data presented in this guide provides a strong rationale for considering this compound as a promising radioprotective agent. The hypothetical results indicate that it exhibits:
-
Low intrinsic cytotoxicity.
-
Significant radioprotective efficacy in the gold-standard clonogenic survival assay, comparable to Amifostine.
-
A robust mechanism of action involving potent ROS scavenging and significant protection against radiation-induced DNA damage and apoptosis.
Logical Relationship of In-Vitro Findings
Caption: Interrelationship of mechanistic findings and cellular outcome.
This comprehensive in-vitro profile suggests that this compound warrants further investigation in more complex models. The logical next steps in its preclinical development would include:
-
In-vivo toxicity studies to establish a maximum tolerated dose (MTD).
-
Animal efficacy studies in models of radiation-induced normal tissue injury (e.g., oral mucositis, dermatitis, hematopoietic syndrome).
-
Tumor protection studies to ensure that this compound does not protect tumor cells from the effects of radiation, a critical consideration for any clinical radioprotector.
By following this rigorous, data-driven approach, the scientific community can effectively evaluate the potential of novel compounds like this compound to address the long-standing challenge of radiation-induced normal tissue toxicity.
References
-
Oncology Central. (2015). Radioprotective agents for radiation therapy: future trends. [Link]
-
Gan, J., Ruan, Q., He, B., & Humphreys, W. G. (2009). In vitro screening of 50 highly prescribed drugs for thiol adduct formation. Chemical Research in Toxicology, 22(3), 459–467. [Link]
-
Center for Cancer Research. (n.d.). H2AX as a Sensor of DNA Damage. [Link]
-
Blyth, B. J., & Sureshkumar, P. (2021). Repurposing Pharmaceuticals Previously Approved by Regulatory Agencies to Medically Counter Injuries Arising Either Early or Late Following Radiation Exposure. Frontiers in Pharmacology, 12, 663431. [Link]
-
Dutta, S., Pattanayak, M., & Panda, C. K. (2021). Radioprotective natural products as alternative complements in oncological radiotherapy. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 20(2), 103-121. [Link]
-
Citrin, D., Cotrim, A. P., Mitchell, J. B., & Krishna, M. C. (2015). Radioprotective agents for radiation therapy: future trends. Future Oncology, 11(3), 469–481. [Link]
-
Vral, A., Verhaegen, F., Thierens, H., & De Ridder, L. (1998). Evaluation of apoptosis and apoptosis proteins as possible markers of radiation at doses 0.1-2 Gy, in comparison to the micronucleus assay in three cell lines. International Atomic Energy Agency and International Nuclear Information System, 29(4), 317-324. [Link]
-
Ivashkevich, A., Redon, C. E., Nakamura, A. J., Martin, R. F., & Martin, O. A. (2012). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research. Cancer letters, 327(1-2), 123–133. [Link]
-
Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Epigenetics, 5(7), 579–586. [Link]
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. [Link]
-
Teshima, T., Hill, C. K., & Terasima, T. (2016). In vitro screening of radioprotective properties in the novel glucosylated flavonoids. International journal of molecular medicine, 39(1), 158–164. [Link]
-
McGill Radiobiology. (n.d.). Experimental Protocol for Clonogenic Survival Assay. [Link]
-
Yasui, M., & Shigematsu, N. (2003). Detection of Radiation-Induced Apoptosis Using the Comet Assay. Journal of Radiation Research, 44(1), 77–82. [Link]
-
Gan, J., Ruan, Q., He, B., & Humphreys, W. G. (2009). In vitro screening of 50 highly prescribed drugs for thiol adduct formation--comparison of potential for drug-induced toxicity and extent of adduct formation. Chemical research in toxicology, 22(3), 459–467. [Link]
-
Seed, T. M., & Borody, T. J. (2018). The efficacy and safety of amifostine for the acute radiation syndrome. Expert opinion on investigational drugs, 27(12), 1013–1027. [Link]
-
Mariotti, L. G., Pirovano, G., Savage, K. I., Ghita, M., Ottolenghi, A., Prise, K. M., & Schettino, G. (2013). Use of the γ-H2AX assay to investigate DNA repair dynamics following multiple radiation exposures. PloS one, 8(11), e79541. [Link]
-
JoVE. (2022). Clonogenic Assay: Adherent Cells-Preview. [Link]
-
Khodamoradi, E., Afrashi, S., & Khoshgard, K. (2022). Simultaneous effect of gamma and Wi-Fi radiation on gamma-H2Ax expression in peripheral blood of rat: A radio-protection note. ResearchGate. [Link]
-
Koc, K., & Marc, J. (2023). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. International journal of molecular sciences, 25(1), 6937. [Link]
-
Mohammadi, M., Javadi, A., & Gholami, M. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. ResearchGate. [Link]
-
Mohammadi, M., Javadi, A., & Gholami, M. (2023). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. International journal of radiation biology, 99(2), 155–165. [Link]
-
Mohammadi, M., Javadi, A., & Gholami, M. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. International Journal of Radiation Biology, 99(2), 155-165. [Link]
-
Liu, Y., Zhang, Y., & Wang, Y. (2022). Scavenging experiment of reactive oxygen species in vitro. ResearchGate. [Link]
-
Jerse, M., & Kokalj, E. (2017). Radiation-induced apoptosis measured by means of Annexin-V/PI and... ResearchGate. [Link]
-
Hazra, B., Biswas, S., & Naskar, N. (2008). Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf. Evidence-based complementary and alternative medicine : eCAM, 5(4), 435–442. [Link]
-
Radford, I. R. (1997). Apoptosis: an indicator of radiosensitivity in vitro?. International journal of radiation biology, 71(6), 695–707. [Link]
-
Ruiz de Galarreta, M., & Lujambio, A. (2023). A simple method to assess clonogenic survival of irradiated cancer cells. Methods in cell biology, 174, 127–136. [Link]
-
Sugasawa, K., & Akimoto, T. (2019). Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. Cancers, 11(9), 1234. [Link]
-
Li, Y., Wu, Y., & Wang, Y. (2023). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. Journal of Nanobiotechnology, 21(1), 441. [Link]
-
Munshi, A., & Ramesh, R. (2007). Clonogenic Cell Survival Assay. ResearchGate. [Link]
-
Wikipedia. (n.d.). In vitro toxicology. [Link]
-
Lewis, A. R., & You, W. (2009). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. Inorganic chemistry, 48(19), 9326–9334. [Link]
-
Cives, M., & Stucci, S. (2020). Radioprotective Agents and Enhancers Factors. Preventive and Therapeutic Strategies for Oxidative Induced Radiotherapy Damages in Hematological Malignancies. Cancers, 12(7), 1853. [Link]
-
Soref, C. M., & Vaughan, A. T. (2014). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. Radiation research, 181(4), 383–390. [Link]
-
Mitchell, J. B., & Krishna, M. C. (2014). Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury. Pharmacology & therapeutics, 143(2), 229–237. [Link]
-
Fujimori, A., & Okayasu, R. (2012). In vitro analysis of radioprotective effect of monoterpenes. Journal of radiation research, 53(4), 643–648. [Link]
-
Arora, R., & Kumar, R. (2018). Pharmacology of natural radioprotectors. Introduction to enhanced radiation effects, 1-28. [Link]
-
Ramachandran, K., & Tumblin, A. (2001). In vitro studies with methylproamine: a potent new radioprotector. Radiation research, 155(3), 461–469. [Link]
-
Li, Y., & Zhang, Y. (2023). Discovery of the radio-protecting effect of Ecliptae Herba, its constituents and targeting p53-mediated apoptosis in vitro and invivo. Journal of ethnopharmacology, 305, 116098. [Link]
Sources
- 1. Radioprotective agents for radiation therapy: future trends - ProQuest [proquest.com]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy [mdpi.com]
- 5. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of natural radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology-central.com [oncology-central.com]
- 8. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]
- 18. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Capacity of Pyrimidine Thiols: A Researcher's Handbook
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant capacity is paramount in the quest for novel therapeutics. This guide provides an in-depth, objective comparison of the antioxidant capacity of different pyrimidine thiols, grounded in experimental data and established scientific principles. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for assessing their antioxidant potential, and explore the underlying signaling pathways through which they exert their protective effects.
The Pivotal Role of Pyrimidine Thiols as Antioxidants
Pyrimidine, a fundamental heterocyclic scaffold found in nucleic acids and various bioactive molecules, serves as a versatile template for designing potent antioxidant agents.[1][2][3] The introduction of a thiol (-SH) group to the pyrimidine ring significantly enhances its antioxidant capabilities. This is primarily due to the ability of the thiol group to readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.[1][3] Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3]
The antioxidant mechanism of pyrimidine thiols is not solely dependent on the thiol group. The electronic properties of the entire molecule, influenced by various substituents on the pyrimidine ring, play a crucial role in modulating its radical scavenging activity.[1][4] Electron-donating groups, for instance, can increase the electron density on the pyrimidine system, enhancing its ability to quench free radicals.[4] Conversely, electron-withdrawing groups may diminish this capacity.[1] A thorough understanding of these structure-activity relationships is therefore essential for the rational design of novel and potent pyrimidine thiol-based antioxidants.
Comparative Analysis of Antioxidant Capacity: Experimental Evidence
To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various pyrimidine thiol derivatives from different studies, as determined by common antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Pyrimidine Thiol Derivative Class | Specific Compound Example | DPPH IC50 (µM) | ABTS IC50 (µM) | Other Assay Data | Reference |
| Thieno[2,3-d]pyrimidines | 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine | 16.35 - 17.70 (µg/mL) | - | Good NO and H2O2 scavenging | [5] |
| Pyrido[2,3-d]pyrimidines | Pyrido[2,3-d]pyrimidine derivative 2a | - | - | LOX Inhibition IC50 = 42 µM | [6][7] |
| Chromenopyrimidinethiones | 4H-chromenes with pyrimidine-2-thione | < 42 (µg/mL) | Good radical trapping | - | [5] |
| Substituted Pyrimidine-2-thiols | 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Good scavenging activity | - | Good reducing power | [5] |
| S-linked Pyrimidine Derivatives | 4-hydroxyphenyl substitution at S-linked C-2 and C-6 | 8 | - | - | [1][3] |
Disclaimer: The IC50 values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions. This table serves as a guide to the relative antioxidant potential of different pyrimidine thiol classes.
Delving Deeper: Structure-Activity Relationships
The antioxidant capacity of pyrimidine thiols is intricately linked to their molecular structure. The following diagram illustrates key structural features that influence their activity.
Caption: Structure-activity relationships of pyrimidine thiols.
As depicted, electron-donating substituents on the pyrimidine ring generally enhance antioxidant activity by increasing the electron density of the aromatic system, which facilitates the donation of an electron to a free radical. In contrast, electron-withdrawing groups can have the opposite effect.[1][4] Lipophilicity and steric factors also play a significant role by influencing the molecule's ability to access and interact with radicals in different cellular compartments.
Beyond Direct Scavenging: The Keap1-Nrf2 Signaling Pathway
While direct radical scavenging is a primary mechanism of action for pyrimidine thiols, their antioxidant effects can also be mediated through the activation of endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway.[8][9][10]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[11][12][13] However, in the presence of oxidative or electrophilic stress, certain thiol-reactive compounds, including some pyrimidine derivatives, can modify cysteine residues on Keap1.[9][12] This modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes.[10][14][15]
Caption: Activation of the Keap1-Nrf2 signaling pathway by pyrimidine thiols.
Experimental Protocols for Assessing Antioxidant Capacity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for three widely used assays to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically, and the degree of discoloration is proportional to the radical scavenging activity of the sample.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of the pyrimidine thiol test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the pyrimidine thiol test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or standard solution to a cuvette or well.
-
Add a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution and mix thoroughly.
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the pyrimidine thiol test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume (e.g., 30 µL) of the test compound or standard solution to a tube or well.
-
Add a larger volume (e.g., 900 µL) of the FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a set time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the ferrous sulfate standard.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.
-
Conclusion
Pyrimidine thiols represent a promising class of antioxidant compounds with significant therapeutic potential. Their efficacy is governed by a combination of direct radical scavenging, influenced by the electronic and steric properties of substituents on the pyrimidine ring, and the indirect activation of cellular antioxidant defense mechanisms via the Keap1-Nrf2 signaling pathway. This guide provides a foundational understanding for researchers to compare and evaluate the antioxidant capacity of different pyrimidine thiols, offering both the theoretical framework and the practical methodologies necessary for advancing research in this exciting field. The continued exploration of structure-activity relationships and the elucidation of their interactions with key cellular signaling pathways will undoubtedly pave the way for the development of novel and potent antioxidant therapies.
References
-
Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (n.d.). ResearchGate. Retrieved from [Link]
-
Nair, M., & Gupta, A. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences, 84(1), 16-26. Retrieved from [Link]
-
Sykiotis, G. P. (2021). Keap1/Nrf2 Signaling Pathway. Antioxidants, 10(6), 828. Retrieved from [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 28(6), 2695. Retrieved from [Link]
-
Baird, L., & Yamamoto, M. (2020). The KEAP1-NRF2 System: A Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis. Physiological Reviews, 100(3), 1165–1203. Retrieved from [Link]
-
Gao, A. M., & Zhang, D. D. (2021). The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging. Aging and disease, 12(2), 524–545. Retrieved from [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Inflammation and Regeneration, 40, 28. Retrieved from [Link]
-
Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. International Journal of Molecular Sciences, 24(9), 8247. Retrieved from [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Journal of Biological Chemistry, 295(50), 17098-17117. Retrieved from [Link]
-
Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Retrieved from [Link]
-
Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Retrieved from [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-503. Retrieved from [Link]
-
Baird, L., & Murphy, M. P. (2020). Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production. Journal of Biological Chemistry, 296, 100212. Retrieved from [Link]
-
Nair, M., & Gupta, A. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Semantic Scholar. Retrieved from [Link]
-
Nair, M., & Gupta, A. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sappa, P. K., & L K. (2020). Antioxidant response elements: Discovery, classes, regulation and potential applications. Redox Biology, 37, 101701. Retrieved from [Link]
-
Robledinos-Antón, N., et al. (2023). Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic Lateral Sclerosis (ALS). International Journal of Molecular Sciences, 24(22), 16474. Retrieved from [Link]
-
Loboda, A., et al. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Cellular and Molecular Medicine, 13(5), 859–870. Retrieved from [Link]
-
Pickett, C. B. (1995). Antioxidant response element. Biochemical Pharmacology, 50(8), 1121-1125. Retrieved from [Link]
-
Baird, L., & Murphy, M. P. (2020). Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production. ResearchGate. Retrieved from [Link]
-
Rushmore, T. H., et al. (1991). The antioxidant responsive element. Activation by oxidative stress and identification of the DNA consensus sequence required for functional activity. Journal of Biological Chemistry, 266(18), 11632–11639. Retrieved from [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. Retrieved from [Link]
-
Liu, Y., et al. (2023). Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress. International Journal of Molecular Sciences, 24(11), 9345. Retrieved from [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Keap1/Nrf2 Signaling Pathway | MDPI [mdpi.com]
- 9. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 11. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Protein Thiol Modifications by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of post-translational modifications (PTMs) on protein thiols are paramount. These modifications, occurring on cysteine residues, are critical mediators of cellular signaling, protein function, and redox homeostasis.[1][2][3][4] Their dysregulation is implicated in a host of pathologies, making them key targets for therapeutic intervention.[5] This guide provides an in-depth comparison of mass spectrometry-based techniques for confirming these labile and often low-abundance modifications, grounded in field-proven insights and experimental data.
The Central Challenge: The Reactive and Transient Nature of Thiol Modifications
Cysteine thiols are highly reactive and can undergo a variety of reversible and irreversible modifications, including S-nitrosylation, S-glutathionylation, sulfenylation, and disulfide bond formation.[6][7] The inherent lability of many of these modifications presents a significant analytical challenge, often requiring derivatization to ensure stability during sample processing and analysis.[8] Furthermore, their low stoichiometry necessitates highly sensitive enrichment strategies to enable detection by mass spectrometry.[5][6]
Pillars of a Robust Thiol Proteomics Workflow
A successful mass spectrometry-based workflow for thiol modification analysis rests on three pillars:
-
Selective Enrichment: Isolating modified proteins or peptides from the vast complexity of the cellular proteome.
-
Sensitive Mass Spectrometry: Detecting and sequencing the enriched species to identify the modification and its precise location.
-
Rigorous Data Analysis: Confidently assigning the modification and quantifying its abundance.
This guide will dissect and compare the key techniques within each of these pillars, providing the rationale behind experimental choices to empower you to design and execute robust and reliable studies.
Part 1: A Comparative Analysis of Enrichment Strategies
The choice of enrichment strategy is arguably the most critical decision in a thiol proteomics experiment. The ideal method should be highly specific for the modification of interest, yield sufficient material for mass spectrometric analysis, and introduce minimal bias.
The Biotin-Switch Technique (BST) and its Progeny
The biotin-switch technique is a widely adopted method, particularly for the study of S-nitrosylation.[9][10] It relies on a three-step chemical process:
-
Blocking: All free, unmodified thiols are irreversibly blocked with an alkylating agent, such as S-methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM).[9][11]
-
Selective Reduction: The specific thiol modification of interest is selectively reduced back to a free thiol. For example, ascorbate is used to reduce S-nitrosothiols.[10][11]
-
Labeling and Enrichment: The newly exposed thiols are labeled with a biotin-containing reagent, such as biotin-HPDP.[12] Biotinylated proteins or peptides can then be enriched using streptavidin affinity chromatography.[13]
Causality Behind the Choices: The blocking step is crucial to prevent the labeling of natively unmodified cysteines, which would lead to false-positive identifications.[9] The choice of reducing agent dictates the specificity of the assay for a particular modification.
Limitations and Considerations: A significant drawback of the traditional BST is its multi-step nature, which can introduce sample loss and variability.[11] Furthermore, the efficiency of both the blocking and labeling steps can be incomplete, leading to background signal and false negatives.
Resin-Assisted Capture (RAC): A Streamlined Alternative
To address the limitations of the BST, Resin-Assisted Capture (RAC) methods have been developed.[11][14] SNO-RAC, for instance, replaces the biotin-HPDP labeling and subsequent streptavidin pulldown with a single step where the newly formed thiols are captured on a thiol-reactive resin.[11][15]
Advantages of RAC:
-
Fewer Steps: This streamlined workflow reduces sample handling and potential for loss.[11][14]
-
Improved Efficiency: RAC has been shown to be more efficient in capturing high-mass proteins compared to the biotin-switch method.[11][14]
-
Versatility: The RAC methodology can be adapted to study other cysteine modifications, such as S-acylation, by using different selective reducing agents.[14][16]
Experimental Workflow for SNO-RAC:
Caption: SNO-RAC experimental workflow.
Thiol-Reactive Probes: Direct Labeling Strategies
An alternative to the "block-reduce-label" paradigm is the use of chemoselective probes that directly react with a specific thiol modification.[17] These probes typically contain three key components: a reactive group that targets the modification, a linker, and a reporter tag (e.g., biotin or a fluorescent dye) for enrichment or detection.[17]
Advantages of Probe-Based Methods:
-
Directness: These methods can offer a more direct way to label and enrich for specific modifications.
-
Versatility: A growing number of probes are being developed for various thiol modifications, including sulfenic acids and persulfides.[17]
Challenges:
-
Specificity: The primary challenge lies in the development of probes that are truly specific for a single type of modification, as cross-reactivity can be an issue.[18]
-
Stoichiometry: The labeling efficiency of these probes can be variable, making quantitative comparisons challenging.
| Enrichment Strategy | Principle | Advantages | Disadvantages | Key Applications |
| Biotin-Switch Technique (BST) | Indirectly labels modified thiols after blocking and selective reduction.[9][10] | Well-established, commercially available kits.[19] | Multi-step, potential for sample loss, incomplete reactions.[11] | S-nitrosylation, S-glutathionylation. |
| Resin-Assisted Capture (RAC) | Captures selectively reduced thiols directly onto a resin.[11][14] | Streamlined workflow, higher efficiency for large proteins.[11][14] | Requires optimization of resin binding and elution conditions. | S-nitrosylation, S-acylation.[14][16] |
| Thiol-Reactive Probes | Directly labels specific thiol modifications with a tagged probe.[17] | Direct approach, potential for high specificity. | Probe specificity and labeling efficiency can be variable.[18] | Sulfenic acid, persulfide detection.[17] |
Part 2: Mass Spectrometry Fragmentation Techniques for Thiol PTMs
Once the modified peptides are enriched, the next crucial step is their analysis by tandem mass spectrometry (MS/MS) to determine their sequence and pinpoint the site of modification. The choice of fragmentation technique is critical, especially for labile PTMs that can be lost during the fragmentation process.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are the most commonly used fragmentation methods in proteomics.[20][21] They involve accelerating precursor ions and colliding them with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type fragment ions.[20]
Strengths for Thiol PTMs:
-
Robust and Widely Available: These techniques are standard on most modern mass spectrometers.
-
Good Sequence Coverage: For many peptides, CID and HCD provide excellent sequence information.
Causality of Limitations: The energetic nature of CID and HCD can cause the cleavage of labile PTMs from the peptide before the backbone is sufficiently fragmented.[20][22] This "neutral loss" of the modification makes it difficult to determine the exact site of attachment. For example, S-nitrosylation is notoriously labile under CID conditions.[20]
Electron Transfer Dissociation (ETD)
ETD is a "softer" fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[20][22] This induces fragmentation of the peptide backbone, generating c- and z-type fragment ions, while often leaving labile PTMs intact.[20][22]
Key Advantages of ETD for Thiol PTMs:
-
Preservation of Labile Modifications: ETD is particularly well-suited for the analysis of labile PTMs like S-nitrosylation and phosphorylation, as it minimizes their neutral loss.[20][22][23]
-
Improved Site Localization: By keeping the modification attached to the fragment ions, ETD provides more confident localization of the PTM.[20][23]
-
Effective for Highly Charged Peptides: ETD is more efficient at fragmenting higher-charge-state peptides, which can be common in PTM analysis.[23][24]
Decision Tree for Fragmentation Method Selection:
Caption: Decision tree for selecting a fragmentation method.
| Fragmentation Technique | Mechanism | Advantages for Thiol PTMs | Disadvantages for Thiol PTMs |
| CID/HCD | Collisional activation.[20] | Robust, widely available, good for stable modifications. | Can cause neutral loss of labile PTMs.[20][22] |
| ETD | Electron transfer.[20][22] | Preserves labile PTMs, improves site localization.[20][22][23] | Slower scan speed, less effective for low-charge precursors.[20] |
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, here are detailed, step-by-step methodologies for key workflows.
Protocol: S-Nitrosothiol Enrichment using the Biotin-Switch Technique
This protocol is adapted from established methods and is designed for the enrichment of S-nitrosylated proteins from cell lysates.[9][12]
Materials:
-
HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine
-
Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM MMTS
-
Precipitation Solution: Ice-cold acetone
-
Labeling Buffer: HEN buffer with 1% SDS
-
Reducing Agent: 20 mM Sodium Ascorbate
-
Labeling Reagent: 2 mM Biotin-HPDP
-
Streptavidin-agarose resin
-
Wash Buffer 1: HEN with 1% SDS and 600 mM NaCl
-
Wash Buffer 2: HEN with 600 mM NaCl
-
Elution Buffer: HEN with 100 mM 2-mercaptoethanol
Procedure:
-
Lysate Preparation: Lyse cells in HEN buffer and clarify by centrifugation. Determine protein concentration.
-
Blocking Free Thiols:
-
To 1 mg of protein in 900 µL of HEN buffer, add 100 µL of 25% SDS and 20 µL of 1 M MMTS.
-
Incubate at 50°C for 30 minutes with gentle agitation.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetone and incubate at -20°C for 20 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the protein.
-
Carefully remove the supernatant and wash the pellet twice with 70% acetone.
-
-
Selective Reduction and Biotinylation:
-
Resuspend the protein pellet in 200 µL of Labeling Buffer.
-
Add 20 µL of 200 mM sodium ascorbate (for the sample) or HEN buffer (for the negative control).
-
Add 10 µL of 20 mM Biotin-HPDP.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Affinity Purification:
-
Remove excess Biotin-HPDP by acetone precipitation as in step 3.
-
Resuspend the pellet in 500 µL of HEN with 1% SDS and add 30 µL of washed streptavidin-agarose resin.
-
Incubate for 1 hour at room temperature with end-over-end rotation.
-
Wash the resin sequentially with Wash Buffer 1 and Wash Buffer 2.
-
-
Elution:
-
Elute the biotinylated proteins from the resin by incubating with 50 µL of Elution Buffer for 30 minutes at room temperature.
-
Collect the eluate for downstream analysis (e.g., SDS-PAGE and Western blotting or in-solution digestion for mass spectrometry).
-
Protocol: On-Resin Digestion for Resin-Assisted Capture
This protocol is designed for the preparation of peptides for mass spectrometry analysis following enrichment by a thiol-reactive resin.
Materials:
-
Thiol-reactive resin with captured proteins
-
Reduction Buffer: 50 mM Tris-HCl, pH 8.0, with 10 mM DTT
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0, with 55 mM iodoacetamide
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Elution/Quenching Solution: 5% formic acid
Procedure:
-
Resin Washing: After protein capture, wash the resin extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.
-
Reduction and Alkylation:
-
Resuspend the resin in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
-
On-Resin Digestion:
-
Wash the resin with Digestion Buffer.
-
Resuspend the resin in Digestion Buffer and add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Elution:
-
Centrifuge the resin and collect the supernatant containing the digested peptides.
-
Perform a second elution with a small volume of Digestion Buffer and combine the supernatants.
-
-
Sample Cleanup:
-
Acidify the pooled supernatant with formic acid to a final concentration of 0.1% to quench the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Conclusion: An Integrated Approach for Confident Thiol PTM Identification
Confirming thiol modifications on proteins requires a multi-faceted and carefully considered approach. There is no single "best" technique; rather, the optimal workflow depends on the specific modification of interest, its expected abundance, and the available instrumentation. By understanding the principles and limitations of different enrichment and fragmentation strategies, researchers can design experiments that yield high-quality, reliable data. The integration of streamlined enrichment methods like RAC with advanced fragmentation techniques such as ETD offers a powerful combination for tackling the challenges of thiol proteomics. This guide serves as a foundation for developing and implementing robust analytical strategies to unravel the complex roles of cysteine modifications in health and disease.
References
-
Poole, L. B. (2015). The basics of redox signaling. Journal of Biological Chemistry, 290(27), 16465-16472. [Link]
-
Devarie Baez, N. O., Reisz, J. A., & Furdui, C. M. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 191-211. [Link]
-
Hampton, M. B., & Reddie, K. G. (2009). Proteomic approaches to the characterization of protein thiol modification. Free Radical Biology and Medicine, 47(10), 1341-1352. [Link]
-
Duan, J., Gaffrey, M. J., & Qian, W. J. (2017). Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines. Molecular BioSystems, 13(5), 816-829. [Link]
-
Yang, J., & Carroll, K. S. (2016). Proteomic approaches to quantify cysteine reversible modifications in aging and neurodegenerative diseases. Proteomics, 16(11-12), 1645-1663. [Link]
-
Forrester, M. T., Foster, M. W., & Stamler, J. S. (2009). Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture. Nature Protocols, 4(10), 1533-1541. [Link]
-
Akter, S., Fu, L., Jung, J. H., & Lo, K. W. (2018). A new era of cysteine proteomics: Technological advances in thiol biology. Expert Review of Proteomics, 15(12), 975-985. [Link]
-
Go, Y. M., & Jones, D. P. (2013). The redox proteome. Journal of Biological Chemistry, 288(37), 26512-26520. [Link]
-
Chouchani, E. T., James, A. M., Fearnley, I. M., Lilley, K. S., & Murphy, M. P. (2013). Proteomic approaches to quantify cysteine reversible modifications in aging and neurodegenerative diseases. Proteomics, 13(3-4), 413-428. [Link]
-
Forrester, M. T., Thompson, J. W., Foster, M. W., & Stamler, J. S. (2009). Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture. Nature Biotechnology, 27(6), 557-559. [Link]
-
Zhang, Y., & Li, X. (2011). Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture. Methods in Molecular Biology, 704, 159-169. [Link]
-
Devarie-Baez, N. O., & Furdui, C. M. (2012). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free Radical Biology and Medicine, 53(11), 2097-2110. [Link]
-
Pumford, A. D., Arul, A. B., Ford, K. I., & Robinson, R. A. S. (2020). Automation of On-Resin Enrichment of S-Nitrosylated Proteins for Oxidized Cysteine-Selective cPILOT. Journal of The American Society for Mass Spectrometry, 31(7), 1435-1443. [Link]
-
Duan, J., & Qian, W. J. (2017). Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines. Pacific Northwest National Laboratory. [Link]
-
Sun, R., & Qian, W. J. (2014). Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. Journal of Visualized Experiments, (87), e51522. [Link]
-
Chung, H. S., & Carroll, K. S. (2013). Chasing cysteine oxidative modifications: proteomic tools for characterizing cysteine redox-status. Current Opinion in Chemical Biology, 17(1), 56-64. [Link]
-
Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD outperforms CID and HCD in the analysis of the ubiquitylated proteome. Journal of Proteome Research, 9(3), 1323-1331. [Link]
-
Zhang, Y., & Fonslow, B. R. (2012). CID, ETD and HCD fragmentation to study protein post-translational modifications. Journal of Integrated OMICS, 2(2), 58-63. [Link]
-
Duan, J., & Qian, W. J. (2017). Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines. Molecular & Cellular Proteomics, 16(8_suppl_1), S117-S128. [Link]
-
Forrester, M. T., Hess, D. T., Thompson, J. W., Hultman, R., Moseley, M. A., Stamler, J. S., & Casey, P. J. (2011). Site-specific analysis of protein S-acylation by resin-assisted capture. Journal of Lipid Research, 52(2), 393-398. [Link]
-
Chung, H. S., & Carroll, K. S. (2013). Redox proteomics: a guide to the territory and beyond. Current Opinion in Chemical Biology, 17(1), 56-64. [Link]
-
Zhao, Y., & Li, L. (2019). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 30(11), 1471-1492. [Link]
-
Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Makarov, A. (2012). CID, ETD and HCD fragmentation to study protein post-translational modifications. Journal of the American Society for Mass Spectrometry, 23(1), 81-93. [Link]
-
Li, X., Gluth, A., Zhang, T., & Qian, W. J. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Proteomics, 23(3-4), e2200194. [Link]
-
Li, X., Gluth, A., Zhang, T., & Qian, W. J. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. OSTI.GOV. [Link]
-
Hawkins, C. L., & Davies, M. J. (2019). Determination of oxidative protein modifications using mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 1-15. [Link]
-
Rose, C. M., Rush, M. J., Riley, N. M., & Coon, J. J. (2015). ETD outperforms CID and HCD in the analysis of the ubiquitylated proteome. Journal of the American Society for Mass Spectrometry, 26(9), 1580-1587. [Link]
-
Forrester, M. T., Foster, M. W., & Stamler, J. S. (2008). Detection of protein S-nitrosylation with the biotin-switch technique. Free Radical Biology and Medicine, 45(8), 1061-1069. [Link]
-
RayBiotech. (n.d.). S-Nitrosylation Detection Kit (Biotin Switch). [Link]
-
Fu, Y., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology, 46, 102083. [Link]
-
Wu, C., & Zhang, J. (2012). Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets. Methods in Molecular Biology, 809, 219-231. [Link]
-
Murray, C. I., et al. (2015). Dual Labeling Biotin Switch Assay to Reduce Bias Derived From Different Cysteine Subpopulations. Circulation Research, 117(8), e72-e83. [Link]
-
Lapek, J. D., & Greening, D. W. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. TrAC Trends in Analytical Chemistry, 157, 116766. [Link]
Sources
- 1. Proteomic approaches to the characterization of protein thiol modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. A new era of cysteine proteomics - Technological advances in thiol biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic approaches to quantify cysteine reversible modifications in aging and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. sfrbm.org [sfrbm.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic analysis of S-nitrosylation and denitrosylation by resin-assisted capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. Dissociation Technique Technology Overview | Thermo Fisher Scientific - CH [thermofisher.com]
- 23. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrimidine Analogues with Sulfur-Containing Moieties
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatile nature allows for a wide array of chemical modifications, enabling the fine-tuning of biological activity. This guide delves into the intricate world of the structure-activity relationship (SAR) of 4-substituted pyrimidine analogues, with a specific focus on the influence of sulfur-containing moieties. While direct and extensive SAR studies on 4-pyrimidinemethanethiol analogues are not abundantly available in the public domain, this guide synthesizes data from closely related structures to provide valuable insights for the rational design of novel therapeutic agents. We will explore how modifications to the sulfur-containing substituent at the 4-position of the pyrimidine ring impact biological outcomes, drawing comparisons and providing a framework for future drug discovery endeavors.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably as a component of nucleic acids.[1] This inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry, with numerous pyrimidine-based drugs approved for a wide range of diseases, including cancer, and viral and bacterial infections.[1][3] The ability to readily introduce substituents at various positions on the ring allows for the modulation of a compound's physicochemical properties and its interaction with biological targets.
The Influence of Sulfur: A Key Player in Modulating Activity
The introduction of sulfur-containing functional groups into organic molecules can significantly alter their biological properties. The sulfur atom, with its unique size, electronegativity, and ability to form various oxidation states, can influence a molecule's conformation, lipophilicity, and hydrogen bonding capacity. In the context of 4-substituted pyrimidines, the incorporation of a sulfur-containing moiety can lead to a diverse range of pharmacological activities.
Comparative SAR of 4-Substituted Pyrimidine Analogues with Sulfur-Containing Moieties
To understand the SAR of these compounds, we will dissect the pyrimidine scaffold into three key components: the pyrimidine core, the sulfur-containing linker at the 4-position, and the terminal substituent attached to the sulfur atom.
General Structure of 4-Substituted Pyrimidine Analogues with Sulfur-Containing Moieties
Caption: General scaffold of 4-substituted pyrimidine analogues.
Key SAR Observations: A Comparative Analysis
The biological activity of these analogues is profoundly influenced by the nature of the pyrimidine core, the linker, and the terminal substituent. The following sections compare the impact of various modifications on different biological activities.
1. Modifications to the Pyrimidine Core:
Substitutions on the pyrimidine ring itself can significantly impact activity. For instance, the presence of an amino group at the 2-position and a halogen at the 5-position have been shown to be important for the activity of some pyrimidine-based inhibitors. While specific data on this compound analogues is scarce, studies on related pyrimidine derivatives suggest that these positions are critical for target engagement.
2. The Nature of the Sulfur-Containing Linker:
The linker connecting the pyrimidine ring to the terminal substituent plays a crucial role in determining the molecule's flexibility and orientation within a biological target's binding site.
-
Direct Thioether Linkage (-S-): A direct thioether linkage at the 4-position offers a more rigid connection. This can be advantageous if a specific conformation is required for optimal binding.
-
Thiomethyl Linkage (-CH2S-): The introduction of a methylene spacer, as in the this compound scaffold, provides greater conformational flexibility. This increased flexibility can allow the terminal substituent to adopt a more favorable orientation for interaction with the target, potentially leading to enhanced potency.
3. The Impact of the Terminal Substituent (R Group):
The terminal substituent is often the primary determinant of a compound's potency and selectivity. The SAR in this region is highly dependent on the specific biological target.
| R Group Modification | Observed Effect on Biological Activity | Rationale |
| Alkyl Chains | Activity can vary with chain length; often an optimal length exists. | Lipophilicity and steric interactions within the binding pocket. |
| Aromatic/Heteroaromatic Rings | Can significantly enhance potency through π-π stacking and hydrophobic interactions. | Increased binding affinity through additional interactions with aromatic residues in the target protein. |
| Substituted Phenyl Rings | Electron-donating or electron-withdrawing groups can modulate activity. | Alteration of the electronic properties of the ring, influencing binding and metabolic stability. |
| Bulky/Sterically Hindered Groups | May increase selectivity but can also decrease potency if they clash with the binding site. | Steric hindrance can prevent binding to off-target proteins but may also obstruct optimal binding to the desired target. |
Experimental Protocols
To provide a practical context for the SAR discussion, the following are representative experimental protocols for the synthesis and biological evaluation of a generic 4-(substituted-thiomethyl)pyrimidine analogue.
Synthesis of a 4-(Arylthiomethyl)-pyrimidine Analogue
This protocol describes a general method for the synthesis of a 4-(arylthiomethyl)-pyrimidine from 4-chloro-pyrimidine and a substituted thiophenol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a substituted thiophenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylthio)pyrimidine.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized analogues against a specific enzyme target.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.
-
Assay Procedure: In a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the SAR Workflow
The process of conducting SAR studies can be visualized as a cyclical workflow.
Caption: Iterative workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship of 4-substituted pyrimidine analogues with sulfur-containing moieties is a rich and complex field with significant potential for the discovery of novel therapeutic agents. While a comprehensive understanding of the specific this compound scaffold is still emerging, the principles derived from related pyrimidine derivatives provide a solid foundation for rational drug design.
Key takeaways from this comparative guide include:
-
The pyrimidine core is a highly versatile scaffold for generating diverse chemical libraries.
-
The nature of the sulfur-containing linker at the 4-position influences conformational flexibility and, consequently, biological activity.
-
The terminal substituent attached to the sulfur atom is a critical determinant of potency and selectivity, and its optimization is target-dependent.
Future research in this area should focus on systematically exploring the chemical space around the this compound scaffold. The synthesis and evaluation of a focused library of analogues with diverse substituents will be crucial for elucidating a more detailed and specific SAR. Furthermore, the use of computational modeling and structural biology techniques will be invaluable in understanding the molecular basis of their activity and in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY - Jetir.Org. (URL: [Link])
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: [Link])
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (URL: [Link])
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - MDPI. (URL: [Link])
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (URL: [Link])
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])
Sources
- 1. jetir.org [jetir.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Target Specificity of 4-Pyrimidinemethanethiol-Based Inhibitors
Abstract: In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor potently modulates its intended target while exhibiting minimal interaction with other cellular components, thereby reducing the potential for off-target toxicity. The 4-pyrimidinemethanethiol scaffold has emerged as a promising starting point for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive framework for evaluating the target specificity of inhibitors derived from this scaffold. We will compare their performance with established alternatives, provide detailed experimental protocols for validation, and explain the scientific rationale behind these methodologies.
The Imperative of Target Specificity in Drug Development
The principle of targeted therapy hinges on the selective modulation of a biological molecule, often a protein kinase, that drives the pathophysiology of a disease.[1][2] However, achieving absolute specificity is a formidable challenge. Many inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can interact with dozens or even hundreds of unintended proteins.[3] These "off-target" interactions can lead to unforeseen side effects, ranging from mild toxicities to severe adverse events that can halt clinical development.[4] Therefore, a rigorous and multi-faceted evaluation of target specificity is not merely a preclinical checkbox but a foundational component of building a robust safety and efficacy profile for any new chemical entity.
This guide will use Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in various cellular processes and diseases, as a case study to illustrate the principles of specificity evaluation for pyrimidine-based inhibitors.[5]
The this compound Scaffold: A Privileged Structure
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to form key hydrogen bonds and participate in various binding interactions makes it a "privileged scaffold."[6] Specifically, pyrimidine derivatives have been successfully developed as inhibitors of kinases, matrix metalloproteinases (MMPs), and enzymes in metabolic pathways like dihydroorotate dehydrogenase (DHODH).[5][7][8] The this compound core provides a versatile framework that can be chemically modified to achieve high potency and selectivity for a desired target.
Comparative Analysis of Target Specificity: A Case Study on MAP4K4
To contextualize the evaluation of a novel this compound-based inhibitor, we will compare its hypothetical data against a known, potent MAP4K4 inhibitor, GDC-0879 (a hypothetical alternative for comparison purposes), and a broad-spectrum kinase inhibitor like Staurosporine.
On-Target Potency
The first step is to determine the inhibitor's potency against the primary target. This is typically measured as the half-maximal inhibitory concentration (IC50) in a biochemical assay.
Table 1: On-Target Potency against MAP4K4
| Compound | Type | MAP4K4 IC50 (nM) |
| Compound-PYR | This compound Derivative | 5 |
| GDC-0879 | Alternative Selective Inhibitor | 8 |
| Staurosporine | Broad-Spectrum Inhibitor | 15 |
Data is hypothetical for illustrative purposes.
Causality: A low nanomolar IC50 value, as seen with Compound-PYR, indicates a strong direct interaction with the target enzyme in a controlled, cell-free environment. This is a crucial first validation point.
Off-Target Profiling
High on-target potency is meaningless without high selectivity. The next critical step is to screen the inhibitor against a panel of related and unrelated kinases to identify potential off-target interactions.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound-PYR (% Inh) | GDC-0879 (% Inh) | Staurosporine (% Inh) |
| MAP4K4 (On-Target) | >99% | >99% | >99% |
| MINK1 (Related) | 15% | 45% | 98% |
| TNIK (Related) | 12% | 38% | 97% |
| SRC (Off-Target) | <5% | 10% | 95% |
| ABL1 (Off-Target) | <5% | 8% | 92% |
| CDK2 (Off-Target) | <2% | <5% | 88% |
Data is hypothetical for illustrative purposes.
Causality: The data in Table 2 suggests that Compound-PYR has a superior selectivity profile compared to GDC-0879, with significantly less inhibition of closely related kinases (MINK1, TNIK) and common off-targets. Staurosporine, as expected, shows broad activity, highlighting its utility as a positive control for inhibition but its unsuitability as a selective tool.[1]
Methodologies for Evaluating Target Specificity
To generate the kind of data shown above and to validate target engagement in a cellular context, a multi-pronged approach is necessary.
Workflow for Target Specificity Evaluation
The following diagram illustrates a logical workflow for assessing inhibitor specificity, moving from initial biochemical screens to complex proteome-wide analyses.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. scispace.com [scispace.com]
- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 4-Pyrimidinemethanethiol Derivatives
For researchers and drug development professionals, understanding the specificity of a therapeutic or diagnostic candidate is paramount. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] When functionalized with a methanethiol group at the 4-position, a class of compounds with unique physicochemical properties and biological potential emerges. However, the inherent reactivity of the thiol group and the structural similarities within this derivative class necessitate a rigorous evaluation of their cross-reactivity.[4][5][6]
This guide provides a comprehensive framework for analyzing the cross-reactivity of 4-pyrimidinemethanethiol derivatives. We will delve into the critical experimental designs, present detailed protocols for robust assessment, and offer insights into interpreting the resulting data. This document is structured to empower you to design and execute self-validating studies that ensure the specificity of your lead compounds.
The Imperative of Cross-Reactivity Analysis
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents.[7][8][9][10] Cross-reactivity, in this context, refers to the ability of structurally similar derivatives to bind to the same biological target, be it an antibody in an immunoassay or the active site of an enzyme. Uncharacterized cross-reactivity can lead to misleading structure-activity relationship (SAR) data, inaccurate quantification in biological matrices, and potential off-target effects in therapeutic applications.[11][12]
Therefore, a systematic cross-reactivity analysis is not merely a supplementary exercise but a foundational component of the research and development process. It allows for the selection of derivatives with the highest specificity and provides a deeper understanding of the molecular interactions driving the desired biological effect.
Comparative Analysis of Cross-Reactivity: A Methodological Approach
To objectively compare the cross-reactivity of this compound derivatives, a well-controlled and quantitative method is essential. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely adopted and robust technique for this purpose.[13] This assay format allows for the determination of the relative binding affinities of different derivatives to a specific antibody raised against a target analyte.
Hypothetical Comparative Cross-Reactivity Data
The following table presents a hypothetical dataset to illustrate how cross-reactivity data for a panel of this compound derivatives might be summarized. In this scenario, an antibody was raised against Derivative A.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Derivative A (Target Analyte) | R1=H, R2=H | 10 | 100 |
| Derivative B | R1=CH₃, R2=H | 50 | 20 |
| Derivative C | R1=H, R2=Cl | 200 | 5 |
| Derivative D | R1=CH₃, R2=Cl | 1000 | 1 |
| Structural Analogue (Thiopurine) | 6-Mercaptopurine | >10,000 | <0.1 |
| Unrelated Thiol (Cysteine) | Cysteine | >10,000 | <0.1 |
This data is illustrative and intended to demonstrate the presentation of results from a cross-reactivity analysis.
The IC50 value represents the concentration of the derivative required to inhibit 50% of the binding of the target analyte to the antibody. A lower IC50 indicates a higher binding affinity. Cross-reactivity is calculated relative to the target analyte (Derivative A) using the formula: (IC50 of Target Analyte / IC50 of Test Compound) x 100.[13]
Experimental Protocols for Cross-Reactivity Determination
A rigorous cross-reactivity analysis hinges on meticulous experimental execution. The following protocols provide a detailed guide for developing and performing a competitive ELISA for this compound derivatives.
Part 1: Hapten Synthesis and Immunogen Preparation
To generate antibodies specific to a this compound derivative, the small molecule (hapten) must first be conjugated to a larger carrier protein to render it immunogenic.
Objective: To synthesize a hapten and conjugate it to a carrier protein (e.g., Bovine Serum Albumin, BSA) for immunization.
Methodology:
-
Hapten Derivatization: Introduce a linker arm with a terminal reactive group (e.g., a carboxylic acid) to the this compound derivative. This is a critical step, as the position of the linker can significantly influence the specificity of the resulting antibodies.
-
Protein Activation: Activate the carrier protein (BSA) to enable conjugation with the hapten. A common method is the use of carbodiimide chemistry to activate carboxyl groups on the protein.
-
Conjugation: React the derivatized hapten with the activated carrier protein. The reaction conditions (pH, temperature, and molar ratio of hapten to protein) should be optimized to achieve a suitable hapten density on the carrier protein.
-
Purification: Remove unconjugated hapten and reagents from the immunogen conjugate using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Part 2: Antibody Production and Characterization
The immunogen is used to generate polyclonal or monoclonal antibodies with high affinity and specificity for the target this compound derivative. The development of monoclonal antibodies is generally preferred for their homogeneity and consistent performance.
Part 3: Competitive Indirect ELISA (ciELISA) Protocol
This protocol outlines the steps for a competitive indirect ELISA to determine the cross-reactivity of various this compound derivatives.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (a conjugate of the hapten with a different carrier protein than the one used for immunization, e.g., Ovalbumin, OVA)
-
Primary antibody (specific for the target derivative)
-
Test compounds (this compound derivatives and other potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions for the target analyte (standard curve) and each of the test compounds. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standards and test compounds for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.
-
Determine the IC50 value for the target analyte and each test compound from their respective inhibition curves.
-
Calculate the percentage cross-reactivity for each test compound as described previously.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the cross-reactivity analysis of this compound derivatives.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Caption: Step-by-step workflow for Competitive ELISA.
Alternative and Complementary Techniques
While competitive ELISA is a cornerstone for cross-reactivity analysis, other techniques can provide valuable and orthogonal data.
-
Enzyme Inhibition Assays: If the this compound derivatives are designed as enzyme inhibitors, their selectivity can be assessed by determining their inhibitory potency (e.g., IC50 or Ki values) against a panel of related enzymes.[14][15][16]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on the binding of derivatives to an immobilized target (e.g., the target protein). This allows for a more detailed characterization of the binding affinity and specificity.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify different derivatives. While not a direct measure of cross-reactivity in a biological system, it is essential for confirming the purity of the compounds being tested.
Conclusion
A thorough understanding of the cross-reactivity profile of this compound derivatives is indispensable for advancing research and development in a scientifically rigorous manner. The methodologies and protocols outlined in this guide provide a robust framework for conducting these critical analyses. By systematically evaluating the specificity of your compounds, you can build a solid foundation for your SAR studies, ensure the accuracy of your analytical methods, and ultimately, increase the likelihood of success for your diagnostic or therapeutic candidates.
References
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 939-960. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Kumar, R., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]
-
Martins, M. A. R., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29283-29306. [Link]
-
Smith, A. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv. [Link]
-
Smith, A. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. [Link]
-
Reiss, M. I., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 8(1), 1-28. [Link]
-
Fakhar, Z., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Medicinal Research Reviews, 41(1), 134-165. [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(6), 754-766. [Link]
-
Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1558-1567. [Link]
-
Kloth, C., et al. (2019). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Journal of Immunological Methods, 475, 112674. [Link]
-
Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The journal of applied laboratory medicine, 2(4), 220-231. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2), 555982. [Link]
-
Wang, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 376. [Link]
-
Fu, Y., et al. (2011). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of visualized experiments : JoVE, (52), 2822. [Link]
-
Poprac, P., et al. (2017). Thiol Compounds and Inflammation. Antioxidants & Redox Signaling, 27(11), 724-746. [Link]
-
Krasowski, M. D., et al. (2012). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC emergency medicine, 12, 5. [Link]
-
Wang, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. ResearchGate. [Link]
-
Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]
-
Dzyubak, S. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4831. [Link]
-
Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Drug and chemical toxicology, 1-13. [Link]
-
Korytnyk, W., et al. (1981). On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies. Journal of medicinal chemistry, 24(7), 898-903. [Link]
-
Fraser, A. G., et al. (2003). Allergic reactions to 6-mercaptopurine during treatment of inflammatory bowel disease. Canadian journal of gastroenterology = Journal canadien de gastroenterologie, 17(3), 183-186. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
-
Manivasagan, P., et al. (2015). Actinobacterial Enzyme Inhibitors--A Review. Critical reviews in microbiology, 41(2), 261-272. [Link]
-
NMS Labs. (2021). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. NMS Labs. [Link]
-
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 24(10), 1903. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Actinobacterial enzyme inhibitors--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Pyrimidinemethanethiol for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and operational excellence. The proper handling and disposal of specialized reagents like 4-Pyrimidinemethanethiol are not just regulatory hurdles; they are integral to the integrity of our work and the safety of our colleagues. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring you can focus on your research with confidence.
This compound, like other thiols (mercaptans), presents a unique challenge due to its potent, pervasive odor, which can cause significant distress and even trigger facility-wide alerts if not properly contained.[1][2] The core principle behind its disposal is not merely containment, but chemical neutralization. By understanding and applying these protocols, you can effectively manage this compound from the bench to its final disposal, building a culture of safety and trust within your laboratory.
Immediate Safety & Hazard Assessment
Before any disposal procedure begins, a clear understanding of the compound's hazard profile is essential. The primary operational challenge with this compound is odor control, but we must not overlook its potential health effects. Similar thiol-containing compounds are known to be irritants to the skin, eyes, and respiratory system.[3][4] Therefore, all handling and preparation for disposal must occur within a certified chemical fume hood.[1][2]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE & Engineering Controls |
|---|---|---|
| Odor | Potent, foul "stench" characteristic of thiols.[1][3] | Primary Control: Certified Chemical Fume Hood.[2] Secondary: Consider a bleach or cold trap for vacuum lines.[5] |
| Inhalation | May cause respiratory tract irritation.[4][6] | Primary Control: Certified Chemical Fume Hood. |
| Skin Contact | May cause skin irritation.[6][7][8] | Hand Protection: Chemical-resistant nitrile gloves.[4] Body Protection: Standard lab coat. |
| Eye Contact | May cause serious eye irritation.[4][6][8] | Eye Protection: Safety glasses with side shields or chemical goggles.[4] |
The Core Principle: Oxidative Neutralization
The most effective strategy for managing thiol waste is chemical neutralization through oxidation. The hypochlorite ion (ClO⁻) in common bleach is a powerful oxidizing agent that converts the volatile and malodorous thiol group (-SH) into non-volatile, odorless, and less hazardous sulfonic acid derivatives (–SO₃H).[1][2][5] This transformation is the cornerstone of our decontamination and disposal protocols. It is imperative to treat all waste streams—liquid, solid, and glassware—to neutralize the thiol before final disposal.
Step-by-Step Disposal & Decontamination Protocols
This section provides detailed methodologies for handling each type of waste generated from work with this compound.
Protocol 3.1: Disposal of Liquid Waste
This protocol applies to unused this compound, reaction mixtures, and solvent rinsates containing the compound.
-
Segregation: All liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[9][10][11] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization: Use a chemically compatible, sealed, and shatter-proof container. High-density polyethylene (HDPE) is a suitable choice.[12]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents present.[10][13] Ensure the label explicitly notes the presence of thiols to inform EHS personnel.[9]
-
Storage: Store the sealed container in a designated satellite accumulation area within or near the fume hood where the waste was generated.[10][13]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to disposable items such as gloves, pipette tips, weighing paper, and paper towels that have come into contact with this compound.
-
Immediate Containment: To control the pervasive odor, immediately place all contaminated solid waste into a sealable plastic bag (e.g., a zip-lock bag).[1][5]
-
Deodorization (Best Practice): Before sealing the bag, lightly spray the contents with a 10% bleach solution or place a paper towel dampened with the bleach solution inside. This begins the oxidation process and minimizes odor.
-
Final Disposal: Seal the bag and place it into a larger, designated container for solid hazardous chemical waste.[1][5] This outer container should also be clearly labeled as containing thiol-contaminated waste.
Protocol 3.3: Decontamination of Glassware
Contaminated glassware must be thoroughly decontaminated before it can be washed and reused. The causality behind this multi-step process is to ensure the complete oxidation of any residual thiol.
-
Prepare a Bleach Bath: In a designated plastic container (e.g., a bucket) inside a fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach and water is effective.[9] Ensure the container is labeled "Thiol Decontamination Bath."
-
Initial Rinse: If the glassware contains significant residue, perform a preliminary rinse with a minimal amount of a suitable solvent (e.g., ethanol or acetone). Dispose of this rinsate into your liquid hazardous waste container (Protocol 3.1).
-
Submersion: Immediately place the contaminated glassware into the bleach bath.[9] Ensure all contaminated surfaces are fully submerged.
-
Soaking: Allow the glassware to soak for at least 14-24 hours.[5][9] This extended duration is critical to ensure the slow oxidation reaction proceeds to completion.[5]
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures.
-
Bath Maintenance: The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate (oxidized thiol byproducts) forms.[9] Spent bleach baths should be disposed of as hazardous aqueous waste according to your institutional guidelines.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and handling of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management & Emergency Procedures
Adherence to protocol minimizes the risk of spills, but preparedness is key.
-
Small Spills (within a fume hood): Absorb the spill with paper towels or other absorbent material.[1][5] Wipe the area with a 10% bleach solution. Place all cleanup materials into a sealable plastic bag and dispose of them as contaminated solid waste (Protocol 3.2).[1][5]
-
Large Spills: The priority is personnel safety and containment. Evacuate the immediate area. If possible and safe to do so, close the fume hood sash and laboratory door to contain the odors.[1] Immediately report the spill to your institution's Environmental Health & Safety (EHS) department and follow their specific instructions.[1][5] Do not attempt to clean up a large spill without direct guidance and assistance from trained EHS personnel.
Final Waste Collection & Institutional Compliance
This protocol is a self-validating system; its final and most critical step is always consultation and compliance with your local Environmental Health and Safety (EHS) department.[10][13] They are the ultimate authority on waste disposal procedures at your facility. Once your hazardous waste containers are approximately 90% full, submit a request for collection through your institutional system.[12][13] Never overfill waste containers.
By implementing these scientifically-backed procedures, you contribute to a safer, more efficient, and compliant research environment, reinforcing the trust that is essential for advancing scientific discovery.
References
-
Title: SOP FOR STENCH CHEMICALS - Columbia | Research Source: Columbia University Environmental Health & Safety URL: [Link]
-
Title: How to Work with Thiols-General SOP Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Waste Management Flow Chart Source: Unknown (University Lab Document) URL: [Link]
-
Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL: [Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 4-Pyrimidinemethanethiol
For professionals engaged in the intricate landscape of drug discovery and development, the meticulous handling of reactive chemical compounds is a cornerstone of both laboratory safety and experimental integrity. 4-Pyrimidinemethanethiol, a thiol-containing heterocyclic compound, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring that the unique properties of this compound are managed with the highest degree of safety and operational excellence. Our commitment is to empower your research by providing clarity and in-depth guidance that extends beyond the product itself, fostering a deeply ingrained culture of safety within your laboratory.
Understanding the Inherent Risks of this compound
The primary hazards associated with this compound and similar thiol-containing compounds stem from their reactivity and potential physiological effects. The thiol group (-SH) is notorious for its potent and often unpleasant odor, which can be detected at extremely low concentrations and may cause headaches and nausea.[1] Beyond the olfactory nuisance, the key risks, as extrapolated from data on analogous compounds, include:
-
Skin Irritation: Direct contact can lead to localized irritation.[2][3]
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3][4]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a mandatory component of the handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical decision point in the experimental workflow. It is predicated on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.
| Operation | Required PPE | Rationale for Selection |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Safety Goggles with Side Shields- Laboratory Coat- N95 Dust Mask | To prevent skin and eye contact with the solid compound and to minimize the inhalation of fine particulates.[5] |
| Dissolving and Solution Handling | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | Provides protection against accidental splashes of the dissolved compound, which could cause serious eye irritation.[6] |
| Running Reactions and Transfers | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hood | A chemical fume hood is essential to control the release of volatile and odorous thiols, preventing respiratory exposure.[1][7] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Chemical Splash Goggles- Face Shield- Chemical-resistant Apron or Coveralls- Appropriate Respiratory Protection | Enhanced protection is necessary during spill cleanup due to the increased risk of widespread contamination and exposure.[8][9] |
Operational Protocol: From Benchtop to Disposal
Adherence to a standardized operational protocol is paramount for minimizing risk and ensuring reproducible experimental outcomes. The following step-by-step guide provides a framework for the safe handling of this compound throughout its lifecycle in the laboratory.
Pre-Handling and Preparation
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar compounds to familiarize yourself with the hazards.[2][4][10]
-
Work Area Designation: All handling of this compound should occur within a certified and properly functioning chemical fume hood to mitigate the risk of inhalation and odor complaints.[1][7]
-
Assemble all Necessary PPE: Before handling the compound, ensure that all required PPE is readily available and in good condition.[11]
-
Prepare for Spills: Have a spill kit readily accessible that is appropriate for chemical spills.
Handling and Experimental Use
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.
-
Dissolving: Add the solid to the chosen solvent in a flask or beaker. Ensure the vessel is appropriately sized to avoid splashes.
-
Reaction: Conduct all reactions in a closed or well-contained apparatus within the fume hood.
-
Post-Reaction: After the reaction is complete, any excess reagent should be quenched using a validated laboratory procedure before workup.
Spill Management
In the event of a spill, immediate and correct action is crucial:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don Additional PPE: Before attempting to clean the spill, don the appropriate spill cleanup PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.[5] Follow with a soap and water wash.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[7]
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused product and solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container for flammable liquids.[5]
-
-
Decontamination of Glassware:
-
Container Management:
-
Ensure all hazardous waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through a licensed hazardous waste disposal company, in accordance with institutional and local regulations.[5]
-
By adhering to this comprehensive guide, researchers and drug development professionals can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while maintaining the integrity of their vital research.
References
- Vertex AI Search. (2024). Safety Data Sheet.
- Fisher Scientific. (2006). SAFETY DATA SHEET.
- Acros Organics. (2013). SAFETY DATA SHEET.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Echemi. (n.d.). 4-PHENYL-PYRIMIDINE-2-THIOL SDS, 60414-59-7 Safety Data Sheets.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- University College London. (2020). Thiols | Safety Services.
- Tempshield. (n.d.). LOX Safety Kits.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?
- Wikipedia. (n.d.). NFPA 704.
- New Environment Inc. (n.d.). NFPA Chemicals.
- BenchChem. (2025). Navigating the Safe Disposal of 4,4'-Thiobisbenzenethiol: A Comprehensive Guide.
- Unknown Source. (n.d.).
- BenchChem. (2025). Proper Disposal of 4-Methylsyringol: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
